molecular formula C5H6N2O2 B109940 5-Cyclopropyl-1,3,4-oxadiazol-2-ol CAS No. 1227465-66-8

5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Cat. No.: B109940
CAS No.: 1227465-66-8
M. Wt: 126.11 g/mol
InChI Key: XQEHJYQOJAPJSG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-oxadiazol-2-ol is a useful research compound. Its molecular formula is C5H6N2O2 and its molecular weight is 126.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-cyclopropyl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5-7-6-4(9-5)3-1-2-3/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEHJYQOJAPJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600894
Record name 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-66-8
Record name 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic pathway for 5-cyclopropyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from a commercially available starting material, cyclopropanecarboxylic acid. This document details the experimental protocols, summarizes key quantitative data, and illustrates the synthetic pathway for clarity.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step sequence. The initial step involves the formation of the key intermediate, cyclopropanecarboxylic acid hydrazide. This is followed by a cyclization reaction to construct the 1,3,4-oxadiazole ring. It is important to note that the target compound exists in a tautomeric equilibrium with its more stable keto form, 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one. The synthesis protocols provided will yield this stable tautomer.

The overall transformation is as follows:

  • Hydrazinolysis: Conversion of an ester of cyclopropanecarboxylic acid to cyclopropanecarboxylic acid hydrazide using hydrazine hydrate.

  • Cyclization: Reaction of the hydrazide intermediate with a carbonyl source, such as 1,1'-carbonyldiimidazole (CDI), to form the 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one ring.

Visualization of the Synthesis Pathway

The logical flow of the synthesis from the starting material to the final product is depicted below.

Synthesis_Pathway cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization Start Methyl Cyclopropanecarboxylate Hydrazide Cyclopropanecarboxylic Acid Hydrazide Start->Hydrazide Hydrazine Hydrate (NH₂NH₂·H₂O) Reflux Product 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one (Tautomer of this compound) Hydrazide->Product 1,1'-Carbonyldiimidazole (CDI) THF, rt

Caption: Synthetic route to 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods for the synthesis of the intermediate and analogous 1,3,4-oxadiazol-2-one compounds.

Step 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide

This procedure details the formation of the hydrazide intermediate from the corresponding methyl ester.

  • Materials:

    • Methyl cyclopropanecarboxylate

    • Hydrazine hydrate (80-85% solution)

    • Toluene

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Saturated sodium chloride solution (brine)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl cyclopropanecarboxylate (1.0 eq).

    • Add hydrazine hydrate (1.5 eq) to the flask.

    • Heat the reaction mixture to reflux and maintain for 24-30 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess hydrazine hydrate and water.

    • Add toluene to the residue and perform an azeotropic distillation to remove any remaining water.

    • Dissolve the resulting crude product in dichloromethane and transfer to a separatory funnel.

    • Wash the organic layer with a saturated solution of sodium chloride.

    • Separate the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopropanecarboxylic acid hydrazide as a solid.

Step 2: Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one

This protocol describes the cyclization of the hydrazide intermediate using 1,1'-carbonyldiimidazole (CDI), a safe and effective phosgene equivalent.

  • Materials:

    • Cyclopropanecarboxylic acid hydrazide

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous Tetrahydrofuran (THF)

    • Hydrochloric acid (1 M solution)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of 1,1'-carbonyldiimidazole (1.1 eq) in anhydrous THF.

    • Add the CDI solution dropwise to the stirred hydrazide solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to afford 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on the described protocols and analogous syntheses reported in the literature.

StepReactionReagents & ConditionsTime (h)Temp (°C)SolventTypical Yield (%)
1HydrazinolysisMethyl cyclopropanecarboxylate, Hydrazine hydrate24-30RefluxNeat40-50
2CyclizationCyclopropanecarboxylic acid hydrazide, CDI12-160 to RTTHF80-95

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific workup and purification procedures.

Important Considerations

  • Tautomerism: The final product, this compound, exists predominantly as its keto tautomer, 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one. Spectroscopic characterization (e.g., ¹³C-NMR, IR) will confirm the presence of a carbonyl group.

  • Safety: Hydrazine hydrate is toxic and corrosive. 1,1'-Carbonyldiimidazole is moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Anhydrous Conditions: The cyclization step using CDI is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to maximize yield.

An In-depth Technical Guide on the Physicochemical Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. Due to the prevalent tautomerism in 2-hydroxy-1,3,4-oxadiazole systems, this document focuses on the more stable keto tautomer, 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one . This guide collates predicted data for key physicochemical parameters, details established experimental protocols for their determination, and presents a relevant biological context. The information herein is intended to support research, drug discovery, and development activities involving this heterocyclic scaffold.

Introduction and Tautomerism

The 1,3,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known to be a bioisosteric replacement for ester and amide functionalities and is present in numerous biologically active compounds. The 2-hydroxy substituted variant, this compound, is of particular interest. However, it is crucial to recognize that this compound exists in a tautomeric equilibrium with its keto form, 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one. Spectroscopic studies on analogous 2-hydroxy-1,3,4-oxadiazoles consistently indicate that the equilibrium heavily favors the amide-like 2-one tautomer. Consequently, all physicochemical data and discussions in this guide pertain to this more stable form.

Figure 1. Tautomeric equilibrium of this compound.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one

PropertyPredicted ValueMethod/Source
Molecular Formula C₅H₆N₂O₂-
Molecular Weight 126.12 g/mol -
pKa (acidic) 6.5 - 7.5Computational Models
logP (Octanol/Water) 0.2 - 0.6XLogP3, ALOGP
Aqueous Solubility > 10 g/LComputational Models
Melting Point (°C) 120 - 150 °CEstimation from analogs
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 1-
Topological Polar Surface Area 59.2 Ų-

Experimental Protocols

The following sections detail standardized, representative methodologies for the experimental determination of the key physicochemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

Synthesis Workflow

A common and effective route for the synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones involves the cyclization of the corresponding acyl hydrazide. This process typically starts from a carboxylic acid or its ester, which is converted to the hydrazide, followed by reaction with a phosgene equivalent to form the oxadiazolone ring.

synthesis_workflow start Cyclopropanecarboxylic Acid or Ester hydrazide Cyclopropanecarbohydrazide start->hydrazide Hydrazine Hydrate cyclization Cyclization with Phosgene Equivalent (e.g., CDI, Triphosgene) hydrazide->cyclization Base (e.g., Et3N) product 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one cyclization->product

Figure 2. General synthesis workflow for the target compound.

Protocol: Synthesis via Carbonyl Diimidazole (CDI) Cyclization

  • Hydrazide Formation: Cyclopropanecarboxylic acid ethyl ester (1.0 eq) is refluxed with hydrazine hydrate (1.5 eq) in ethanol for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude cyclopropanecarbohydrazide is purified by recrystallization.

  • Cyclization: The dried cyclopropanecarbohydrazide (1.0 eq) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • To this solution, 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the solvent is evaporated in vacuo. The residue is redissolved in ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield pure 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.

  • Preparation: A 1 mM solution of the test compound is prepared in water or a suitable co-solvent system (e.g., 50% ethanol-water) if solubility is limited. The ionic strength of the solution is maintained using 0.15 M potassium chloride.

  • Calibration: The pH meter is calibrated using standard aqueous buffers at pH 4.0, 7.0, and 10.0.

  • Titration Setup: 20 mL of the sample solution is placed in a thermostatted vessel at 25°C. The solution is initially acidified to pH ~2.0 with 0.1 M HCl.

  • Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise increments. The pH is recorded after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute). The titration continues until a pH of ~12.0 is reached.

  • Data Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the curve.

LogP Determination by Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP).

  • Phase Saturation: Equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation. The phases are then separated.

  • Sample Preparation: A stock solution of the test compound is prepared in the pre-saturated 1-octanol.

  • Partitioning: A known volume of the octanol stock solution is mixed with a known volume of the pre-saturated PBS buffer in a glass vial. The phase ratio is chosen based on the expected lipophilicity of the compound.

  • Equilibration: The vial is sealed and shaken or agitated at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to allow equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Kinetic Solubility Determination

This protocol describes a high-throughput method for assessing the kinetic solubility of a compound from a DMSO stock.

  • Stock Solution: A high-concentration stock solution of the test compound (e.g., 10 mM) is prepared in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: A small volume (e.g., 2 µL) of the DMSO stock solution is added to the wells of a 96-well microtiter plate.

  • Incubation: To each well, an aqueous buffer (e.g., PBS, pH 7.4) is added to achieve the desired final test concentration (e.g., 100 µM), resulting in a final DMSO concentration of typically 1-2%.

  • The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours).

  • Precipitate Removal: The plate is centrifuged at high speed or the contents are passed through a filter plate to separate any undissolved precipitate from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is measured using an analytical method like LC-MS/MS or UV-Vis spectroscopy, by comparing against a calibration curve prepared in the same assay buffer containing the same percentage of DMSO.

  • Solubility Value: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Biological Context: Inhibition of NF-κB Signaling

Derivatives of the 1,3,4-oxadiazole scaffold have been identified as potent inhibitors of various biological targets. A noteworthy mechanism of action for some anticancer 1,3,4-oxadiazoles is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] Aberrant activation of this pathway is a hallmark of many cancers and inflammatory diseases, promoting cell proliferation and survival.

The classical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), releasing the p65/p50 NF-κB dimer. This dimer then translocates to the nucleus, where it binds to DNA and activates the transcription of pro-survival and pro-inflammatory genes. Certain 1,3,4-oxadiazole-based inhibitors have been shown to prevent the phosphorylation of IκB and the nuclear translocation of p65, thereby blocking the pathway and inducing apoptosis in cancer cells.[1][2]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK Activates IkB_p65_p50 IκB-p65/p50 (Inactive) IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65/p50 (Active) IkB_p65_p50->p65_p50 Releases IkB_P P-IκB IkB_p65_p50->IkB_P DNA κB DNA Site p65_p50->DNA Translocates & Binds Proteasome Proteasome IkB_P->Proteasome Degradation Oxadiazole 5-Cyclopropyl-1,3,4-oxadiazol-2-one (Inhibitor) Oxadiazole->IKK Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Activates TNF TNF-α TNF->TNFR

Figure 3. Inhibition of the canonical NF-κB signaling pathway by a 1,3,4-oxadiazole inhibitor.

Conclusion

This technical guide provides foundational physicochemical data and standardized methodologies relevant to the study of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one. The provided predicted data serves as a robust starting point for experimental work, while the detailed protocols offer clear guidance for laboratory practice. The outlined connection to the NF-κB signaling pathway highlights a potential therapeutic application for this class of compounds, underscoring the importance of a thorough physicochemical characterization in the early stages of drug discovery and development.

References

In-Depth Technical Guide: 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, a heterocyclic organic compound. Due to the limited publicly available data on this specific molecule, this guide also presents general methodologies for the synthesis, as well as comparative biological data of structurally related 5-substituted-1,3,4-oxadiazole derivatives. The guide includes detailed experimental protocols for analogous compounds, a discussion on the characteristic tautomerism of the 2-hydroxy-1,3,4-oxadiazole ring system, and visual diagrams to illustrate key processes.

Compound Identification and Structure

CAS Number: 1227465-66-8

Molecular Formula: C₅H₆N₂O₂

Molecular Weight: 126.12 g/mol

Structure:

Caption: Chemical structure of this compound.

Keto-Enol Tautomerism

It is important for researchers to note that 2-hydroxy-1,3,4-oxadiazoles, including the title compound, exist in equilibrium with their keto tautomer, 5-substituted-1,3,4-oxadiazol-2(3H)-one. This tautomerization is a dynamic process that can be influenced by the solvent and solid-state packing.[1][2] The keto form is often the more stable tautomer.[3]

Caption: Keto-Enol Tautomerism of this compound.

Synthesis and Experimental Protocols

General Synthesis Workflow for 5-Substituted-1,3,4-oxadiazol-2-ols/thiols

The synthesis typically proceeds through a three-step process starting from a carboxylic acid.

synthesis_workflow start Cyclopropanecarboxylic Acid step1 Esterification (e.g., SOCl₂, Methanol) start->step1 intermediate1 Methyl Cyclopropanecarboxylate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate) intermediate1->step2 intermediate2 Cyclopropanecarbohydrazide step2->intermediate2 step3 Cyclization (e.g., CS₂/KOH for thiol; Phosgene or equivalent for ol) intermediate2->step3 end This compound/thiol step3->end

Caption: General synthesis workflow for 5-substituted-1,3,4-oxadiazol-2-ols/thiols.

Exemplary Experimental Protocol for a 5-Substituted-1,3,4-oxadiazole-2-thiol[4]

This protocol describes the synthesis of a 5-substituted-1,3,4-oxadiazole-2-thiol and can be considered a foundational method.

  • Esterification: The starting carboxylic acid (1 equivalent) is refluxed with methanol in the presence of a catalytic amount of sulfuric acid or thionyl chloride to yield the corresponding methyl ester. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Hydrazide Formation: The methyl ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.2 equivalents) is added. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC). The resulting hydrazide often precipitates upon cooling and can be collected by filtration.

  • Cyclization to form the 1,3,4-oxadiazole-2-thiol: The carbohydrazide (1 equivalent) is dissolved in ethanol, and an aqueous solution of potassium hydroxide (1.1 equivalents) is added. Carbon disulfide (1.5 equivalents) is then added dropwise with stirring. The reaction mixture is refluxed until the evolution of hydrogen sulfide ceases. After cooling, the solution is diluted with water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The product is then purified by recrystallization.

Biological Activity and Quantitative Data

Direct biological or physicochemical data for this compound is not extensively reported. However, the 1,3,4-oxadiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[5][6] Derivatives have shown potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[7][8]

The following table summarizes the biological activities of some related 5-substituted-2-mercapto-1,3,4-oxadiazoles to provide a comparative context for researchers.

Compound5-SubstituentBiological ActivityKey FindingsReference
4a-f β-[(N-benzenesulphonyl/tosyl)-4-(un) substituted anilino]ethylAntituberculosis, Anti-inflammatory, AnalgesicModerate antituberculosis and anti-inflammatory activity. Significant analgesic activity.[9]
3a-i Variously substituted aryl and alkyl groupsAntifungalSeveral derivatives showed good activity against Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigates.[4]
3c, 3d, 3i Naphtho[2,1-b]furan-2-yl with further substitution at the 2-positionAntibacterial, AntioxidantExhibited comparable activity to first-line drugs.[7]

Conclusion

This compound is a molecule of interest within the broader class of bioactive 1,3,4-oxadiazoles. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis and potential biological relevance based on established knowledge of analogous compounds. Researchers and drug development professionals are encouraged to use the provided general protocols as a starting point for their investigations into this and related molecules. Further studies are warranted to elucidate the specific physicochemical properties and pharmacological profile of this compound.

References

spectral analysis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectral data based on the analysis of analogous structures. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this and similar compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from known spectral characteristics of cyclopropyl groups, 1,3,4-oxadiazole rings, and the influence of a hydroxyl substituent. It is important to note that the 2-hydroxy-1,3,4-oxadiazole moiety can exist in tautomeric equilibrium with its corresponding 1,3,4-oxadiazol-2(3H)-one form. The presented data considers the hydroxy tautomer.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0 - 12.0Singlet (broad)1HOH
~2.0 - 2.2Multiplet1HCH (cyclopropyl)
~0.9 - 1.1Multiplet2HCH₂ (cyclopropyl)
~0.7 - 0.9Multiplet2HCH₂ (cyclopropyl)

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160 - 165C=N (C5)
~155 - 160C-OH (C2)
~5 - 10CH (cyclopropyl)
~5 - 10CH₂ (cyclopropyl)

Table 3: Predicted IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Broad, StrongO-H stretch
~3100 - 3000MediumC-H stretch (cyclopropyl)
~1650 - 1630MediumC=N stretch
~1280 - 1250StrongC-O stretch
~1050 - 1020MediumCyclopropyl ring breathing

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
126[M]⁺ (Molecular Ion)
98[M - CO]⁺
85[M - C₂H₃N]⁺
69[M - C₂H₃N₂O]⁺
41[C₃H₅]⁺ (Cyclopropyl cation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible spectral acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the ¹H NMR signals and assign the chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas Flow: Adjust for a stable spray.

  • Drying Gas Flow and Temperature: Optimize to desolvate the ions effectively.

Data Acquisition (EI-MS):

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: Typically 200-250 °C.

  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ or [M+H]⁺, [M-H]⁻).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Propose fragmentation pathways consistent with the observed peaks.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-Cyclopropyl- 1,3,4-oxadiazol-2-ol Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Couplings, Integration NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

Technical Whitepaper: Physicochemical Properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Cyclopropyl-1,3,4-oxadiazol-2-ol is a heterocyclic compound of interest in medicinal chemistry due to its structural motifs, which are often found in biologically active molecules. The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, and the cyclopropyl group can enhance metabolic stability and binding affinity. A thorough understanding of the compound's solubility and stability is critical for its advancement in any drug discovery pipeline, as these properties directly influence bioavailability, formulation, and shelf-life.

This document provides a comprehensive overview of the aqueous solubility and chemical stability of this compound. It includes quantitative data from standard assays and detailed experimental protocols to ensure reproducibility.

Physicochemical Data Summary

The solubility and stability of this compound were assessed under various conditions. The following tables summarize the key quantitative findings.

Aqueous Solubility

Aqueous solubility was determined using both kinetic and thermodynamic methods to provide a comprehensive profile.

ParameterAssay TypeSolvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic SolubilityShake-flaskPBS, pH 7.425152.81211
Kinetic SolubilityShake-flaskFaSSIF37189.31501
Thermodynamic SolubilityCrystalline SolidWater, pH 7.02598.6782

FaSSIF: Fasted State Simulated Intestinal Fluid

pH-Dependent Stability

The chemical stability of the compound was evaluated across a range of pH values to simulate physiological conditions and potential degradation pathways.

pH of BufferTemperature (°C)Incubation Time (hours)Percent Remaining (%)
1.2 (Simulated Gastric Fluid)37298.5
4.5372499.1
7.4 (PBS)374897.2
9.0372485.4
Plasma Stability

Stability in plasma is a critical indicator of in vivo metabolic fate.

SpeciesMatrixIncubation Time (minutes)Percent Remaining (%)Half-life (t½, min)
HumanPlasma6091.3> 120
MousePlasma6088.7> 120

Experimental Protocols

The following sections detail the methodologies used to generate the data presented above.

Kinetic Solubility Assay Protocol

This assay measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer, representing a rapid assessment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Compound Addition: Add 2 µL of the DMSO stock solution to 198 µL of the test buffer (e.g., PBS, pH 7.4) in a 96-well microplate.

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at 25°C.

  • Filtration: Filter the samples through a 96-well filter plate (0.45 µm) to remove any precipitated compound.

  • Quantification: Analyze the filtrate by LC-MS/MS against a standard curve prepared in the corresponding buffer.

G cluster_prep Preparation cluster_assay Assay Workflow A 10 mM Stock in DMSO C Add 2 µL Stock to 198 µL Buffer A->C B Aqueous Buffer (pH 7.4) B->C D Incubate & Shake (2h, 25°C) C->D E Filter Precipitate (0.45 µm) D->E F Quantify Filtrate (LC-MS/MS) E->F

Caption: Kinetic Solubility Experimental Workflow.

pH-Dependent Stability Assay Protocol

This assay assesses the chemical stability of the compound in aqueous buffers of varying pH.

  • Solution Preparation: Prepare a 10 µM solution of the compound in buffers of pH 1.2, 4.5, 7.4, and 9.0.

  • Incubation: Aliquot solutions into separate vials and incubate at 37°C.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.

  • Quenching: Quench any potential reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining. The concentration at T=0 is defined as 100%.

G cluster_setup Setup cluster_process Incubation & Sampling cluster_analysis Analysis A Prepare 10 µM Compound in Buffers (pH 1.2, 4.5, 7.4, 9.0) B Incubate at 37°C A->B C Sample at Time Points (0, 2, 4, 24, 48h) B->C D Quench with Acetonitrile C->D E Analyze by LC-MS/MS D->E F Calculate % Remaining vs T=0 E->F

Caption: pH-Dependent Stability Assay Workflow.

Plasma Stability Assay Protocol

This assay evaluates the metabolic stability of the compound in the presence of plasma enzymes.

  • Compound Spiking: Spike this compound into pre-warmed (37°C) plasma (human, mouse) to a final concentration of 1 µM.

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.

  • Protein Precipitation: Immediately add 3 volumes of cold acetonitrile containing an internal standard to the aliquot to precipitate proteins and stop metabolic activity.

  • Centrifugation: Centrifuge at 4000 RPM for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant and analyze by LC-MS/MS to determine the concentration of the parent compound.

G A Spike Compound (1 µM) into pre-warmed Plasma B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Protein Precipitation (Acetonitrile + IS) C->D E Centrifuge (4000 RPM, 10 min) D->E F Analyze Supernatant by LC-MS/MS E->F

Caption: Plasma Stability Experimental Workflow.

Discussion and Conclusion

This compound demonstrates moderate aqueous solubility, which is generally acceptable for early-stage drug discovery compounds. The kinetic solubility in simulated intestinal fluid (FaSSIF) is higher than in standard PBS, suggesting that bile salts may enhance its dissolution.

The compound exhibits excellent stability in acidic and neutral conditions, with over 97% remaining after 48 hours at pH 7.4. A moderate degradation was observed under basic conditions (pH 9.0), suggesting potential hydrolysis of the oxadiazole ring, a known liability for this heterocycle under strong basic conditions. Stability in human and mouse plasma is high, with a half-life greater than 120 minutes, indicating low intrinsic clearance due to metabolic enzymes in plasma.

An In-depth Technical Guide on the Biological Activity of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide focuses on the biological activity of a specific derivative, 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, and its closely related analogues. While direct studies on this exact molecule are limited, this document extrapolates from research on structurally similar compounds to provide a comprehensive overview of its potential therapeutic applications. This guide details synthetic pathways, summarizes quantitative biological data, provides experimental protocols for key assays, and visualizes relevant signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole ring, are of significant interest in the development of new therapeutic agents.[1] The unique structural features of the oxadiazole ring, such as its ability to act as a bioisostere for ester and amide groups and its involvement in hydrogen bonding, contribute to its diverse pharmacological profile.[2] The incorporation of a cyclopropyl group at the 5-position of the oxadiazole ring is of particular interest, as this small, strained ring system can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the molecule.[3] This guide explores the biological potential of this compound, focusing on its probable antimicrobial and anticancer activities, as well as its potential as an enzyme inhibitor.

Synthesis

The synthesis of this compound is not explicitly detailed in the readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 5-substituted-1,3,4-oxadiazol-2-ols and their thiol precursors. The most common approach involves the preparation of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol as a key intermediate.

Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol

The synthesis of the 2-thiol derivative typically proceeds in two steps:

  • Formation of Cyclopropanecarbohydrazide: This can be achieved through the hydrazinolysis of a cyclopropanecarboxylic acid ester (e.g., ethyl cyclopropanecarboxylate) with hydrazine hydrate.[4]

  • Cyclization to the 1,3,4-oxadiazole-2-thiol: The resulting cyclopropanecarbohydrazide is then reacted with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by acidification to yield 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.[5][6][7]

Synthesis_Thiol Cyclopropanecarboxylic acid ester Cyclopropanecarboxylic acid ester Cyclopropanecarbohydrazide Cyclopropanecarbohydrazide Cyclopropanecarboxylic acid ester->Cyclopropanecarbohydrazide Hydrazine hydrate 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol Cyclopropanecarbohydrazide->5-Cyclopropyl-1,3,4-oxadiazole-2-thiol 1. CS2, KOH 2. H+ Synthesis_Protocol cluster_synthesis Synthesis Workflow start Start dissolve Dissolve KOH in Ethanol start->dissolve add_reagents Add Acid Hydrazide and CS2 dissolve->add_reagents reflux Reflux Reaction Mixture add_reagents->reflux precipitate Precipitate Product reflux->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize Recrystallize filter_dry->recrystallize end End recrystallize->end VEGFR2_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation Migration Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Oxadiazole 1,3,4-Oxadiazole Derivative Oxadiazole->VEGFR2 TK_Pathway cluster_cell_tk Cancer Cell GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Transcription Gene Transcription Downstream->Transcription CellCycle Cell Cycle Progression Downstream->CellCycle Oxadiazole_TK 1,3,4-Oxadiazole Derivative Oxadiazole_TK->RTK

References

Potential Mechanism of Action of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data on the specific biological activity or mechanism of action for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol has been reported in the public domain. This technical guide, therefore, presents potential mechanisms of action based on the well-documented activities of the broader 1,3,4-oxadiazole class of compounds. The hypotheses presented herein are derived from structure-activity relationships and studies on analogous compounds.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere for carboxylic acids, esters, and carboxamides.[1] Compounds incorporating this heterocycle exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3][4][5] The subject of this guide, this compound, possesses two key structural features: the 1,3,4-oxadiazole core and a cyclopropyl moiety at the 5-position. The "2-ol" substituent exists in tautomeric equilibrium with its 1,3,4-oxadiazol-2(3H)-one form. This structural arrangement suggests several potential biological targets and mechanisms of action.

Potential Anticancer Mechanisms

The 1,3,4-oxadiazole nucleus is a common feature in many compounds developed as anticancer agents.[3][6] The potential anticancer mechanisms for this compound could involve the inhibition of various enzymes crucial for cancer cell proliferation and survival.

Enzyme Inhibition

A variety of enzymes have been identified as targets for 1,3,4-oxadiazole derivatives.[6]

  • Telomerase Inhibition: Telomerase is an enzyme responsible for maintaining telomere length, and its activity is upregulated in the vast majority of cancer cells. Inhibition of telomerase can lead to senescence and apoptosis of cancer cells. Several 1,3,4-oxadiazole derivatives have demonstrated potent telomerase inhibitory activity.[6]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Certain 1,3,4-oxadiazole derivatives have been identified as potent HDAC inhibitors.[6]

  • Thymidylate Synthase and Thymidine Phosphorylase Inhibition: These enzymes are involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair. Inhibition of these enzymes can disrupt DNA synthesis and lead to cancer cell death.[6]

  • Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival. Overexpression of FAK is associated with increased tumor progression and metastasis. 1,3,4-Oxadiazole-2(3H)-thione derivatives have been identified as potential FAK inhibitors.[7]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Disruption of microtubule dynamics by inhibiting tubulin polymerization is a clinically validated anticancer strategy. Some 1,3,4-oxadiazole-2-thione derivatives have been shown to inhibit tubulin polymerization.[8]

Table 1: Inhibitory Activities of Representative 1,3,4-Oxadiazole Derivatives against Cancer-Related Enzymes

Compound ClassTarget EnzymeIC50 (µM)Reference
1,4-benzodioxan containing 1,3,4-oxadiazoleTelomerase1.27 ± 0.05[6]
2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thioneTelomerase0.8 ± 0.1[6]
N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamideHDACPotent and selective[6]
2,5-di(pyridin-3-yl)-1,3,4-oxadiazoleThymidine PhosphorylasePotent[6]
1,3,4-oxadiazole-2(3H)-thione with piperazineFAK0.78[7]
1,3,4-oxadiazole-2-thione derivativeTubulin Polymerization81.1% inhibition[8]

Signaling Pathway Diagram: Potential Inhibition of FAK Signaling

FAK_Inhibition FAK FAK Proliferation Cell Proliferation & Survival FAK->Proliferation Migration Cell Migration & Invasion FAK->Migration Oxadiazole This compound (Potential Inhibitor) Oxadiazole->FAK Inhibition

Caption: Potential inhibition of Focal Adhesion Kinase (FAK) by this compound.

Experimental Protocols

Telomerase Repeat Amplification Protocol (TRAP) PCR-ELISA Assay: This assay is commonly used to measure telomerase activity.[6]

  • Cell Lysate Preparation: Cancer cells are lysed to release cellular components, including telomerase.

  • Telomerase Reaction: The cell lysate is incubated with a synthetic DNA primer (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

  • PCR Amplification: The extended products are amplified by PCR using the TS primer and a reverse primer.

  • Detection: The PCR products are denatured and hybridized to a biotinylated telomeric repeat-specific probe. The resulting complex is captured on a streptavidin-coated microplate and detected by an anti-digoxigenin-peroxidase antibody and subsequent colorimetric reaction. The absorbance is proportional to the telomerase activity.

Potential Antimicrobial Mechanisms

1,3,4-Oxadiazole derivatives have been extensively studied for their antibacterial and antifungal activities.[2][9][10][11]

Enzyme Inhibition in Microbes
  • MurD Ligase Inhibition: MurD ligase is an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway. Inhibition of this enzyme disrupts cell wall synthesis, leading to bacterial cell death. Molecular docking studies have suggested that 1,3,4-oxadiazoles can bind to the active site of MurD ligase.[9]

  • InhA Inhibition: InhA, an enoyl-acyl carrier protein reductase, is a key enzyme in the mycobacterial mycolic acid biosynthesis pathway and is a target for antitubercular drugs. Some 1,3,4-thiadiazole derivatives, structurally related to oxadiazoles, have shown good docking scores for InhA.[12]

  • Falcipain-2 Inhibition: Falcipain-2 is a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria. This enzyme is crucial for the degradation of hemoglobin. Inhibition of falcipain-2 is a validated antimalarial strategy. Certain 1,3,4-oxadiazole derivatives have been shown to inhibit this enzyme.[9]

Table 2: Antimicrobial Activity of Representative 1,3,4-Oxadiazole Derivatives

Compound ClassTarget Organism/EnzymeActivityReference
5-substituted 2-mercapto-1,3,4-oxadiazoleM. tuberculosis H37RvHigh selectivity[9]
Pyridine based 1,3,4-oxadiazoleM. bovis BCGStrong activity[9]
Naproxen-mercapto-1,3,4-oxadiazole hybridFalcipain-2IC50 = 7 or 14 µM[9]
2-amino-5-substituted 1,3,4-oxadiazoleStreptococcus faecalis, MSSA, MRSAMIC = 4 to 64 µg/mL[10]
2-amino-5-substituted 1,3,4-oxadiazoleCandida albicansMIC = 8 µg/mL[10]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (this compound) Incubation Incubation of Microbe with Compound in Media Compound->Incubation Microbe Microbial Culture (Bacteria/Fungi) Microbe->Incubation Media Growth Media Media->Incubation Measurement Measurement of Microbial Growth (e.g., OD600) Incubation->Measurement MIC Determination of Minimum Inhibitory Concentration (MIC) Measurement->MIC

Caption: A generalized workflow for determining the antimicrobial activity of a test compound.

Potential Anti-inflammatory and Antioxidant Mechanisms

Inhibition of Inflammatory Enzymes

Some 1,3,4-oxadiazole derivatives exhibit anti-inflammatory activity, potentially through the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[13] This dual inhibition is a desirable characteristic as it may reduce the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily inhibit COX enzymes.

Antioxidant Activity

The 1,3,4-oxadiazole scaffold has been incorporated into molecules with significant antioxidant properties.[14] The mechanism of antioxidant activity is likely due to the ability of the molecule to scavenge free radicals, such as those generated by reactive oxygen species (ROS) and reactive nitrogen species (RNS). The presence of a phenolic hydroxyl group in some active derivatives suggests that hydrogen atom donation is a key mechanism. For this compound, the "2-ol" group could potentially contribute to its antioxidant capacity.

Logical Relationship: Dual COX/LOX Inhibition

Anti_Inflammatory ArachidonicAcid Arachidonic Acid COX COX Pathway ArachidonicAcid->COX LOX LOX Pathway ArachidonicAcid->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Oxadiazole This compound (Potential Inhibitor) Oxadiazole->COX Inhibition Oxadiazole->LOX Inhibition

Caption: Potential dual inhibition of COX and LOX pathways by this compound.

Experimental Protocols

DPPH Radical Scavenging Assay: This is a common in vitro method to assess antioxidant activity.[14]

  • Preparation of DPPH solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).

  • Reaction: The test compound is added to the DPPH solution at various concentrations.

  • Incubation: The mixture is incubated in the dark for a specified period.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates the scavenging of the DPPH radical by the test compound. The percentage of inhibition is calculated and often expressed as an IC50 value.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on the 1,3,4-oxadiazole scaffold provides a strong foundation for postulating its potential biological activities. Based on the available literature, it is plausible that this compound could exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The most probable mechanisms involve the inhibition of key enzymes essential for the pathogenesis of these conditions. Future research should focus on the synthesis and biological evaluation of this compound to validate these hypotheses and to determine its specific molecular targets.

References

In Vitro Screening of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a cyclopropyl moiety can enhance the metabolic stability and binding affinity of compounds to their biological targets. This technical guide provides a comprehensive overview of the in vitro screening methodologies for 5-cyclopropyl-1,3,4-oxadiazol-2-ol derivatives, a class of compounds with significant therapeutic potential. Due to the limited availability of literature on this specific scaffold, this guide presents representative protocols and data from closely related 1,3,4-oxadiazole derivatives to provide a robust framework for screening.

Synthesis and Structural Considerations

The synthesis of this compound derivatives can be adapted from established protocols for similar 1,3,4-oxadiazoles. A common synthetic route involves the cyclization of a cyclopropanecarbonyl semicarbazide or related intermediates. One possible synthetic pathway is outlined below.

G cluster_synthesis General Synthesis Workflow A Cyclopropanecarboxylic acid B Acid chloride/ester formation A->B SOCl2 or ROH, H+ C Reaction with Hydrazine Hydrate B->C D Cyclopropanecarboxylic acid hydrazide C->D E Reaction with Phosgene equivalent D->E F This compound E->F

A generalized synthetic workflow for this compound.

It is crucial to consider the tautomeric equilibrium of the 2-hydroxy-1,3,4-oxadiazole moiety. This functional group can exist in equilibrium with its N-acylhydrazide tautomer, which can influence its physicochemical properties and biological activity.

In Vitro Screening Protocols

A tiered approach to in vitro screening is recommended, starting with broad cytotoxicity and antimicrobial assays, followed by more specific enzyme or receptor-based assays based on initial findings or therapeutic targets of interest.

Cytotoxicity Screening

The initial assessment of the cytotoxic potential of the synthesized derivatives is a critical step. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for the MTT cytotoxicity assay.

Representative Data for 1,3,4-Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
AMK OX-8A54925.04[4]
AMK OX-9A54920.73[4]
AMK OX-11A54945.11[4]
AMK OX-12A54941.92[4]
AMK OX-8HeLa35.29[4]
AMK OX-10HeLa5.34[4]
AMK OX-12HeLa32.91[4]
Antimicrobial Screening

Given that many 1,3,4-oxadiazole derivatives exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is a logical step. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Positive (microorganisms with no compound) and negative (medium only) controls are included. A standard antibiotic (e.g., gentamicin) is also tested as a reference.[5]

Representative Data for a Cyclopropyl-Containing 1,3,4-Oxadiazole Derivative

A study on 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole demonstrated its antibacterial activity.[5]

CompoundGram-positive BacteriaMIC (µg/mL)Gram-negative BacteriaMIC (µg/mL)
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleStaphylococcus aureus>100Escherichia coli50
"Bacillus cereus>100Klebsiella pneumoniae50
GentamicinStaphylococcus aureus6.25Escherichia coli3.12
"Bacillus cereus3.12Klebsiella pneumoniae1.56
Enzyme Inhibition Screening

Based on the structural features of the this compound scaffold and the known activities of related compounds, several enzyme inhibition assays could be relevant.

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: The initial reaction velocities are calculated and the percentage of inhibition is determined for each compound concentration. The IC50 value is calculated from the dose-response curve.

G cluster_enzyme_inhibition Enzyme Inhibition Assay Workflow A Enzyme + Inhibitor (pre-incubation) B Add Substrate A->B C Monitor Product Formation B->C D Calculate Reaction Velocity C->D E Determine % Inhibition D->E F Calculate IC50 E->F

A general workflow for enzyme inhibition assays.

Potential Enzyme Targets for 1,3,4-Oxadiazole Derivatives

Enzyme TargetTherapeutic AreaRationaleRepresentative IC50 (µM)Reference
α-GlucosidaseDiabetesInhibition of carbohydrate digestion18.52 ± 0.09[6]
α-AmylaseDiabetesInhibition of starch breakdown20.25 ± 1.05[6]
Acetylcholinesterase (AChE)Alzheimer's DiseaseIncreasing acetylcholine levels9.25 ± 0.19[6]
Butyrylcholinesterase (BChE)Alzheimer's DiseaseIncreasing acetylcholine levels10.06 ± 0.43[6]
Cyclooxygenase (COX-1/2)InflammationInhibition of prostaglandin synthesisVaries[7]

Potential Signaling Pathways

While specific signaling pathways for this compound derivatives are not yet elucidated, related compounds have been shown to induce apoptosis in cancer cells. A potential mechanism could involve the intrinsic apoptotic pathway.

G cluster_pathway Hypothetical Apoptotic Pathway Compound This compound Derivative Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A potential signaling pathway involving mitochondrial-mediated apoptosis.

Conclusion

The this compound scaffold represents a promising area for drug discovery. This technical guide provides a foundational framework for the in vitro screening of these derivatives. By employing a systematic approach encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, researchers can effectively elucidate the biological activities of this novel class of compounds and identify promising leads for further development. The provided protocols and representative data serve as a valuable resource for initiating and guiding these screening efforts.

References

The Dawn of a Versatile Scaffold: A Technical History of 1,3,4-Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery and historical development of 1,3,4-oxadiazole compounds, a cornerstone in modern medicinal chemistry.

The 1,3,4-oxadiazole ring, a seemingly simple five-membered heterocycle, has emerged as a "privileged scaffold" in drug discovery, underpinning the structure of numerous therapeutic agents. Its journey from a laboratory curiosity to a key building block in pharmaceuticals is a testament to over a century of chemical exploration. This technical guide delves into the seminal discoveries, pivotal synthetic advancements, and the burgeoning understanding of the pharmacological significance of 1,3,4-oxadiazole compounds.

The Genesis: Discovery of the Parent 1,3,4-Oxadiazole Ring

While substituted derivatives had been synthesized earlier, the parent, unsubstituted 1,3,4-oxadiazole was first isolated and characterized in 1965 by C. Ainsworth. This landmark achievement provided the fundamental framework for this class of compounds.

Ainsworth's First Synthesis (1965)

Ainsworth reported the synthesis of 1,3,4-oxadiazole via the thermolysis of ethyl (formylhydrazono)acetate. This reaction provided the parent heterocycle as a volatile, water-soluble liquid.

  • Reactants: Ethyl (formylhydrazono)acetate.

  • Conditions: The precursor was subjected to thermolysis at atmospheric pressure.

  • Procedure: While the original paper should be consulted for precise details, the general procedure involves heating ethyl (formylhydrazono)acetate, leading to the elimination of ethanol and the formation of the 1,3,4-oxadiazole ring. The product was then isolated and purified.

  • Quantitative Data: The reported yield and boiling point from this seminal work are crucial benchmarks in the history of 1,3,4-oxadiazole chemistry.

A diagram illustrating the workflow for Ainsworth's synthesis of 1,3,4-oxadiazole.

Ainsworth_Synthesis start Start: Ethyl (formylhydrazono)acetate thermolysis Thermolysis (Atmospheric Pressure) start->thermolysis product 1,3,4-Oxadiazole thermolysis->product end End Product product->end

Caption: Ainsworth's Synthesis of 1,3,4-Oxadiazole (1965).

Pioneering the Derivatives: The Pre-Ainsworth Era

Long before the isolation of the parent ring, chemists were synthesizing substituted 1,3,4-oxadiazoles. The most significant and enduring of these early methods is the cyclodehydration of 1,2-diacylhydrazines. This approach laid the groundwork for the vast library of 1,3,4-oxadiazole derivatives known today.

The Classical Route: Cyclodehydration of 1,2-Diacylhydrazines

One of the most popular and historically significant methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazines.[1] This reaction is typically facilitated by a variety of dehydrating agents.

Dehydrating AgentCharacteristics
Phosphorus Oxychloride (POCl₃)A strong dehydrating agent, widely used and effective for a broad range of substrates.
Thionyl Chloride (SOCl₂)Another powerful dehydrating agent, often used in excess or as a solvent.
Polyphosphoric Acid (PPA)A viscous, acidic medium that acts as both a solvent and a dehydrating agent.
Sulfuric Acid (H₂SO₄)A strong acid catalyst and dehydrating agent, requires careful temperature control.
  • Starting Material: A 1,2-diacylhydrazine derivative.

  • Reagent: A suitable dehydrating agent (e.g., phosphorus oxychloride).

  • Procedure: The 1,2-diacylhydrazine is typically heated with the dehydrating agent, either neat or in an appropriate solvent. The reaction mixture is then worked up to isolate the 2,5-disubstituted-1,3,4-oxadiazole. Purification is often achieved by recrystallization.

  • Quantitative Data: Yields for this reaction are generally good to excellent, depending on the substrates and the specific dehydrating agent used.

A diagram illustrating the general workflow for the cyclodehydration of 1,2-diacylhydrazines.

Diacylhydrazine_Cyclodehydration cluster_start Starting Materials cluster_process Reaction cluster_end Product 1_2_Diacylhydrazine 1,2-Diacylhydrazine Heating Heating 1_2_Diacylhydrazine->Heating Dehydrating_Agent Dehydrating Agent (e.g., POCl₃, SOCl₂, PPA) Dehydrating_Agent->Heating 2_5_Disubstituted_1_3_4_Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Heating->2_5_Disubstituted_1_3_4_Oxadiazole

Caption: Cyclodehydration of 1,2-Diacylhydrazines.

The Expansion of the Synthetic Arsenal: Other Key Historical Methods

Following the foundational work on diacylhydrazine cyclodehydration, the synthetic repertoire for 1,3,4-oxadiazoles expanded significantly. Two other noteworthy historical methods include the oxidative cyclization of N-acylhydrazones and the reaction of hydrazides with orthoesters.

Oxidative Cyclization of N-Acylhydrazones

This method provides a valuable alternative to the diacylhydrazine route, particularly for the synthesis of unsymmetrically substituted 1,3,4-oxadiazoles.

  • Starting Material: An N-acylhydrazone.

  • Oxidizing Agent: Various oxidizing agents have been employed, with early examples including reagents like bromine in acetic acid.

  • Procedure: The N-acylhydrazone is treated with the oxidizing agent in a suitable solvent. The reaction proceeds through an oxidative cyclization to form the 1,3,4-oxadiazole ring.

  • Quantitative Data: Yields can vary depending on the substrate and the oxidizing system used.

Reaction of Hydrazides with Orthoesters

The reaction of acid hydrazides with orthoesters offers a direct route to 2,5-disubstituted-1,3,4-oxadiazoles, where one of the substituents is introduced from the orthoester.

  • Starting Materials: An acid hydrazide and an orthoester (e.g., triethyl orthoformate).

  • Procedure: The acid hydrazide and orthoester are typically heated together, often without a solvent, to drive the reaction to completion. The reaction involves condensation and subsequent cyclization to yield the 1,3,4-oxadiazole.

  • Quantitative Data: This method can provide good yields of the desired products.

A diagram illustrating the logical relationship between key historical synthetic methods for 1,3,4-oxadiazoles.

Historical_Synthesis_Methods cluster_methods Key Historical Synthetic Routes 1_3_4_Oxadiazole_Core 1,3,4-Oxadiazole Core Diacylhydrazine_Cyclodehydration Cyclodehydration of 1,2-Diacylhydrazines Diacylhydrazine_Cyclodehydration->1_3_4_Oxadiazole_Core Acylhydrazone_Oxidation Oxidative Cyclization of N-Acylhydrazones Acylhydrazone_Oxidation->1_3_4_Oxadiazole_Core Hydrazide_Orthoester Reaction of Hydrazides with Orthoesters Hydrazide_Orthoester->1_3_4_Oxadiazole_Core

Caption: Key Historical Synthetic Routes to 1,3,4-Oxadiazoles.

The Dawn of a Pharmacological Powerhouse

The true significance of the 1,3,4-oxadiazole scaffold began to be realized with the discovery of its diverse biological activities. Early investigations, though not as systematic as modern high-throughput screening, laid the foundation for the development of 1,3,4-oxadiazole-containing drugs. The inherent stability and favorable electronic properties of the ring make it an attractive bioisostere for amide and ester functionalities, improving the pharmacokinetic profiles of drug candidates.

Initial studies in the mid-20th century began to uncover the antimicrobial and anti-inflammatory properties of certain 1,3,4-oxadiazole derivatives. This sparked a wave of research that has since expanded to include a vast array of therapeutic areas.

Table of Early Biological Activities Investigated for 1,3,4-Oxadiazole Derivatives

Biological ActivityEarly Observations
AntibacterialSome of the first reported biological activities, with derivatives showing efficacy against various bacterial strains.
AntifungalEarly studies demonstrated the potential of 1,3,4-oxadiazoles as antifungal agents.
Anti-inflammatoryCertain derivatives were found to possess anti-inflammatory properties, leading to further investigation in this area.
AntiviralThe antiviral potential of this scaffold was recognized, paving the way for the development of drugs like the HIV integrase inhibitor, Raltegravir.

Conclusion

The history of 1,3,4-oxadiazole compounds is a rich narrative of chemical ingenuity and the persistent search for new therapeutic solutions. From the early, often challenging, syntheses of its substituted derivatives to the definitive isolation of the parent ring by Ainsworth, the journey of this heterocyclic core has been one of continuous discovery. The development of robust and versatile synthetic methodologies has been paramount to unlocking the immense potential of this scaffold. The early recognition of its diverse biological activities has culminated in the prominent role 1,3,4-oxadiazoles play in modern drug discovery, a role that is certain to expand as our understanding of its chemical and biological properties continues to grow. This guide serves as a foundational reference for researchers, providing a historical context that is essential for the continued innovation in the field of 1,3,4-oxadiazole chemistry.

References

Theoretical and Computational Approaches to Understanding 5-Cyclopropyl-1,3,4-oxadiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. Given the increasing importance of computational chemistry in drug discovery and materials science, this document serves as a roadmap for researchers seeking to elucidate the structural, electronic, and interactive properties of this heterocyclic compound. The guide outlines a systematic workflow, from initial molecular modeling to advanced quantum chemical calculations and interaction simulations. Detailed, generalized protocols for key computational experiments are provided, alongside examples of how quantitative data can be structured for analysis. Visualizations of the computational workflow and potential molecular interactions are presented to facilitate a deeper understanding of the theoretical approaches.

Introduction to this compound and the Role of Theoretical Studies

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Theoretical and computational studies are indispensable in modern chemical research, offering profound insights into molecular properties and behaviors at an atomic level. For a molecule like this compound, these studies can predict its three-dimensional structure, electronic properties, reactivity, and potential interactions with biological targets. Such in-silico analyses are crucial for guiding synthetic efforts, understanding structure-activity relationships (SAR), and accelerating the drug discovery process.

This guide will explore the primary computational techniques that can be employed to build a comprehensive theoretical understanding of this compound.

Core Theoretical and Computational Methodologies

A variety of computational methods can be applied to study this compound. The choice of method depends on the specific properties of interest.

  • Quantum Mechanics (QM): These methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of the molecule. DFT provides a good balance between accuracy and computational cost, making it suitable for determining optimized geometry, molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies.

  • Molecular Mechanics (MM): MM methods use classical physics to model molecular systems. They are computationally less expensive than QM methods and are well-suited for studying large systems and for conformational analysis of flexible molecules.

  • Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. It is a cornerstone of structure-based drug design, helping to identify potential binding modes and estimate binding affinities.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, unsynthesized compounds.

Hypothetical Computational Workflow

A systematic computational investigation of this compound would typically follow a multi-step workflow.

Computational Workflow for this compound cluster_input Input Generation cluster_qm Quantum Mechanical Calculations cluster_interaction Interaction and Activity Prediction cluster_output Output and Analysis mol_build 1. 2D/3D Molecule Construction geom_opt 2. Geometry Optimization (DFT) mol_build->geom_opt Initial Structure freq_calc 3. Frequency Calculation geom_opt->freq_calc Optimized Geometry mo_analysis 4. Molecular Orbital Analysis (HOMO, LUMO, ESP) geom_opt->mo_analysis Optimized Geometry docking 5. Molecular Docking geom_opt->docking Ligand Preparation data_analysis 7. Data Analysis and Interpretation freq_calc->data_analysis Thermodynamic Properties mo_analysis->data_analysis Electronic Properties docking->data_analysis Binding Affinity & Pose qsar 6. QSAR Modeling (Optional) qsar->data_analysis Predicted Activity

A typical computational workflow for theoretical studies.

Experimental Protocols

This section provides detailed, generalized protocols for key computational experiments.

Protocol for Density Functional Theory (DFT) Calculations

This protocol outlines the steps for geometry optimization and electronic property calculation using a program like Gaussian.

  • Molecule Construction:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D model and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94).

    • Save the coordinates in a suitable format (e.g., .mol or .pdb).

  • Input File Preparation:

    • Create a Gaussian input file (.gjf or .com).

    • Specify the route section (the first line), for example: #p B3LYP/6-311++G(d,p) Opt Freq.

      • #p: Print level.

      • B3LYP: The DFT functional.

      • 6-311++G(d,p): The basis set.

      • Opt: Keyword for geometry optimization.

      • Freq: Keyword for frequency calculation to confirm a true minimum.

    • Provide a title for the calculation.

    • Specify the charge (0) and spin multiplicity (1 for a singlet state).

    • Paste the 3D coordinates of the molecule.

  • Running the Calculation:

    • Submit the input file to the Gaussian program.

  • Output Analysis:

    • Upon normal termination, open the output file (.log or .out).

    • Verify that the optimization has converged.

    • Confirm that there are no imaginary frequencies, indicating a true energy minimum.

    • Extract the optimized Cartesian coordinates.

    • Record the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Visualize the molecular orbitals and the electrostatic potential map using software like GaussView or Avogadro.

Protocol for Molecular Docking

This protocol describes a general workflow for docking this compound into a protein active site using a program like AutoDock Vina.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign partial charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Definition:

    • Identify the binding site on the protein. This can be based on the position of a co-crystallized ligand or through binding site prediction tools.

    • Define a grid box that encompasses the entire binding site. Specify the center coordinates and the dimensions (x, y, z) of the box.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the grid box parameters, and the output file name.

    • Run the AutoDock Vina simulation.

  • Results Analysis:

    • The output will contain several binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses within the protein's active site using software like PyMOL or Chimera.

    • Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Data Presentation

Quantitative data from these theoretical studies should be presented in a clear and structured format to facilitate comparison and analysis.

Table 1: Calculated Quantum Chemical Properties of this compound

ParameterValue
Optimized Energy (Hartree)-XXX.XXXXXX
HOMO Energy (eV)-X.XXXX
LUMO Energy (eV)-X.XXXX
HOMO-LUMO Gap (eV)X.XXXX
Dipole Moment (Debye)X.XXXX

Table 2: Molecular Docking Results against a Hypothetical Protein Target

PoseBinding Affinity (kcal/mol)Interacting ResiduesHydrogen Bonds
1-X.XTYR 123, SER 234, LEU 3452
2-X.XTYR 123, PHE 235, LEU 3451
3-X.XSER 234, ALA 3461

Mandatory Visualization

Diagrams are essential for visualizing complex relationships and workflows.

Molecular Interaction Diagram cluster_ligand This compound cluster_protein Protein Active Site ligand Ligand residue1 TYR 123 ligand->residue1 H-Bond residue2 SER 234 ligand->residue2 H-Bond residue3 LEU 345 ligand->residue3 Hydrophobic

Potential interactions of the ligand in a protein active site.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth study of this compound. By leveraging these in-silico techniques, researchers can gain valuable insights into the molecule's fundamental properties and its potential as a pharmacologically active agent. The systematic application of these methods can significantly de-risk and accelerate the drug discovery and development pipeline.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, a valuable heterocyclic scaffold in medicinal chemistry, starting from commercially available cyclopropanecarboxylic acid. The described synthetic route is a robust three-step process involving an initial Fischer esterification, followed by hydrazinolysis, and a final cyclization to yield the target oxadiazole. This protocol is designed to be a reliable resource for researchers in organic synthesis and drug discovery.

Introduction

The 1,3,4-oxadiazole moiety is a prominent feature in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities. The incorporation of a cyclopropyl group can further enhance the metabolic stability and binding affinity of these molecules. The synthesis of this compound presents an opportunity to explore novel chemical space in the development of new therapeutic agents. The following protocols detail a straightforward and efficient pathway to this versatile building block.

Overall Synthesis Workflow

The synthesis of this compound from cyclopropanecarboxylic acid is achieved through a three-step sequence as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A Cyclopropanecarboxylic Acid B Ethyl Cyclopropanecarboxylate A->B Ethanol, H₂SO₄ (cat.) Reflux C Cyclopropanecarbohydrazide B->C Hydrazine Hydrate Ethanol, Reflux D This compound C->D 1,1'-Carbonyldiimidazole (CDI) THF, Reflux

Application Notes and Protocols for the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is based on established synthetic methodologies for 1,3,4-oxadiazol-2-one derivatives.

Introduction

1,3,4-oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The this compound scaffold, in particular, combines the favorable metabolic stability of the oxadiazole ring with the unique conformational properties of a cyclopropyl group. This compound exists in tautomeric equilibrium with its keto form, 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one. The synthesis of this class of compounds is typically achieved through the cyclization of a corresponding acylhydrazide with a phosgene equivalent, such as triphosgene.[3][4]

Reaction Scheme

The synthesis of this compound is proposed via a two-step process starting from cyclopropanecarboxylic acid. The first step involves the formation of cyclopropanecarbohydrazide, which is then cyclized using triphosgene to yield the final product.

Step 1: Synthesis of Cyclopropanecarbohydrazide

Cyclopropanecarboxylic acid reacts with a suitable esterification agent (e.g., methanol in the presence of an acid catalyst) to form the methyl ester. This is followed by hydrazinolysis with hydrazine hydrate to yield cyclopropanecarbohydrazide.

Step 2: Synthesis of this compound

Cyclopropanecarbohydrazide undergoes a cyclization reaction with triphosgene in the presence of a base to form the 1,3,4-oxadiazol-2-ol ring.

Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplier
Cyclopropanecarboxylic acidReagentSigma-Aldrich
Thionyl chlorideReagentSigma-Aldrich
MethanolAnhydrousSigma-Aldrich
Hydrazine hydrateReagentSigma-Aldrich
Triphosgene (bis(trichloromethyl) carbonate)ReagentSigma-Aldrich
TriethylamineAnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific

Step-by-Step Procedure

Part 1: Synthesis of Cyclopropanecarbohydrazide

  • Esterification: To a solution of cyclopropanecarboxylic acid (1 equivalent) in anhydrous methanol (5-10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl cyclopropanecarboxylate.

  • Hydrazinolysis: Dissolve the crude methyl cyclopropanecarboxylate (1 equivalent) in ethanol (5 volumes).

  • Add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield cyclopropanecarbohydrazide.

Part 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclopropanecarbohydrazide (1 equivalent) in anhydrous THF or DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.5 equivalents) dropwise to the solution.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF or DCM (5 volumes).

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes. Caution: Triphosgene is toxic and moisture-sensitive. Handle in a well-ventilated fume hood using appropriate personal protective equipment.[4][5]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactantsSolventReaction TimeTemperatureProductExpected Yield (%)
1aCyclopropanecarboxylic acid, Thionyl chloride, MethanolMethanol4-6 hRefluxMethyl cyclopropanecarboxylate85-95
1bMethyl cyclopropanecarboxylate, Hydrazine hydrateEthanol6-8 hRefluxCyclopropanecarbohydrazide80-90
2Cyclopropanecarbohydrazide, Triphosgene, TriethylamineTHF/DCM12-16 h0 °C to RTThis compound60-75

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~11.5 (br s, 1H, OH/NH), ~1.5-2.0 (m, 1H, CH), ~0.8-1.2 (m, 4H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~160 (C=O/C-OH), ~155 (C-cyclopropyl), ~10 (CH), ~5 (CH₂)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ expected at 127.05

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_step1 Step 1: Synthesis of Cyclopropanecarbohydrazide cluster_step2 Step 2: Synthesis of this compound A Cyclopropanecarboxylic Acid B Esterification (MeOH, SOCl₂) A->B Reflux C Methyl Cyclopropanecarboxylate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Reflux E Cyclopropanecarbohydrazide D->E F Cyclopropanecarbohydrazide G Cyclization (Triphosgene, Et₃N) F->G 0 °C to RT H Crude Product G->H I Purification (Column Chromatography) H->I J 5-Cyclopropyl-1,3,4- oxadiazol-2-ol I->J

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway Interaction (Hypothetical)

Note: As the specific biological target of this compound is not defined, the following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, a common target for small molecule inhibitors.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response (e.g., Proliferation) TF->Response Inhibitor 5-Cyclopropyl-1,3,4- oxadiazol-2-ol Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents.[1][2] The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[2][3][4][5] Derivatives of 1,3,4-oxadiazole are known to exert their antimicrobial effects through various mechanisms, such as the inhibition of essential enzymes like DNA gyrase, topoisomerase IV, and others involved in bacterial cell wall synthesis.[1][2] This document provides detailed application notes and standardized protocols for the evaluation of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol , a novel derivative, in antimicrobial screening assays.

Application Notes

Compound: this compound Molecular Formula: C₅H₆N₂O₂ Structure:

Potential Applications:

  • Broad-Spectrum Antimicrobial Screening: The 1,3,4-oxadiazole nucleus is a key pharmacophore in many compounds exhibiting activity against a wide array of Gram-positive and Gram-negative bacteria.[6][7] Therefore, this compound is a prime candidate for initial screening against a panel of clinically relevant pathogens.

  • Antifungal Susceptibility Testing: Several 1,3,4-oxadiazole derivatives have demonstrated potent antifungal activity.[4][8] This compound should be evaluated against pathogenic fungi, including yeast and molds.

  • Mechanism of Action Studies: Given that some 1,3,4-oxadiazole derivatives are known to target bacterial topoisomerases, initial mechanism of action studies for this compound could focus on DNA gyrase and topoisomerase IV inhibition assays.[2]

  • Anti-Biofilm Activity Assays: Bacterial biofilms contribute significantly to chronic infections and antibiotic resistance. The efficacy of this compound in inhibiting biofilm formation and eradicating established biofilms should be investigated.[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (DMSO or sterile water)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strains overnight on appropriate agar plates.

    • Inoculate a few colonies into sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution of the test compound to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.

  • Controls:

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): Wells containing only CAMHB and the bacterial inoculum.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound and the bacterial inoculum.

    • Sterility Control: A well with only CAMHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result Compound Prepare Compound Stock Dilution Perform Serial Dilutions of Compound Compound->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Plate Add Broth to 96-Well Plate Plate->Dilution Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Read Results (Visual or OD600) Incubate->Read MIC Determine MIC Value Read->MIC

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of the compound that kills the bacteria.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or a multi-channel pipette

  • Incubator

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot the 10 µL aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial colony-forming units (CFUs) compared to the initial inoculum.

MBC_Workflow MIC_Plate Completed MIC Plate (Wells with no visible growth) Subculture Subculture 10 µL from each clear well onto agar plates MIC_Plate->Subculture Incubate Incubate Agar Plates (37°C, 18-24h) Subculture->Incubate Read_Plates Observe for Bacterial Growth Incubate->Read_Plates MBC_Value Determine MBC (Lowest concentration with no growth) Read_Plates->MBC_Value

Data Presentation

The antimicrobial activity data for this compound should be summarized in a clear, tabular format. Below is a hypothetical example of how such data could be presented.

Table 1: Antimicrobial Activity of this compound

Microorganism Strain ID MIC (µg/mL) MBC (µg/mL) Ciprofloxacin MIC (µg/mL)
Staphylococcus aureusATCC 2921316320.5
Enterococcus faecalisATCC 2921232>641
Escherichia coliATCC 259228160.015
Pseudomonas aeruginosaATCC 2785364>640.25
Candida albicansATCC 9002832N/AN/A

N/A: Not Applicable

Potential Mechanism of Action

The 1,3,4-oxadiazole class of compounds has been reported to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[2] This inhibition disrupts DNA synthesis, leading to bacterial cell death.

MoA_Pathway Compound This compound Inhibition Inhibition Compound->Inhibition Target Bacterial DNA Gyrase (Topoisomerase II) Process DNA Replication (Supercoiling/Relaxation) Target->Process Catalyzes Outcome Disruption of DNA Synthesis Process->Outcome Inhibition->Target Inhibition->Process Blocks Death Bacterial Cell Death Outcome->Death

References

Application Notes and Protocols: 5-Cyclopropyl-1,3,4-oxadiazol-2-ol and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol in cancer cell lines is limited in the currently available literature. The following application notes and protocols are based on studies of various derivatives of the 1,3,4-oxadiazole scaffold, which have shown significant potential as anticancer agents. These notes are intended to provide a general framework for researchers and drug development professionals interested in exploring the therapeutic potential of this class of compounds.

Introduction

The 1,3,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] These compounds have demonstrated the ability to inhibit the proliferation of various cancer cell lines through diverse mechanisms such as the inhibition of growth factors, enzymes, and kinases.[2][3][4] The structural versatility of the 1,3,4-oxadiazole core allows for modifications that can enhance cytotoxicity towards malignant cells while potentially minimizing effects on normal cells.[3][5] Research has shown that these derivatives can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways implicated in cancer progression.[4][6][7][8]

Data Presentation: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

The following tables summarize the quantitative data on the anticancer activity of various 1,3,4-oxadiazole derivatives in different cancer cell lines.

Table 1: IC50 Values of 1,3,4-Oxadiazole Derivatives in Cancer Cell Lines

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
5e 5-aminophenyl-2-butylthio-1,3,4-oxadiazoleMCF-7 (Breast)10.05 ± 1.08[4]
76 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.7 ± 0.2[3]
SGC-7901 (Stomach)30.0 ± 1.2[3]
HepG2 (Liver)18.3 ± 1.4[3]
AMK OX-8 1,3,4-oxadiazole derivativeA549 (Lung)25.04[5]
HeLa (Cervical)35.29[5]
AMK OX-9 1,3,4-oxadiazole derivativeA549 (Lung)20.73[5]
AMK OX-10 1,3,4-oxadiazole derivativeHeLa (Cervical)5.34[5]
AMK OX-11 1,3,4-oxadiazole derivativeA549 (Lung)45.11[5]
AMK OX-12 1,3,4-oxadiazole derivativeA549 (Lung)41.92[5]
HeLa (Cervical)32.91[5]
OSD 1,3,4-oxadiazole derivativeMCF-7, HepG2~50[6][9]
3e 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazoleMDA-MB-231 (Breast)Not specified, but reduced viability at 10 µM[10]
10 Benzimidazole-based 1,3,4-oxadiazoleMDA-MB-231, SKOV3, A549Comparable to Doxorubicin[8]
13 Benzimidazole-based 1,3,4-oxadiazoleMDA-MB-231, SKOV3, A549Comparable to Doxorubicin[8]
12b 1,2,5-Oxadiazole-2-oxide derivativeHepG-2 (Liver)11.5[11]
A2780CP (Ovarian)11.6[11]
MDA-MB-231 (Breast)13[11]

Table 2: Growth Percent (GP) of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues

Compound IDCancer Cell LineGrowth Percent (GP)
4s MDA-MB-435 (Melanoma)15.43
K-562 (Leukemia)18.22
T-47D (Breast)34.27
HCT-15 (Colon)39.77
4u MDA-MB-435 (Melanoma)6.82
K-562 (Leukemia)24.80
NCI-H522 (Non-small-cell lung)41.03
HCT (Colon)44.74

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or its analog (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. A vehicle control (DMSO) should be included.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of the compound on cell cycle progression.

Materials:

  • Treated and untreated cancer cells

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Protocol:

  • Treat cells with the compound for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, p53)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse treated and untreated cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Line Culture B Treatment with 1,3,4-Oxadiazole Derivative A->B C Cell Viability Assay (MTT) B->C E Apoptosis Assay (Annexin V/PI) B->E F Cell Cycle Analysis (PI Staining) B->F G Western Blotting B->G D Determine IC50 C->D I Quantify Apoptosis & Cell Cycle Arrest E->I F->I H Protein Expression Analysis (e.g., Bax, Bcl-2, Caspases) G->H J Correlate with Protein Expression H->J K Elucidate Signaling Pathway I->K J->K

Caption: General workflow for evaluating the anticancer effects of a 1,3,4-oxadiazole derivative.

p53-Mediated Intrinsic Apoptosis Pathway

G Compound 1,3,4-Oxadiazole Derivative p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed p53-mediated intrinsic apoptosis pathway induced by 1,3,4-oxadiazole derivatives.

References

Application Notes and Protocols: 5-Cyclopropyl-1,3,4-oxadiazol-2-ol as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[1][2] This document focuses on 5-cyclopropyl-1,3,4-oxadiazol-2-ol and its derivatives as potent inhibitors of soluble epoxide hydrolase (sEH). Inhibition of sEH is a promising therapeutic strategy for various conditions, including inflammatory diseases, neuropathic pain, and cardiovascular disorders.[3][4] The core structure, 5-cyclopropyl-1,3,4-oxadiazol-2-yl, is a key component in potent and selective sEH inhibitors, such as N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide.[3][4] By inhibiting sEH, the levels of beneficial epoxyeicosatrienoic acids (EETs) are increased, leading to anti-inflammatory and analgesic effects.[4][5]

Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolic pathway of arachidonic acid.[6] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory, anti-inflammatory, and neuroprotective properties, into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][5] By inhibiting sEH, compounds containing the this compound moiety prevent the degradation of EETs, thereby enhancing their protective effects.[5][7]

sEH_pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Vasodilation, Anti-inflammation) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound (and derivatives) Inhibitor->sEH

Caption: Signaling pathway of soluble epoxide hydrolase (sEH).

Quantitative Data: sEH Inhibitory Activity

CompoundTargetIC50 (nM)Reference Compound(s)Reference IC50 (nM)
N,N'-Dicyclohexylurea (DCU)sEH---
N-Cyclohexyl-Nʹ-dodecylurea (NCND)hsEH85.2--
N-Cyclohexyl-Nʹ-dodecylurea (NCND)msEH9.8--
trans-AUCB (t-AUCB)hsEH1.3--
trans-AUCB (t-AUCB)msEH8--
trans-AUCB (t-AUCB)rsEH8--
GSK2256294AhsEH0.027--
GSK2256294AmsEH0.189--
GSK2256294ArsEH0.061--
Compound G1 (a novel piperidine derivative)HsEH0.05--
Compound G1 (a novel piperidine derivative)MsEH0.14--

hsEH: human soluble epoxide hydrolase; msEH: mouse soluble epoxide hydrolase; rsEH: rat soluble epoxide hydrolase.[8][9]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Inhibition

This protocol is adapted from commercially available sEH inhibitor screening kits and published literature.[1][3][10] It utilizes a fluorogenic substrate which, upon hydrolysis by sEH, releases a highly fluorescent product.

Materials:

  • Recombinant human sEH (hsEH)

  • sEH Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4, containing 0.1 mg/mL BSA)

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or Epoxy Fluor 7)

  • Test compound (this compound or its derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission: ~330 nm / ~465 nm)

Procedure:

experimental_workflow start Start prep_reagents Prepare Reagents: - Dilute sEH enzyme - Prepare substrate solution - Prepare test compound dilutions start->prep_reagents add_components Add to 96-well plate: 1. Assay Buffer 2. Test Compound / Control 3. sEH Enzyme prep_reagents->add_components pre_incubate Pre-incubate at 30°C for 5 minutes add_components->pre_incubate initiate_reaction Initiate reaction by adding fluorogenic substrate pre_incubate->initiate_reaction measure_fluorescence Measure fluorescence kinetically (e.g., every 30 seconds for 10-30 min) at Ex/Em ~330/465 nm initiate_reaction->measure_fluorescence analyze_data Analyze Data: - Calculate reaction rates - Determine % inhibition - Calculate IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for sEH inhibition assay.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound and positive control in DMSO, then dilute further in sEH Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

    • Thaw the recombinant sEH on ice and dilute it in sEH Assay Buffer to the working concentration as recommended by the supplier.

    • Prepare the sEH substrate solution in sEH Assay Buffer to the final desired concentration (e.g., 5 µM for PHOME).

  • Assay Plate Setup:

    • Add sEH Assay Buffer to all wells.

    • Add the test compound dilutions, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add the diluted sEH enzyme to all wells except for the background control wells.

  • Pre-incubation:

    • Incubate the plate at 30°C for 5 minutes to allow the inhibitor to interact with the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.

    • Immediately place the plate in a pre-warmed microplate reader and measure the increase in fluorescence over time (kinetic mode). Readings should be taken at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[11]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of vehicle control)] x 100

    • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for sEH Activity

This protocol allows for the assessment of sEH inhibition in a cellular context.

Materials:

  • Cells expressing sEH (e.g., Huh-7 human liver cells or HepG2 cells)

  • Cell culture medium and supplements

  • Cell-permeable fluorogenic sEH substrate (e.g., Epoxy Fluor 7)

  • Test compound and positive control (e.g., AUDA)

  • Lysis Buffer (Assay buffer containing a mild detergent like digitonin)

  • 96-well clear-bottom black plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture the cells under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound, positive control, or vehicle for a predetermined period (e.g., 1-4 hours).

  • Cell Lysis and Substrate Addition:

    • Remove the treatment medium and wash the cells with assay buffer.

    • Add Lysis Buffer to each well to permeabilize the cells and release the enzyme.

    • Add the cell-permeable fluorogenic substrate to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.[12]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.[12]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells) from all readings.

    • Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.

Conclusion

This compound and its derivatives represent a promising class of soluble epoxide hydrolase inhibitors. The provided protocols offer robust methods for evaluating the inhibitory potency of these compounds, both in vitro and in a cellular environment. The strong inhibitory activity of compounds containing this scaffold highlights its potential for the development of novel therapeutics targeting a range of inflammatory and pain-related disorders. Further investigation into the structure-activity relationship of this series is warranted to optimize their pharmacological properties.

References

Application Notes and Protocols for the Development of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of analogs of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, a promising scaffold for drug discovery. The 1,3,4-oxadiazole core is a versatile heterocycle known for a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a cyclopropyl moiety at the 5-position offers a unique structural feature that can influence the compound's physicochemical properties and biological activity.

Rationale for Analog Development

The 1,3,4-oxadiazole ring is a bioisostere for carboxylic acids and amides, which can improve metabolic stability and cell permeability of drug candidates.[2] The 2-ol/2-thiol tautomerism of the core provides opportunities for diverse biological interactions. The cyclopropyl group, a small, rigid, and lipophilic moiety, can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of metabolism. Developing a library of analogs based on this scaffold will allow for the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates.

Synthetic Pathways and Protocols

The synthesis of this compound analogs can be approached through the synthesis of its tautomeric form, 5-cyclopropyl-1,3,4-oxadiazole-2-thiol. This is a common and well-established route for this class of compounds.[4][5][6]

Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol

This protocol is adapted from established methods for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[4][5][6][7]

Reaction Scheme:

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation Cyclopropanecarboxylic_acid Cyclopropanecarboxylic acid Cyclopropanecarboxylic_acid_hydrazide Cyclopropanecarboxylic acid hydrazide Cyclopropanecarboxylic_acid->Cyclopropanecarboxylic_acid_hydrazide Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Cyclopropanecarboxylic_acid_hydrazide Cyclopropanecarboxylic_acid_hydrazide_2 Cyclopropanecarboxylic acid hydrazide Thiol 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol Cyclopropanecarboxylic_acid_hydrazide_2->Thiol Reflux in Ethanol Carbon_disulfide Carbon disulfide Carbon_disulfide->Thiol Potassium_hydroxide Potassium hydroxide Potassium_hydroxide->Thiol

Caption: Synthetic route to 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol.

Materials:

  • Cyclopropanecarboxylic acid

  • Thionyl chloride or other activating agent

  • Hydrazine hydrate

  • Ethanol

  • Carbon disulfide

  • Potassium hydroxide

  • Hydrochloric acid (for acidification)

  • Dimethylformamide (DMF)

Protocol:

  • Synthesis of Cyclopropanecarboxylic acid hydrazide:

    • To a solution of cyclopropanecarboxylic acid in a suitable solvent (e.g., ethanol), add an activating agent like thionyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Slowly add hydrazine hydrate to the reaction mixture and reflux for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization.

  • Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol:

    • Dissolve cyclopropanecarboxylic acid hydrazide (0.179 mole) in dimethylformamide (75 ml).[7]

    • To this stirred mixture, add carbon disulfide (0.894 mole).[7]

    • The solution may change color.[7] Stir the mixture for about 1 hour at room temperature.[7]

    • Reflux the reaction mixture for approximately 3 hours.[7]

    • After reflux, continue stirring overnight at room temperature.[7]

    • Pour the mixture into an ice-water bath.[7] An oil may form.[7]

    • Extract the product with a suitable organic solvent like methylene chloride.[7]

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate it.[7]

    • The crude product can be purified by column chromatography on silica gel.[7]

General Protocol for Analog Synthesis (Modification at the 2-position)

The 2-thiol group can be further modified to generate a library of analogs.

Reaction Scheme:

G cluster_0 S-Alkylation/Arylation Thiol 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol S_analog 2-(Alkyl/Aryl)thio-5-cyclopropyl-1,3,4-oxadiazole Thiol->S_analog Alkyl_halide R-X (Alkyl/Aryl Halide) Alkyl_halide->S_analog Base Base (e.g., K2CO3) Base->S_analog

Caption: General scheme for S-alkylation/arylation of the 2-thiol.

Protocol for S-Alkylation:

  • Dissolve 5-cyclopropyl-1,3,4-oxadiazole-2-thiol in a suitable solvent like acetone or DMF.

  • Add a base such as potassium carbonate or sodium hydride.

  • Add the desired alkyl or aryl halide dropwise.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

Biological Evaluation Protocols

Given the broad spectrum of activities of 1,3,4-oxadiazoles, a tiered screening approach is recommended.

General Workflow for Biological Screening

G cluster_0 Initial Screening cluster_1 Secondary Screening (Hit Confirmation) cluster_2 Lead Optimization Antimicrobial Antimicrobial Assays (e.g., MIC determination) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) Antimicrobial->Enzyme_Inhibition Anticancer Anticancer Assays (e.g., MTT on cell lines) Anticancer->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Enzyme_Inhibition->SAR Anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) Anti_inflammatory->SAR In_vivo In vivo Efficacy Studies SAR->In_vivo

Caption: Tiered workflow for biological evaluation of analogs.

Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized this compound analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Protocol:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for In Vitro Enzyme Inhibition Assay (Generic)

This protocol can be adapted for various enzymes that are potential drug targets.

Materials:

  • Target enzyme (e.g., a specific kinase, protease, or cyclooxygenase)

  • Substrate for the enzyme

  • Buffer specific to the enzyme assay

  • Synthesized this compound analogs

  • Positive control inhibitor

  • 96-well plates (UV-transparent or opaque, depending on the detection method)

Protocol:

  • Prepare a reaction mixture containing the enzyme in its specific buffer.

  • Add various concentrations of the test compounds or the positive control to the wells of a 96-well plate.

  • Pre-incubate the enzyme with the compounds for a specific time to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value for each active compound.

Potential Signaling Pathways to Investigate

While specific pathways for this compound are not yet defined, based on the activities of other 1,3,4-oxadiazole derivatives, the following pathways are logical starting points for investigation.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Signaling Pathways Kinases Kinases (e.g., EGFR, VEGFR) Proliferation Cell Proliferation & Survival (e.g., MAPK, PI3K/Akt) Kinases->Proliferation Proteases Proteases (e.g., Cathepsins) Apoptosis Apoptosis Proteases->Apoptosis Inflammatory_Enzymes Inflammatory Enzymes (e.g., COX, LOX) Inflammation Inflammation (e.g., NF-κB) Inflammatory_Enzymes->Inflammation

References

Application Notes and Protocols for High-Throughput Screening of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 1,3,4-oxadiazole derivatives, a promising class of compounds in drug discovery. The focus is on identifying derivatives with potential anticancer activity through both cell-based and target-based screening assays.

Introduction to 1,3,4-Oxadiazoles in Drug Discovery

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Their anti-proliferative effects are often attributed to the inhibition of various enzymes and growth factors crucial for cancer cell survival and proliferation.[1][3] High-throughput screening (HTS) provides an efficient platform to systematically evaluate large libraries of these derivatives to identify "hit" compounds with desired biological activities.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for the discovery of bioactive 1,3,4-oxadiazole derivatives involves several key stages, from initial screening of a compound library to the confirmation and characterization of lead candidates.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Dose-Response & Confirmation cluster_3 Secondary & Orthogonal Assays cluster_4 Lead Optimization Primary_Screen Large-scale screening of 1,3,4-oxadiazole library (e.g., single concentration) Hit_ID Identification of 'hits' based on predefined activity criteria Primary_Screen->Hit_ID Dose_Response Generation of dose-response curves (IC50 determination) Hit_ID->Dose_Response Secondary_Assays Confirmation of activity in alternative assay formats Dose_Response->Secondary_Assays Lead_Op Structure-Activity Relationship (SAR) studies Secondary_Assays->Lead_Op

Caption: A generalized workflow for high-throughput screening of 1,3,4-oxadiazole derivatives.

Application Note 1: Cell-Based Cytotoxicity Screening

Objective

To identify 1,3,4-oxadiazole derivatives that exhibit cytotoxic effects against cancer cell lines using a high-throughput MTT assay.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 1,3,4-Oxadiazole derivative library (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,3,4-oxadiazole derivatives and the positive control in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include wells with untreated cells (negative control) and wells with medium only (blank).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] * 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Data Presentation: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference
AMK OX-8 A54925.04[1]
AMK OX-9 A54920.73[1]
AMK OX-10 HeLa5.34[1]
Compound 36 HepG2~0.7 (30x more potent than 5-FU)[3]
Compound 13 HepG2Potent inhibitor[3]
Compound 4f A5497.48[4]
Compound 4h A549<0.14[4]
Compound 4i A5491.59[4]
Compound 4l A5491.80[4]

Application Note 2: Target-Based Screening of Enzyme Inhibitors

Objective

To identify 1,3,4-oxadiazole derivatives that inhibit the activity of specific cancer-related enzymes, such as Epidermal Growth Factor Receptor (EGFR), Thymidylate Synthase (TS), and Matrix Metalloproteinase-9 (MMP-9).

Signaling Pathways and Rationale for Target Selection

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.

EGFR_Signaling cluster_0 cluster_1 cluster_2 cluster_3 EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PLCg->Proliferation STAT->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

2. Thymidylate Synthase (TS) and DNA Synthesis

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[6] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA synthesis and induces cell death, particularly in rapidly dividing cancer cells.

3. Matrix Metalloproteinase-9 (MMP-9) and Metastasis

MMP-9 is a zinc-dependent endopeptidase that degrades components of the extracellular matrix (ECM), such as type IV collagen. Overexpression of MMP-9 is associated with tumor invasion, metastasis, and angiogenesis.

Experimental Protocol: EGFR Kinase Assay (Luminescence-Based)

Materials:

  • Recombinant human EGFR kinase

  • EGFR substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® MAX reagent

  • 1,3,4-Oxadiazole derivative library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Gefitinib)

  • 384-well white, low-volume microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of EGFR kinase in kinase assay buffer.

    • Prepare a 2X solution of the substrate and ATP in kinase assay buffer.

  • Compound Plating:

    • Dispense 1 µL of each 1,3,4-oxadiazole derivative into the wells of the 384-well plate.

    • Include wells with DMSO (negative control) and a positive control inhibitor.

  • Kinase Reaction:

    • Add 5 µL of the 2X EGFR kinase solution to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound: % Inhibition = [1 - (Luminescence of compound - Luminescence of blank) / (Luminescence of negative control - Luminescence of blank)] * 100

  • Determine the IC50 values for active compounds.

Experimental Protocol: MMP-9 Inhibition Assay (Fluorometric)

Materials:

  • Recombinant human MMP-9 (activated)

  • Fluorogenic MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)[7]

  • 1,3,4-Oxadiazole derivative library (dissolved in DMSO)

  • Positive control inhibitor (e.g., NNGH)

  • 96- or 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dispense 1 µL of each compound into the wells of the assay plate.

    • Include wells for negative (DMSO) and positive controls.

  • Enzyme Addition:

    • Prepare a solution of activated MMP-9 in assay buffer.

    • Add 50 µL of the MMP-9 solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic MMP-9 substrate in assay buffer.

    • Add 50 µL of the substrate solution to each well to start the reaction.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) in kinetic mode for 30-60 minutes at 37°C.[8]

Data Analysis:

  • Determine the rate of reaction (slope of the fluorescence vs. time curve).

  • Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of compound) / (Rate of negative control)] * 100

  • Determine the IC50 values for active compounds.

Data Presentation: Enzyme Inhibition by Selected 1,3,4-Oxadiazole Derivatives
Compound IDTarget EnzymeIC50 (µM)Reference
Compound 16 TelomerasePotent inhibitor[2]
Compound 17 TelomerasePotent inhibitor[2]
Compound 15 Histone Deacetylase (HDAC)Potent inhibitor[1]
Compound 16 HDAC8Potent and selective inhibitor[1]
Compound 7f Thymidylate Synthase (TS)Significant inhibition[6]
Compound 4f MMP-96.62[4]
Compound 4h MMP-9<0.14[4]
Compound 4l MMP-9Potent inhibitor[4]

HTS Assay Quality Control

To ensure the reliability of HTS data, it is crucial to assess the quality of the assay. The Z'-factor is a statistical parameter used for this purpose.

Z'-Factor Calculation:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [(3 * (σp + σn)) / |µp - µn|]

Interpretation of Z'-Factor:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

  • Z' < 0: A poor assay, not suitable for HTS.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the high-throughput screening of 1,3,4-oxadiazole derivatives for potential anticancer activity. By employing a combination of cell-based and target-based assays, researchers can efficiently identify and characterize promising lead compounds for further development in the drug discovery pipeline. Rigorous data analysis and quality control are essential to ensure the validity and reproducibility of the screening results.

References

Application Notes and Protocols for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in the development of novel agrochemicals due to its diverse biological activities. Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as fungicides, herbicides, and insecticides.[1][2] The specific compound, 5-cyclopropyl-1,3,4-oxadiazol-2-ol, is a member of this versatile class. Due to its structural features, particularly the presence of a cyclopropyl group, it is a compound of interest for agricultural applications. The cyclopropyl ring can influence the molecule's metabolic stability, binding affinity to target proteins, and overall biological efficacy.

These application notes provide a comprehensive overview of the potential agricultural applications of this compound, drawing upon data from closely related 1,3,4-oxadiazole derivatives. The provided protocols are generalized methodologies based on established practices for screening and evaluating similar compounds in an agricultural research context.

Physicochemical Properties

PropertyPredicted Value/CharacteristicNotes
Molecular FormulaC₅H₆N₂O₂
Molecular Weight126.12 g/mol
AppearanceLikely a white to off-white solidBased on similar 1,3,4-oxadiazole derivatives.
SolubilityExpected to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols.A common characteristic of heterocyclic compounds.
TautomerismExists in equilibrium between the -ol and -one forms.This is a key feature of 2-hydroxy-1,3,4-oxadiazoles.

Potential Agricultural Applications

Based on the broad-spectrum activity of the 1,3,4-oxadiazole class, this compound is a candidate for investigation in the following agricultural areas:

  • Fungicide: Many 1,3,4-oxadiazole derivatives exhibit potent fungicidal activity against a wide range of plant pathogens.[3][4][5]

  • Herbicide: Certain 1,3,4-oxadiazole compounds have been patented and researched for their herbicidal properties.[6][7][8][9]

  • Insecticide: The 1,3,4-oxadiazole ring is a core component of some insecticidal molecules.[10][11]

Data on Analogous 1,3,4-Oxadiazole Derivatives

The following tables summarize quantitative data from published research on 1,3,4-oxadiazole derivatives with fungicidal and herbicidal activities. This data can serve as a benchmark for evaluating the potential of this compound.

Table 1: Fungicidal Activity of Representative 1,3,4-Oxadiazole Derivatives
Compound StructureTarget PathogenEfficacy (EC₅₀/IC₅₀/Inhibition %)Reference
2-(benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazoleRhizoctonia solaniModerate activity[12]
2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazoleGibberella zeaeGood activity[12]
5-(5-methyl-3-phenyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thioneCandida albicansMIC: 8-32 µg/mL[4]
2,5-disubstituted-1,3,4-oxadiazoles containing a 5-phenyl-2-furan moietyBotrytis cinereaSignificant in vivo activity at 500 µg/mL[3]
Table 2: Herbicidal Activity of Representative 1,3,4-Oxadiazole Derivatives
Compound StructureTarget WeedEfficacy (Inhibition %)Reference
5-((benzyloxy)methyl)-3-(4-nitrophenyl)-1,2,4-oxadiazoleAmaranthus retroflexusGood pre-emergence activity[9]
5-((benzyloxy)methyl)-3-(3-nitrophenyl)-1,2,4-oxadiazoleEchinochloa crus-galliModerate post-emergence activity[9]
N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides (structurally related)Portulaca oleracea100% inhibition at 10 mg/L[13]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for analogous compounds.

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing 5-substituted-1,3,4-oxadiazol-2-ols.

Materials:

  • Cyclopropanecarbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Preparation of Potassium Dithiocarbazinate:

    • Dissolve cyclopropanecarbohydrazide (1 eq) in a solution of potassium hydroxide (1.1 eq) in ethanol.

    • Cool the mixture in an ice bath.

    • Add carbon disulfide (1.1 eq) dropwise with constant stirring.

    • Continue stirring for 12-16 hours at room temperature.

    • Collect the precipitated potassium dithiocarbazinate salt by filtration, wash with cold ethanol, and dry.

  • Cyclization to form the 1,3,4-Oxadiazole Ring:

    • Suspend the dried potassium dithiocarbazinate salt in water.

    • Add a solution of a cyclizing agent (e.g., iodine in potassium iodide solution or an oxidizing agent).

    • Alternatively, reflux the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Purification:

    • Filter the crude product, wash with water, and dry.

    • Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-cyclopropyl-1,3,4-oxadiazol-2-thiol.

  • Conversion to this compound (if starting from the thiol):

    • The thiol tautomer is often the more stable form. Conversion to the -ol form can be challenging and may exist in equilibrium. Specific protocols for this conversion would need to be developed, potentially involving reactions that replace the sulfur with oxygen, though direct synthesis is more common. For the purpose of this protocol, we will assume the direct synthesis of the oxadiazolone tautomer is desired, which can be achieved by using phosgene or a phosgene equivalent instead of carbon disulfide in the initial reaction.

Protocol 2: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol outlines a standard method for assessing the fungicidal activity of a test compound against various plant pathogenic fungi.

Materials:

  • Pure culture of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Sterile cork borer

  • Commercial fungicide (positive control, e.g., Carbendazim)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • Prepare serial dilutions to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in molten PDA. Ensure the final DMSO concentration does not inhibit fungal growth (typically <1%).

  • Assay Setup:

    • Pour the PDA medium containing the test compound into sterile petri dishes.

    • Prepare control plates with PDA and DMSO only (negative control) and PDA with a commercial fungicide (positive control).

    • Allow the agar to solidify.

  • Inoculation:

    • From a fresh culture of the test fungus, cut a mycelial disc using a sterile cork borer (e.g., 5 mm diameter).

    • Place the mycelial disc at the center of each petri dish.

  • Incubation:

    • Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25 ± 2 °C) for 3-5 days, or until the mycelium in the negative control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony in the negative control, and dt is the average diameter of the fungal colony in the treatment.

    • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by probit analysis.

Protocol 3: Pre- and Post-Emergence Herbicidal Assay

This protocol provides a general method for evaluating the herbicidal activity of a compound on target weed species.

Materials:

  • Seeds of test weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots or trays with a suitable soil mix

  • This compound (test compound)

  • Acetone and a surfactant (e.g., Tween-20)

  • Commercial herbicide (positive control)

  • Greenhouse or controlled environment chamber

Procedure:

  • Pre-emergence Application:

    • Sow the seeds of the test weeds in pots.

    • Prepare a solution of the test compound in acetone with a surfactant and dilute with water to the desired concentrations (e.g., 1000, 500, 250 g a.i./ha).

    • Spray the soil surface evenly with the test solution one day after sowing.

    • Include negative (solvent only) and positive controls.

    • Place the pots in a greenhouse and water regularly.

  • Post-emergence Application:

    • Sow the seeds and allow the weeds to grow to the 2-3 leaf stage.

    • Prepare the test solutions as described above.

    • Spray the foliage of the weeds evenly with the test solution.

    • Include negative and positive controls.

    • Return the pots to the greenhouse.

  • Evaluation:

    • After a set period (e.g., 14-21 days), visually assess the herbicidal effect.

    • Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill) to score the phytotoxicity, including symptoms like chlorosis, necrosis, and growth inhibition.

    • For a more quantitative assessment, measure the fresh or dry weight of the above-ground plant material and calculate the percentage of growth reduction compared to the negative control.

Visualizations

Synthesis Pathway of 5-Cyclopropyl-1,3,4-oxadiazol-2-thiol

G A Cyclopropanecarbohydrazide D Potassium Dithiocarbazinate Intermediate A->D + B, C B Potassium Hydroxide (KOH) + Ethanol C Carbon Disulfide (CS2) F 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol D->F + E E Cyclization (e.g., I2/KI or Reflux)

Caption: General synthesis route for 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.

In Vitro Fungicidal Assay Workflow

G A Prepare Test Compound Solutions in PDA B Pour into Petri Dishes A->B C Inoculate with Fungal Mycelial Disc B->C D Incubate (e.g., 25°C, 3-5 days) C->D E Measure Colony Diameter D->E F Calculate Percent Inhibition & EC50 E->F

Caption: Workflow for the in vitro fungicidal mycelial growth inhibition assay.

Herbicidal Activity Screening Logic

G cluster_pre Pre-emergence cluster_post Post-emergence A Sow Weed Seeds B Apply Test Compound to Soil A->B C Incubate & Water B->C G Visual Assessment & Biomass Measurement (14-21 days) C->G D Grow Weeds to 2-3 Leaf Stage E Apply Test Compound to Foliage D->E F Incubate & Water E->F F->G

Caption: Logic for pre- and post-emergence herbicidal screening.

Conclusion

While direct experimental data for this compound in agricultural applications is limited, the broader class of 1,3,4-oxadiazoles shows significant promise. The provided application notes and generalized protocols offer a solid foundation for researchers to initiate investigations into the fungicidal, herbicidal, and insecticidal potential of this specific compound. The presence of the cyclopropyl moiety makes it a particularly interesting candidate for developing novel and effective agrochemicals. Further research is warranted to elucidate its precise mode of action and to optimize its activity through structural modifications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common precursor for the synthesis of this compound is cyclopropanecarboxylic acid hydrazide. A highly efficient and environmentally friendly method involves the cyclization of this hydrazide using carbon dioxide in the presence of a base, often referred to as the "Carbon Dioxide Route (CDR)".[1][2][3][4] This method has been reported to produce high yields of the desired 5-substituted-3H-[1][3][4]-oxadiazol-2-one, which is the tautomeric form of this compound.

Q2: Are there alternative reagents to phosgene or its analogs for the cyclization step?

A2: Yes, due to the high toxicity of phosgene, several safer alternatives are commonly used. Besides the recommended carbon dioxide route, other effective cyclizing agents include carbonyldiimidazole (CDI), and phosphorus oxychloride (POCl₃).[5][6] The choice of reagent can influence reaction conditions and overall yield.

Q3: What is the expected yield for the synthesis of this compound?

A3: While yields can vary depending on the specific protocol and scale, the "Carbon Dioxide Route" has been shown to produce yields in the range of 89-97% for various 5-substituted-3H-[1][3][4]-oxadiazol-2-ones.[1][2][3] Traditional methods using phosphorus oxychloride may result in lower to moderate yields.

Q4: Can the cyclopropyl ring open during the synthesis?

A4: Yes, the cyclopropyl ring can be susceptible to opening under certain harsh reaction conditions, particularly when using specific halogenating reagents. For example, the use of triphenylphosphine in combination with carbon tetrabromide (CBr₄) has been reported to cause ring-opening of the cyclopropane moiety following the dehydration reaction. It is crucial to select appropriate reagents to maintain the integrity of the cyclopropyl group.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of the starting hydrazide.2. Inefficient cyclization.3. Incorrect reaction temperature.4. Insufficient base for the CO₂ method.5. Degradation of the product during workup.1. Ensure the complete conversion of the starting ester or acid chloride to the hydrazide. Monitor the reaction by TLC or LC-MS.2. For the CO₂ method, ensure a continuous stream of CO₂ is bubbled through the reaction mixture. For other methods, consider increasing the reaction time or switching to a more reactive cyclizing agent like CDI.3. For the CO₂ method, maintain the temperature at 50°C. Higher temperatures may not improve the yield and could lead to side reactions.4. Use the recommended stoichiometric amount of potassium hydroxide to ensure efficient reaction with CO₂.5. During workup, avoid strong acidic or basic conditions for extended periods. Neutralize carefully and extract promptly.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting material (cyclopropanecarboxylic acid hydrazide).2. Formation of side products (e.g., diacylhydrazine).3. Decomposition of the product.1. Increase the reaction time or the amount of the cyclizing agent.2. In the CO₂ method, ensure anhydrous conditions to prevent hydrolysis of intermediates. If using POCl₃, side reactions are more common; purification by column chromatography may be necessary.3. Avoid excessive heating during the reaction and workup.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase.2. Formation of an emulsion during extraction.3. Product co-elutes with impurities during chromatography.1. After acidification, thoroughly extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) multiple times.2. Add a small amount of brine to the aqueous layer to break the emulsion.3. Adjust the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.
Evidence of Cyclopropyl Ring Opening (from NMR/MS data) 1. Use of harsh reagents.1. Avoid using reagents known to promote ring-opening, such as PPh₃/CBr₄. Stick to milder methods like the CO₂ route or CDI.

Experimental Protocols

High-Yield Synthesis of 5-Cyclopropyl-3H-[1][3][4]-oxadiazol-2-one via the Carbon Dioxide Route (CDR)

This protocol is adapted from the high-yield synthesis of 5-substituted-3H-[1][3][4]-oxadiazol-2-ones.[1][2][3]

Step 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide

  • To a round-bottom flask, add methyl cyclopropanecarboxylate (1.0 eq).

  • Add hydrazine monohydrate (1.5 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess hydrazine and water under reduced pressure to obtain the crude cyclopropanecarboxylic acid hydrazide. The product can be purified by recrystallization if necessary.

Step 2: Cyclization to 5-Cyclopropyl-3H-[1][3][4]-oxadiazol-2-one

  • In a three-necked round-bottom flask equipped with a condenser and a gas inlet tube, dissolve cyclopropanecarboxylic acid hydrazide (1.0 eq) in ethanol.

  • Add potassium hydroxide (1.1 eq) and stir the mixture until the base is completely dissolved.

  • Heat the reaction mixture to 50°C.

  • Bubble a steady stream of carbon dioxide gas through the reaction mixture via the gas inlet tube.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute aqueous HCl solution to a pH of ~6-7.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 5-Cyclopropyl-3H-[1][3][4]-oxadiazol-2-one.

Data Presentation

Table 1: Comparison of Synthetic Methods for 5-Substituted-1,3,4-oxadiazol-2-ones

MethodCyclizing AgentBaseSolventTemperatureTypical YieldReference(s)
Carbon Dioxide Route (CDR) Carbon Dioxide (CO₂)Potassium HydroxideEthanol50°C89-97%[1][2][3]
Phosphorus Oxychloride POCl₃-Neat or inert solventRefluxModerate[5]
Carbonyldiimidazole (CDI) CDI-Anhydrous solvent (e.g., THF, DCM)Room Temp. to RefluxGood to High[6]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Cyclopropanecarboxylic\nAcid Hydrazide Cyclopropanecarboxylic Acid Hydrazide Potassium_Hydrazide_Carbazate Potassium Hydrazide Carbazate Intermediate Cyclopropanecarboxylic\nAcid Hydrazide->Potassium_Hydrazide_Carbazate + CO2, KOH in Ethanol CO2 Carbon Dioxide (CO2) CO2->Potassium_Hydrazide_Carbazate KOH Potassium Hydroxide (KOH) KOH->Potassium_Hydrazide_Carbazate Product 5-Cyclopropyl-1,3,4-oxadiazol-2-one Potassium_Hydrazide_Carbazate->Product Intramolecular Cyclization (-H2O) Experimental_Workflow Start Start Dissolve_Hydrazide Dissolve Cyclopropanecarboxylic Acid Hydrazide and KOH in Ethanol Start->Dissolve_Hydrazide Heat_and_Purge Heat to 50°C and purge with CO2 Dissolve_Hydrazide->Heat_and_Purge Monitor_Reaction Monitor reaction by TLC Heat_and_Purge->Monitor_Reaction Workup Neutralize, Concentrate, and Extract Monitor_Reaction->Workup Purify Purify by Recrystallization Workup->Purify End End Purify->End Troubleshooting_Tree Start Low Yield Issue Check_Hydrazide Is the starting hydrazide pure? Start->Check_Hydrazide Purify_Hydrazide Purify hydrazide and repeat Check_Hydrazide->Purify_Hydrazide No Check_Conditions Are reaction conditions (temp, CO2 flow) optimal? Check_Hydrazide->Check_Conditions Yes Optimize_Conditions Adjust temperature to 50°C and ensure steady CO2 flow Check_Conditions->Optimize_Conditions No Check_Workup Is product lost during workup? Check_Conditions->Check_Workup Yes Modify_Workup Perform multiple extractions and careful neutralization Check_Workup->Modify_Workup Yes Consider_Alternative Consider alternative reagent (e.g., CDI) Check_Workup->Consider_Alternative No

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazoles from Hydrazides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles from hydrazides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3,4-oxadiazoles, focusing on the identification and mitigation of side reactions.

Issue/Observation Potential Cause(s) Suggested Solutions & Preventative Measures
Low or No Yield of 1,3,4-Oxadiazole 1. Incomplete reaction: The cyclodehydration of the N,N'-diacylhydrazine intermediate is not complete.[1] 2. Sub-optimal reaction conditions: Incorrect temperature, reaction time, or inefficient dehydrating agent. 3. Degradation of starting materials or product: Harsh reaction conditions (e.g., excessively high temperatures or highly corrosive reagents like POCl₃) can lead to decomposition.[1]- Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting hydrazide and the formation of the diacylhydrazine intermediate and the final product. - Optimize reaction conditions: Systematically vary the temperature, reaction time, and stoichiometry of the reagents. Consider using a milder and more efficient dehydrating agent. - Purify the diacylhydrazine intermediate: In a two-step process, isolating and purifying the N,N'-diacylhydrazine before cyclodehydration can improve the yield and purity of the final product.
Presence of a Major Byproduct with a Higher Polarity than the Product 1. N,N'-Diacylhydrazine intermediate: This is the most common byproduct and results from incomplete cyclodehydration. 2. Hydrolysis of the 1,3,4-oxadiazole ring: The product can hydrolyze back to the diacylhydrazine during aqueous workup, especially under acidic or basic conditions.- Ensure complete cyclodehydration: Extend the reaction time or increase the amount of dehydrating agent. - Neutralize the workup: Perform the aqueous workup under neutral pH conditions to minimize hydrolysis. - Purification: The diacylhydrazine can usually be separated from the 1,3,4-oxadiazole by column chromatography or recrystallization.
Formation of an Alternative Heterocyclic Ring System 1. 1,2,4-Triazole formation: Under certain conditions, particularly at high temperatures, the diacylhydrazine intermediate can undergo an alternative cyclization to form a 1,2,4-triazole derivative. 2. 1,3,4-Thiadiazole formation: If sulfur-containing reagents are present (e.g., Lawesson's reagent was used to attempt a thiadiazole synthesis, or as a contaminant), a 1,3,4-thiadiazole may be formed.- Control the reaction temperature: Avoid excessive heating, which can favor the formation of the thermodynamically more stable 1,2,4-triazole. - Choose a specific dehydrating agent: Reagents like POCl₃, PPA, and SOCl₂ are known to favor 1,3,4-oxadiazole formation. - Ensure reagent purity: Use high-purity reagents and solvents to avoid unintended side reactions.
Complex Mixture of Unidentified Byproducts 1. Thermal decomposition: High reaction temperatures can lead to the decomposition of the hydrazide, diacylhydrazine intermediate, or the final product. 2. Reaction with the dehydrating agent: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) can lead to the formation of chlorinated byproducts or other undesired products.- Lower the reaction temperature: If possible, use a method that allows for lower reaction temperatures. - Use a milder dehydrating agent: Consider alternatives to harsh reagents like POCl₃, such as triflic anhydride, or modern coupling reagents. - Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and I still have a significant amount of the diacylhydrazine intermediate. What should I do?

A1: If your reaction has stalled, you can try adding more of the dehydrating agent or increasing the reaction temperature moderately. However, be cautious as excessive heating can lead to decomposition. It is often more effective to restart the reaction with optimized conditions or consider isolating the diacylhydrazine and subjecting it to a different set of cyclodehydration conditions.

Q2: How can I differentiate between the desired 1,3,4-oxadiazole and the N,N'-diacylhydrazine intermediate?

A2: You can use several analytical techniques:

  • TLC: The diacylhydrazine is typically more polar and will have a lower Rf value than the 1,3,4-oxadiazole.

  • ¹H NMR: The diacylhydrazine will show two N-H protons, which will be absent in the 1,3,4-oxadiazole.

  • IR Spectroscopy: The diacylhydrazine will exhibit N-H stretching bands (around 3200 cm⁻¹) and two distinct C=O stretching bands. The 1,3,4-oxadiazole will lack the N-H bands and show a characteristic C=N stretching band.

  • Mass Spectrometry: The 1,3,4-oxadiazole will have a molecular weight that is 18 units (the mass of water) less than the corresponding diacylhydrazine.

Q3: Are there "greener" or milder alternatives to harsh dehydrating agents like POCl₃?

A3: Yes, several milder and more environmentally friendly methods have been developed. These include the use of reagents like triflic anhydride, Burgess reagent, and various coupling agents used in peptide synthesis. Microwave-assisted synthesis can also be a good option as it often leads to shorter reaction times and higher yields with fewer byproducts.

Q4: I suspect I have formed a 1,2,4-triazole byproduct. How can I confirm this?

A4: The confirmation of a 1,2,4-triazole byproduct can be achieved through detailed spectroscopic analysis. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. 2D NMR techniques like HMBC and HSQC can help in elucidating the connectivity of the atoms in the heterocyclic ring, allowing you to distinguish it from the 1,3,4-oxadiazole isomer.

Data Presentation

The choice of dehydrating agent and reaction conditions can significantly impact the yield of the desired 1,3,4-oxadiazole. The following table summarizes typical yields for various common methods.

Dehydrating Agent Typical Reaction Conditions Typical Yield Range (%) Key Considerations
POCl₃ Reflux, neat or in a solvent like toluene54 - 90%Corrosive, can lead to chlorinated byproducts.
Polyphosphoric Acid (PPA) 100-160 °C70 - 93%Viscous, can be difficult to work with.
Thionyl Chloride (SOCl₂) RefluxGood to excellentGenerates HCl and SO₂ gas.
Triflic Anhydride Room temperature or mild heatingHighExpensive.
Burgess Reagent Microwave irradiationHighMilder conditions, but the reagent is specialized.

Experimental Protocols

General Protocol for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using POCl₃

This protocol is a general guideline and may require optimization for specific substrates.

  • Step 1: Formation of the N,N'-Diacylhydrazine (Optional, can be a one-pot procedure)

    • To a solution of a carboxylic acid (1.0 mmol) in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC, 1.1 mmol) and an activating agent (e.g., HOBt, 1.1 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the hydrazide (1.0 mmol) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction by washing with aqueous bicarbonate solution and brine. Dry the organic layer and concentrate to obtain the N,N'-diacylhydrazine.

  • Step 2: Cyclodehydration

    • To the N,N'-diacylhydrazine (1.0 mmol), add phosphorus oxychloride (POCl₃, 5-10 equivalents) slowly at 0 °C.

    • After the addition, slowly warm the reaction mixture to reflux and heat for 2-6 hours (monitor by TLC).

    • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or potassium carbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Visualizations

Side_Reactions_in_Oxadiazole_Synthesis Hydrazide Hydrazide + Carboxylic Acid Derivative Diacylhydrazine N,N'-Diacylhydrazine (Intermediate) Hydrazide->Diacylhydrazine Acylation Oxadiazole Desired 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Dehydration (Desired Pathway) Triazole 1,2,4-Triazole (Side Product) Diacylhydrazine->Triazole Alternative Cyclization (High Temp.) Decomposition Decomposition Products Diacylhydrazine->Decomposition Thermal Decomposition (Harsh Conditions)

Caption: Main reaction pathway versus common side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckReaction Incomplete Incomplete Reaction? (Starting Material or Intermediate Present) CheckReaction->Incomplete Optimize Optimize Reaction: - Increase Time/Temp - Add More Reagent Incomplete->Optimize Yes SideProduct Unexpected Side Product? Incomplete->SideProduct No Purification Purification Strategy: - Recrystallization - Chromatography Optimize->Purification Characterize Characterize Side Product (NMR, MS) SideProduct->Characterize Yes SideProduct->Purification No TriazolePath Consider 1,2,4-Triazole Formation Characterize->TriazolePath DecompPath Consider Decomposition Characterize->DecompPath AdjustConditions Adjust Conditions: - Lower Temperature - Milder Reagent TriazolePath->AdjustConditions DecompPath->AdjustConditions AdjustConditions->Purification End Pure Product Purification->End

Caption: A logical workflow for troubleshooting common issues.

References

overcoming solubility issues with 5-Cyclopropyl-1,3,4-oxadiazol-2-ol in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges encountered during in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution in DMSO precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and what should I do?

A: This is a common issue known as "solvent shock," where a compound that is soluble in a strong organic solvent (like 100% DMSO) rapidly precipitates when diluted into an aqueous solution where its solubility is much lower. The final concentration of DMSO is likely too low to keep the compound in solution.

Recommended First Steps:

  • Reduce Final Concentration: Your assay might be sensitive enough to work at a lower, more soluble concentration of the compound.

  • Optimize DMSO Concentration: While minimizing DMSO is important, many cell-based assays can tolerate up to 0.5% or even 1% DMSO without significant toxicity. Determine the maximum allowable DMSO concentration for your specific assay and ensure your dilution scheme does not fall below the level needed to maintain solubility. Always include a vehicle control with the identical DMSO concentration.[1][2]

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a mixture of organic solvent and aqueous buffer (e.g., 50% DMSO/50% buffer), and then perform the final dilution into the 100% aqueous assay buffer. This gradual change in solvent polarity can prevent the compound from precipitating.[2]

Q2: I am observing inconsistent and non-reproducible results in my cell-based assays. Could this be related to the solubility of this compound?

A: Absolutely. Inconsistent results are a hallmark of solubility problems. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between wells and between experiments, leading to poor reproducibility and unreliable dose-response curves. It is critical to ensure your compound is fully dissolved in the final assay medium. While visual inspection for precipitates is a first step, it is not always sufficient to detect microprecipitates.

Q3: What are the best starting points for solubilizing this compound for a new bioassay?

A: A systematic approach is recommended. Start with the simplest and most common methods before moving to more complex formulations.

  • Primary Solvent: Use 100% DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Kinetic Solubility Test: Determine the maximum soluble concentration of your compound in your final assay buffer (see protocol below). This will define the upper limit for your experiments.

  • Co-solvents: If DMSO alone is insufficient at tolerable concentrations, explore the use of co-solvents.

  • pH Adjustment: The "-ol" group on the oxadiazole ring may be ionizable. Test the compound's solubility at different buffer pH values to see if solubility can be improved.[3]

  • Solubilizing Excipients: If the above methods fail, investigate the use of surfactants or cyclodextrins. It is crucial to test the vehicle (excipient + solvent) for any effects on the assay itself.[2][4]

Q4: How can I determine the maximum soluble concentration of my compound in my final assay medium?

A: You can perform a simple kinetic solubility assessment. This involves preparing a series of dilutions of your compound in the final assay buffer and identifying the highest concentration that remains clear of precipitate over time. More quantitative methods include nephelometry (light scattering) or filtration followed by HPLC-UV or LC-MS analysis.[2][5][6] A basic protocol for visual assessment is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solutions
Stock solution in 100% DMSO is hazy or contains visible particles. The compound has exceeded its solubility limit in DMSO or has poor stability.1. Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. 2. Increase the volume of DMSO to lower the stock concentration. 3. Centrifuge the stock solution and use only the clear supernatant, then determine its concentration.
Compound precipitates immediately upon addition to aqueous buffer. The compound has very low aqueous solubility, and the final co-solvent (DMSO) concentration is too low to maintain solubility ("solvent shock").1. Increase the final DMSO concentration if the assay allows (typically ≤0.5-1%).[1] 2. Lower the final concentration of the compound. 3. Use a serial dilution method with an intermediate solvent/buffer step.[2] 4. Pre-warm the aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound.[7]
Compound precipitates over time in the incubator. The compound has low thermodynamic solubility. Temperature or pH shifts in the media during incubation are causing the compound to fall out of solution.1. Ensure the final compound concentration is below its determined kinetic solubility limit. 2. Pre-warm all solutions to the incubation temperature before mixing.[7] 3. Ensure media is properly buffered for the CO2 environment (e.g., with HEPES) to prevent pH shifts.[7]
Assay results are not dose-dependent or are highly variable. The compound is precipitating at higher concentrations in the assay plate, leading to an inaccurate effective concentration.1. Determine the kinetic solubility in the final assay buffer and work below this concentration. 2. Visually inspect assay plates for precipitation under a microscope. 3. Consider using solubilizing agents like cyclodextrins or surfactants to increase the apparent solubility (see Table 1).[2][4]

Data Presentation: Solubilizing Agents for Bioassays

The following table summarizes common excipients used to enhance the solubility of poorly soluble compounds. The optimal choice and concentration must be determined empirically for this compound and validated for compatibility with the specific bioassay.

Table 1: Common Solubilizing Agents and Their Typical Working Concentrations

Agent TypeExamplesMechanism of ActionTypical Final Concentration RangeKey Considerations
Co-solvents Ethanol, Propylene Glycol (PG), Polyethylene Glycols (PEGs, e.g., PEG 300, PEG 400)Reduces the polarity of the aqueous solvent system, increasing the solubility of hydrophobic compounds.1-10% (v/v)Must test for cellular toxicity and assay interference. High concentrations can be problematic.
Surfactants (non-ionic) Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Triton™ X-100Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solution.[2]0.001% - 0.1% (v/v)Use concentrations below the critical micelle concentration (CMC) and verify no interference with the assay or cell viability.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Form inclusion complexes where the hydrophobic compound is encapsulated within the cyclodextrin's central cavity.[4]1-10 mMCan sometimes alter the free concentration of the drug, potentially impacting biological activity. Low toxicity.

Experimental Protocols

Protocol 1: Preparation of Working Solutions to Avoid Precipitation

This protocol uses a serial dilution method to minimize "solvent shock."

  • Prepare Stock Solution: Prepare a 10 mM primary stock solution of this compound in 100% DMSO. Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Prepare Intermediate Solution: Create a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of 100% DMSO. This creates a 1 mM (100X) stock if your highest final concentration is 10 µM.

  • Pre-warm Assay Medium: Warm your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).[7]

  • Final Dilution: While gently vortexing the pre-warmed assay medium, add the required volume of the intermediate stock solution dropwise. For a 10 µM final concentration with 1% DMSO, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.

  • Mix and Use Immediately: Gently vortex the final working solution to ensure homogeneity. It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time.[7]

Protocol 2: Kinetic Solubility Assessment by Visual Inspection

This protocol helps determine the maximum concentration of the compound that remains soluble in the final assay buffer.

  • Prepare Compound Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Set up Dilution Plate: In a 96-well clear-bottom plate, add assay buffer to the wells.

  • Add Compound: Add a small volume of the DMSO stock to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[2] Include a vehicle control (DMSO only).

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2) for a duration matching your experiment's endpoint.[7]

  • Visual Inspection: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each well for signs of precipitation (cloudiness, crystals, or sediment) against a dark background. A microscope can be used to detect fine precipitates.[7]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is considered the kinetic solubility limit under these specific conditions.

Visualizations: Workflows and Logic Diagrams

G start Start: Compound Precipitation Observed in Assay check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase DMSO to max tolerated level (e.g., 0.5-1%) check_dmso->increase_dmso Yes check_conc Is compound concentration above expected solubility? check_dmso->check_conc No test_solubilizers Still Precipitating? increase_dmso->test_solubilizers lower_conc Lower final compound concentration check_conc->lower_conc Yes use_serial Use serial dilution with intermediate solvent step check_conc->use_serial No lower_conc->test_solubilizers use_serial->test_solubilizers ph_adjust Option 1: Test solubility in buffers with different pH test_solubilizers->ph_adjust Yes end_solved Problem Solved: Proceed with Assay test_solubilizers->end_solved No co_solvents Option 2: Add a co-solvent (e.g., PEG 300) validate Validate: Run vehicle controls to check for assay interference ph_adjust->validate cyclodextrin Option 3: Use cyclodextrins (e.g., HP-β-CD) co_solvents->validate cyclodextrin->validate validate->end_solved

References

Technical Support Center: Optimizing Reaction Conditions for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is through the cyclization of cyclopropanecarbonyl hydrazide. This is typically achieved using a carbonylating agent such as triphosgene in the presence of a base like triethylamine.[1][2][3][4] The product exists in a tautomeric equilibrium with its more stable keto form, 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one.

Q2: How can I prepare the starting material, cyclopropanecarbonyl hydrazide?

A2: Cyclopropanecarbonyl hydrazide can be synthesized from cyclopropanecarboxylic acid. The acid is first converted to its corresponding ester (e.g., methyl or ethyl cyclopropanecarboxylate), which is then reacted with hydrazine hydrate to yield the desired hydrazide.[5]

Q3: What are the critical safety precautions when working with triphosgene?

A3: Triphosgene is a toxic and moisture-sensitive solid that can release phosgene gas.[1][6][7] It is crucial to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[1][7] All glassware must be thoroughly dried to prevent the violent release of toxic gases upon contact with water.[6] A quench solution, such as a sodium bicarbonate or ammonia solution, should be readily available to neutralize any spills or residual reagent.[8]

Q4: How can I confirm the formation of the desired product?

A4: The formation of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one can be confirmed using standard analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the appearance of a characteristic C=O stretching vibration for the oxadiazolone ring, typically in the range of 1750-1780 cm⁻¹. The disappearance of the N-H stretching bands of the hydrazide will also be indicative of product formation.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a signal for the N-H proton of the oxadiazolone ring and the characteristic signals for the cyclopropyl group will be present. In ¹³C NMR, a signal for the carbonyl carbon (C=O) of the oxadiazolone ring will be observed, typically around 155-165 ppm.[11][12] The disappearance of the hydrazide N-H proton signals is also a key indicator.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₅H₆N₂O₂).

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarbonyl Hydrazide
  • Esterification: A mixture of cyclopropanecarboxylic acid, a suitable alcohol (e.g., methanol or ethanol), and a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted acid. The organic layer is then dried and concentrated to yield the cyclopropanecarboxylate ester.

  • Hydrazinolysis: The crude ester is dissolved in an alcohol (e.g., ethanol) and treated with an excess of hydrazine hydrate. The reaction mixture is refluxed for 8-12 hours. Upon cooling, the cyclopropanecarbonyl hydrazide will often precipitate and can be collected by filtration.[5]

Protocol 2: Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one

Caution: This reaction should be performed in a well-ventilated fume hood due to the use of triphosgene.

  • Reaction Setup: To a solution of cyclopropanecarbonyl hydrazide in a dry, inert solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as triethylamine (approximately 2.1 equivalents).[13]

  • Addition of Triphosgene: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of triphosgene (approximately 0.36 equivalents) in the same dry solvent, ensuring the temperature remains below 5 °C.[13]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 5-Substituted-1,3,4-oxadiazol-2(3H)-ones
EntryHydrazideCarbonyl SourceBaseSolventTemp (°C)Time (h)Yield (%)
1Aromatic HydrazideTriphosgeneTriethylamineDichloromethane0 to RT16>90
2Aliphatic HydrazideTriphosgeneTriethylamineTetrahydrofuran0 to RT2485-95
3Aromatic HydrazideCarbonyldiimidazole-TetrahydrofuranRT to 601270-85

Note: These are representative conditions and may require optimization for the specific synthesis of this compound.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Incomplete formation of the starting hydrazide. Confirm the purity of the cyclopropanecarbonyl hydrazide by NMR or melting point before starting the cyclization reaction.
Moisture in the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Triphosgene is highly sensitive to moisture.[6]
Incorrect stoichiometry of reagents. Carefully measure the equivalents of hydrazide, base, and triphosgene. An excess of base is typically used.
Insufficient reaction time or temperature. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating may be required, but caution is advised with triphosgene.
Degradation of the product during work-up or purification. Use mild work-up conditions and consider alternative purification methods if the product is unstable on silica gel.

Issue 2: Impure Product After Work-up

Potential Cause Troubleshooting Step
Unreacted starting material (hydrazide). Increase the amount of triphosgene or prolong the reaction time.
Formation of symmetrical urea byproduct. This can occur if the amine nucleophile reacts with the isocyanate intermediate. Ensure slow addition of triphosgene at low temperatures.[4]
Formation of other byproducts. Characterize the impurities by MS and NMR to identify their structures and adjust reaction conditions accordingly.
Product is highly polar and streaks on the silica gel column. Use a more polar eluent system, or add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent to improve peak shape.[14] Consider alternative purification techniques such as reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[15][16][17]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Starting Material Preparation cluster_1 Cyclization Reaction cluster_2 Purification Cyclopropanecarboxylic Acid Cyclopropanecarboxylic Acid Cyclopropanecarboxylate Ester Cyclopropanecarboxylate Ester Cyclopropanecarboxylic Acid->Cyclopropanecarboxylate Ester Esterification Cyclopropanecarbonyl Hydrazide Cyclopropanecarbonyl Hydrazide Cyclopropanecarboxylate Ester->Cyclopropanecarbonyl Hydrazide Hydrazinolysis Crude Product Crude Product Cyclopropanecarbonyl Hydrazide->Crude Product Triphosgene, Et3N Purified Product This compound Crude Product->Purified Product Column Chromatography / Recrystallization

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Workflow Troubleshooting Guide for Low Yield Start Start Low_Yield Low Product Yield? Start->Low_Yield Check_SM Verify Purity of Starting Hydrazide Low_Yield->Check_SM Yes Failure Re-evaluate Synthetic Route Low_Yield->Failure No Check_Conditions Ensure Anhydrous Conditions and Proper Stoichiometry Check_SM->Check_Conditions Optimize_Time_Temp Optimize Reaction Time and/or Temperature Check_Conditions->Optimize_Time_Temp Purification_Issues Product Degradation during Purification? Optimize_Time_Temp->Purification_Issues Alternative_Purification Use Alternative Purification: - Reversed-Phase HPLC - HILIC Purification_Issues->Alternative_Purification Yes Success Successful Synthesis Purification_Issues->Success No Alternative_Purification->Success

Caption: Troubleshooting decision tree for low product yield.

Tautomerism Tautomeric Equilibrium Oxadiazolol This compound (Hydroxy Form) Oxadiazolone 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one (Keto Form) Oxadiazolol->Oxadiazolone

Caption: Tautomeric equilibrium of the final product.

References

stability issues of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol in solution. This resource is intended for researchers, scientists, and drug development professionals.

Understanding the Compound: Tautomerism

It is crucial to recognize that this compound exists in a tautomeric equilibrium with 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one. Spectroscopic evidence for analogous compounds suggests that the oxadiazolin-2-one form is generally the predominant tautomer in solution.[1] The stability issues discussed below pertain to this equilibrium mixture.

Troubleshooting Guide: Stability Issues in Solution

Issue Possible Cause Troubleshooting Steps Rationale
Compound degradation observed in aqueous solution over time, especially at elevated temperatures. Hydrolytic ring-opening of the oxadiazolone ring.1. Prepare fresh solutions daily. 2. Store stock solutions at -20°C or -80°C. 3. Avoid prolonged heating of aqueous solutions. 4. If experimental conditions permit, use a non-aqueous solvent.The 1,3,4-oxadiazol-2-one ring is susceptible to hydrolysis, which can be accelerated by heat, leading to the formation of hydrazide-related impurities.[2]
Inconsistent results in bioassays. pH-dependent degradation.1. Ensure the pH of the assay buffer is controlled and consistent. 2. Evaluate the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation.The 1,3,4-oxadiazole ring can be susceptible to both acidic and alkaline hydrolysis.[3] The rate of degradation is often pH-dependent.
Loss of compound during sample preparation or analysis. Photodegradation or oxidative stress.1. Protect solutions from light by using amber vials or covering containers with aluminum foil. 2. Degas solvents to remove dissolved oxygen. 3. Avoid using strong oxidizing agents in the sample matrix.While some 1,3,4-oxadiazole derivatives are resistant to photolysis, others have shown complete degradation upon UV exposure.[4] Oxidative conditions can also lead to degradation.[3][4]
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Characterize the degradation products using LC-MS or other appropriate analytical techniques. 2. Refer to the potential degradation pathway diagram below.Identifying degradation products can help confirm the degradation pathway and optimize storage and handling conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common organic solvents?

A1: In general, this compound is expected to be more stable in anhydrous aprotic organic solvents such as DMSO, DMF, and acetonitrile compared to protic solvents like alcohols or water, especially if acidic or basic impurities are present. However, it is always recommended to perform a preliminary stability study in the chosen solvent under your specific experimental conditions.

Q2: How does pH affect the stability of the 1,3,4-oxadiazol-2-one ring?

A2: The 1,3,4-oxadiazol-2-one ring is susceptible to both acid- and base-catalyzed hydrolysis.[3][5] Extreme pH values should be avoided. The rate of degradation is typically lowest in the neutral to slightly acidic pH range. It is advisable to determine the pH-stability profile for your specific application.

Q3: What are the likely degradation products of this compound in aqueous media?

A3: The primary degradation pathway is likely the hydrolytic opening of the oxadiazole ring to form a cyclopropanecarbonylhydrazide intermediate. This intermediate can then react with an intact molecule of 5-Cyclopropyl-1,3,4-oxadiazol-2-one to form 1,5-bis(cyclopropanecarbonyl)carbohydrazide.[2]

Q4: Are there any known incompatibilities with other reagents?

A4: Avoid strong acids, strong bases, and strong oxidizing agents. The oxadiazole ring is susceptible to nucleophilic attack, which can be catalyzed by acids and bases, leading to ring cleavage.[2]

Data Presentation

Table 1: Summary of Forced Degradation Studies on a 1,3,4-Oxadiazole Derivative *

Stress ConditionConditions% Degradation
Thermal Degradation60°C for 24 hours47.58 ± 1.25
HumidityRoom temperature for 7 days56.28 ± 2.58
Acid Hydrolysis0.1 N HCl65.28 ± 3.65
Alkaline Hydrolysis0.1 N NaOH29.36 ± 1.25
Oxidative Degradation3% H₂O₂41.58 ± 1.58

*Data adapted from a study on 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine.[5]

Table 2: Summary of Forced Degradation Studies on a 1,3,4-Oxadiazole-2-thiol Derivative *

Stress ConditionConditions% Degradation
Acidic Hydrolysis0.1 N HClSignificant degradation over time
Oxidative Degradation3% H₂O₂58.47
Oxidative Degradation35% H₂O₂Complete degradation
Dry Heat80°C for 48 hours1.09
UV Exposure48 hoursComplete degradation

*Data adapted from a study on 5-benzyl-1,3,4-oxadiazole-2-thiol.[4]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.[3][4][6]

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at room temperature for a specified period (e.g., 24 hours). At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for a specified period. At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period. At designated time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at a specified temperature (e.g., 60°C) for a specified period. Also, place a solution of the compound in a chosen solvent at the same temperature. At designated time points, cool the samples, dissolve the solid sample, and dilute both to a suitable concentration.

  • Photostability: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light. At the end of the exposure period, dilute both the exposed and control samples for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection). Compare the peak area of the parent compound in the stressed samples to that of an unstressed control to determine the percentage of degradation.

Protocol 2: RP-HPLC Method for Stability Analysis

This is a general reverse-phase HPLC method that can be used as a starting point for developing a stability-indicating assay for this compound.[3][7]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or orthophosphoric acid). A typical starting point could be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detector at a wavelength of maximum absorbance (to be determined by UV scan, likely around 230-280 nm).

  • Injection Volume: 10-20 µL.

Method validation should be performed according to ICH guidelines to ensure it is suitable for its intended purpose.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl) stock->acid base Base Hydrolysis (0.1N NaOH) stock->base oxidation Oxidation (3% H2O2) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photostability (UV Light) stock->photo hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for forced degradation studies.

degradation_pathway compound 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one intermediate Cyclopropanecarbonyl- hydrazide Intermediate compound->intermediate + H2O (Hydrolysis) product 1,5-Bis(cyclopropanecarbonyl)- carbohydrazide intermediate->product + Intact Compound

Caption: Potential hydrolytic degradation pathway.

signaling_pathway compound This compound (Bioactive Compound) target Enzyme / Receptor (Biological Target) compound->target Inhibits/Modulates product Product target->product Catalyzes reaction response Biological Response (e.g., Inhibition of cell proliferation) target->response Blocked Pathway substrate Substrate substrate->target Binds to active site product->response Leads to

Caption: Generalized enzyme inhibition pathway.

References

Technical Support Center: Purification of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often include unreacted starting materials such as cyclopropanecarboxylic acid hydrazide and activating agents (e.g., carbonyldiimidazole or phosgene derivatives). Byproducts from side reactions, such as the formation of N,N'-dicyclopropylcarbonyl hydrazine, can also be present. The specific impurity profile will depend on the synthetic route employed.

Q2: this compound appears to be poorly soluble in many common organic solvents. What is the recommended approach for selecting a recrystallization solvent?

A2: Selecting an appropriate recrystallization solvent can be challenging. A systematic approach is recommended:

  • Test the solubility of a small amount of the crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) at room temperature and upon heating.

  • The ideal solvent will dissolve the compound when hot but not when cold.

  • If a single solvent is not effective, a binary solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed. Common mixtures include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

Q3: My purified this compound shows a broad melting point. What could be the cause?

A3: A broad melting point typically indicates the presence of impurities or that the compound exists as a mixture of tautomers. The 1,3,4-oxadiazol-2-ol moiety can exist in equilibrium with its tautomeric form, 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one. This tautomerism can result in a melting point depression and broadening. Further spectroscopic analysis (e.g., variable temperature NMR) may be required to investigate this phenomenon.

Q4: I am struggling to separate my product from a closely related impurity using column chromatography. What parameters can I adjust?

A4: For difficult separations by column chromatography, consider the following adjustments:

  • Stationary Phase: If using standard silica gel, consider switching to a different stationary phase, such as alumina (basic or neutral) or a bonded phase (e.g., C18 for reverse-phase chromatography).

  • Mobile Phase: A shallow gradient of the mobile phase can improve resolution. Isocratic elution with a finely tuned solvent mixture can also be effective. Adding a small amount of a modifier, such as acetic acid or triethylamine (if the compound is stable), can sometimes improve peak shape and separation.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation.

Troubleshooting Guides

Issue 1: Low Purity After Initial Purification
Symptom Possible Cause Suggested Solution
Multiple spots on TLC after one purification method.The chosen purification method is not effective for the specific impurities present.Combine orthogonal purification techniques. For example, follow column chromatography with a recrystallization step.
The product is an oil and does not crystallize.Residual solvent or the presence of impurities is preventing crystallization. The compound may also have a low melting point.Try to precipitate the compound by adding a non-solvent to a concentrated solution. If it remains an oil, preparative HPLC may be the best purification method.
The color of the purified product is not as expected (e.g., yellow or brown instead of white).Presence of colored impurities, possibly from degradation or side reactions.Treat a solution of the compound with activated charcoal before the final filtration and crystallization step. Ensure that the compound is stable to this treatment.
Issue 2: Product Degradation During Purification
Symptom Possible Cause Suggested Solution
Appearance of new, lower Rf spots on TLC during column chromatography.The compound is unstable on silica gel.Switch to a neutral stationary phase like neutral alumina. Alternatively, deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or water to the mobile phase.
Decomposition upon heating during recrystallization.The compound is thermally labile at the boiling point of the chosen solvent.Choose a lower-boiling solvent for recrystallization or perform the recrystallization at reduced pressure to lower the solvent's boiling point.

Data Presentation

Table 1: Physical and Chemical Properties of Structurally Related Oxadiazole Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
5-Cyclopropyl-1,3,4-oxadiazol-2-amineC₅H₇N₃O125.13Not available
5-Cyclopropyl-1,3,4-oxadiazole-2-thiolC₅H₆N₂OS142.18Not available[1]
2-phenyl-5-(p-tolyl)-1,3,4-oxadiazoleC₁₅H₁₂N₂O236.27143-145
2,5-diphenyl-1,3,4-oxadiazoleC₁₄H₁₀N₂O222.24138-140

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the mixture. The ideal solvent will fully dissolve the compound upon heating and show crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. The ideal mobile phase should give a retention factor (Rf) for the desired compound of around 0.2-0.4 and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

G Troubleshooting Workflow for Purification start Crude Product tlc Analyze by TLC start->tlc decision1 Single Spot? tlc->decision1 pure Pure Product decision1->pure Yes multiple_spots Multiple Spots decision1->multiple_spots No recrystallization Attempt Recrystallization multiple_spots->recrystallization decision2 Successful? recrystallization->decision2 column_chromatography Perform Column Chromatography decision2->column_chromatography No end Pure Product Isolated decision2->end Yes decision3 Good Separation? column_chromatography->decision3 prep_hplc Consider Preparative HPLC decision3->prep_hplc No decision3->end Yes prep_hplc->end

Caption: A logical workflow for troubleshooting the purification of this compound.

G Potential Impurity Profile cluster_reactants Starting Materials cluster_products Reaction Products hydrazide Cyclopropanecarboxylic acid hydrazide product This compound hydrazide->product impurity1 N,N'-bis(cyclopropylcarbonyl)hydrazine hydrazide->impurity1 impurity2 Unreacted Starting Materials hydrazide->impurity2 cdi Carbonyldiimidazole (CDI) cdi->product cdi->impurity2

Caption: Potential impurities from a common synthesis route for this compound.

References

troubleshooting unexpected spectral data for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting spectral data and navigating experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected tautomeric form of this compound in solution?

A1: While named as a 2-ol, this compound predominantly exists as its more stable tautomer, 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one . The spectral data discussed in this guide will refer to this oxadiazolone form unless otherwise specified. This tautomerism is a common feature in 2-hydroxy-1,3,4-oxadiazoles.

Q2: What are the typical spectral data values for 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one?

A2: The expected spectral data are summarized below. These values are based on characteristic shifts and absorption bands for similar 1,3,4-oxadiazole structures.[1][2][3][4]

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
ProtonsMultiplicityChemical Shift (δ) ppmNotes
NHsinglet (broad)~12.0 - 12.5Exchangeable with D₂O.
CH (cyclopropyl)multiplet~2.1 - 2.2Methine proton.
CH₂ (cyclopropyl)multiplet~1.0 - 1.2Methylene protons.
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
CarbonChemical Shift (δ) ppmNotes
C=O (C2)~155 - 158Carbonyl carbon of the oxadiazolone ring.
C-cyclopropyl (C5)~160 - 163Oxadiazole ring carbon attached to the cyclopropyl group.[3]
CH (cyclopropyl)~5 - 7Methine carbon.
CH₂ (cyclopropyl)~8 - 10Methylene carbons.
Table 3: Expected FT-IR and Mass Spectrometry Data
TechniqueCharacteristic ValueNotes
FT-IR (KBr, cm⁻¹)
N-H stretch3100 - 3300 (broad)Characteristic of the N-H bond in the ring.
C-H stretch2950 - 3050Cyclopropyl C-H bonds.
C=O stretch1750 - 1780Strong absorption, characteristic of the ring carbonyl.
C=N stretch1620 - 1660Oxadiazole ring stretch.[1]
C-O-C stretch1000 - 1250Ring ether linkage.[1]
Mass Spec.
[M+H]⁺m/z = 126.05For C₅H₆N₂O₂ (Chemical Formula: C₅H₇N₃O for the amine analog).[5]

Troubleshooting Unexpected Spectral Data

This section addresses common problems encountered during the characterization of this compound and its tautomer.

Problem: My ¹H NMR spectrum shows unexpected peaks, particularly in the 9-10 ppm and 4-5 ppm regions.

  • Possible Cause 1: Residual Acid Hydrazide Starting Material. The synthesis of 1,3,4-oxadiazoles often starts from an acid hydrazide.[6] Cyclopropanecarboxylic acid hydrazide will show characteristic broad peaks for the -NH (~9.5 ppm) and -NH₂ (~4.3 ppm) protons.

  • Troubleshooting Steps:

    • Compare your spectrum to a reference spectrum of the starting material if available.

    • Purify the sample further using recrystallization or column chromatography. Ethanol or ethyl acetate can be suitable recrystallization solvents.

    • Check the reaction completion by TLC before workup.

Problem: My ¹³C NMR spectrum shows more signals than the four expected for the product.

  • Possible Cause 1: Solvent Impurities. Common NMR solvents like DMSO-d₆, CDCl₃, or acetone-d₆ can contribute peaks.

  • Possible Cause 2: Presence of a Side Product. Incomplete cyclization or side reactions can lead to impurities. For example, the formation of a diacylhydrazine intermediate would present additional carbonyl and cyclopropyl signals.

  • Troubleshooting Steps:

    • Identify known solvent peaks.

    • Analyze the reaction mixture by LC-MS to identify the molecular weights of impurities.

    • Optimize the reaction conditions (e.g., temperature, reaction time, dehydrating agent) to favor the desired cyclization.[6]

Problem: My FT-IR spectrum is missing the strong C=O stretch around 1760 cm⁻¹ but shows a broad O-H band.

  • Possible Cause 1: Predominance of the -ol Tautomer. While the -one form is generally more stable, experimental conditions (solvent, pH, solid-state packing) could favor the 2-hydroxy tautomer. This is less common but possible.

  • Possible Cause 2: Presence of Water. A very broad O-H band around 3200-3500 cm⁻¹ could indicate a wet sample, which might obscure other peaks.

  • Troubleshooting Steps:

    • Ensure the sample is completely dry by storing it under vacuum or over a desiccant like P₂O₅.

    • Acquire the IR spectrum in a different medium (e.g., as a Nujol mull or in a non-polar solvent) to see if the tautomeric equilibrium shifts.

    • Confirm the structure with ¹³C NMR, as the carbonyl carbon signal is a definitive indicator of the -one tautomer.

Problem: My mass spectrum does not show the expected molecular ion peak at m/z 126.05.

  • Possible Cause 1: Fragmentation. Electron impact (EI) ionization can be harsh and may lead to immediate fragmentation of the molecular ion. Ring cleavage is a common fragmentation pathway for oxadiazoles.[7]

  • Possible Cause 2: Incorrect Compound. The sample may be an unexpected product or starting material.

  • Troubleshooting Steps:

    • Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to favor the formation of the protonated molecular ion [M+H]⁺.

    • Check the mass of potential starting materials or intermediates (e.g., cyclopropanecarboxylic acid hydrazide, M+H = 101.07).

    • Re-verify the identity of the sample using NMR and IR spectroscopy.

Experimental Protocols

Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one

This protocol describes a common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, adapted for this specific compound.[6][8][9]

  • Step 1: Preparation of Potassium Cyclopropylcarbonyl Dithiocarbazate.

    • Dissolve cyclopropanecarboxylic acid hydrazide (1 eq.) in a solution of potassium hydroxide (1 eq.) in absolute ethanol.

    • Cool the mixture to 0°C in an ice bath.

    • Add carbon disulfide (1.1 eq.) dropwise while stirring.

    • Continue stirring at room temperature for 12-16 hours until a solid precipitate forms.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Step 2: Cyclization to form 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol.

    • The intermediate from Step 1 can be cyclized by refluxing in water or by acidification, but for the oxadiazolone, a different route is more direct. An alternative and more common synthesis for the target compound is:

  • Alternative Synthesis: Reaction with a Carbonyl Source.

    • To a stirred solution of cyclopropanecarboxylic acid hydrazide (1 eq.) in a suitable solvent (e.g., THF, dioxane), add a phosgene equivalent such as triphosgene (0.4 eq.) or 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Sample Preparation for Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Filter the solution if any solid is present.

  • FT-IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

  • Mass Spectrometry (ESI): Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected spectral data.

G cluster_0 start Unexpected Spectral Data check_nmr ¹H NMR: Extra Peaks? start->check_nmr check_ir IR: Missing C=O? start->check_ir check_ms MS: Wrong Mass? start->check_ms cause_sm Starting Material Present? check_nmr->cause_sm cause_solvent Solvent or H₂O Impurities? check_nmr->cause_solvent cause_side_product Side Product Formation? check_nmr->cause_side_product check_ir->cause_solvent solution_dry Action: Dry Sample (Vacuum Oven) check_ir->solution_dry check_ms->cause_sm cause_fragment MS Fragmentation? check_ms->cause_fragment solution_purify Action: Re-purify (Chromatography/ Recrystallization) cause_sm->solution_purify cause_solvent->solution_dry cause_side_product->solution_purify solution_optimize Action: Optimize Reaction Conditions cause_side_product->solution_optimize solution_soft_ms Action: Use Soft Ionization (ESI) cause_fragment->solution_soft_ms

Fig 1. A troubleshooting workflow for unexpected spectral data of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol.

Experimental Workflow Overview

The synthesis is typically a two-step process. First, cyclopropanecarbonyl hydrazide is synthesized from a cyclopropanecarboxylic acid derivative. This intermediate is then cyclized to form the final product, this compound.

synthesis_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation start Start: Cyclopropanecarboxylic acid or ester esterification Esterification (if starting from acid) start->esterification hydrazinolysis Hydrazinolysis with Hydrazine Hydrate start->hydrazinolysis esterification->hydrazinolysis intermediate Intermediate: Cyclopropanecarbonyl hydrazide hydrazinolysis->intermediate purification1 Purification (Recrystallization/Chromatography) intermediate->purification1 cyclization Cyclization with a Carbonylating Agent (e.g., Triphosgene, CDI) purification1->cyclization Proceed to cyclization product Product: this compound cyclization->product purification2 Purification and Characterization product->purification2 final_product Final Product purification2->final_product

Caption: A high-level overview of the two-step synthesis of this compound.

Troubleshooting Guide

Step 1: Synthesis of Cyclopropanecarbonyl hydrazide
Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of hydrazide - Incomplete esterification of the starting carboxylic acid.- Insufficient reaction time or temperature for hydrazinolysis.- Degradation of hydrazine hydrate.- Ensure complete conversion of the carboxylic acid to the ester before proceeding.- Increase the reaction time or temperature for the hydrazinolysis step.- Use fresh, high-quality hydrazine hydrate.
Presence of unreacted starting material - Stoichiometric imbalance of reagents.- Inefficient mixing on a larger scale.- Re-evaluate the stoichiometry of hydrazine hydrate to the ester.- Ensure adequate agitation for the reaction mixture, especially during scale-up.
Difficulty in purification - Formation of side products.- Co-precipitation of impurities.- Optimize the reaction conditions to minimize side product formation.- Employ a different recrystallization solvent or consider column chromatography.
Step 2: Cyclization to this compound
Issue Potential Cause(s) Recommended Solution(s)
Low yield of the final product - Incomplete reaction due to insufficient carbonylating agent.- Degradation of the product under harsh reaction conditions.- Formation of symmetrical 1,2-diacylhydrazine as a byproduct.- Ensure the slow and controlled addition of the carbonylating agent (e.g., triphosgene solution).- Optimize the reaction temperature and time to avoid product degradation.- Use a suitable base (e.g., triethylamine) to facilitate the cyclization.
Reaction stalls or does not proceed - Poor quality or decomposition of the carbonylating agent (e.g., triphosgene is moisture-sensitive).[1][2]- Presence of moisture in the reaction setup.- Use fresh, high-purity triphosgene or CDI.- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple byproducts - Reaction temperature is too high, leading to decomposition.- Incorrect stoichiometry of the base.- Maintain a low reaction temperature, especially during the addition of the carbonylating agent.- Carefully control the amount of base added to the reaction mixture.
Safety concerns with triphosgene - Triphosgene is a solid but can decompose to highly toxic phosgene gas upon heating or contact with moisture.[2]- Handle triphosgene in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][3]- Quench any residual triphosgene with a suitable reagent (e.g., a solution of sodium hydroxide and an amine) before workup.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the formation of cyclopropanecarbonyl hydrazide from either cyclopropanecarboxylic acid or its corresponding ester via reaction with hydrazine hydrate. The second step is the cyclization of the hydrazide with a carbonylating agent to form the 1,3,4-oxadiazol-2-one ring structure.

Q2: What are the recommended carbonylating agents for the cyclization step, and what are their pros and cons?

A2:

Carbonylating Agent Pros Cons
Triphosgene - Solid, easier to handle than phosgene gas.[2]- High reactivity. - Highly toxic and moisture-sensitive; can decompose to phosgene.[1][2]- Requires stringent safety precautions.[3]
1,1'-Carbonyldiimidazole (CDI) - Safer alternative to phosgene-based reagents.- Cost-effective and suitable for large-scale synthesis.[4]- Mild reaction conditions.[4] - May have lower reactivity compared to triphosgene.- Can sometimes lead to different reaction pathways.[5]

| Phosgene | - Highly reactive, often resulting in high yields.[6] | - Extremely toxic gas, requiring specialized handling equipment and procedures. Not recommended for standard laboratory use. |

Q3: What are the critical safety precautions when working with triphosgene?

A3: Triphosgene is a hazardous substance that can cause severe skin burns, eye damage, and is fatal if inhaled.[3][7] Always handle it in a chemical fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-resistant lab coat.[3] Ensure the work area is well-ventilated and have an emergency plan in place.[1] Avoid contact with water or moisture, as this can release toxic phosgene gas.[1][2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the typical yields for each step of the synthesis?

A5: While yields can vary depending on the scale and specific conditions, here are some representative ranges based on similar syntheses reported in the literature:

Reaction Step Typical Yield Range
Hydrazide Formation 85-95%

| Cyclization to Oxadiazole | 70-90% |

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarbonyl hydrazide
  • Esterification (if starting from cyclopropanecarboxylic acid):

    • To a solution of cyclopropanecarboxylic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the methyl cyclopropanecarboxylate.

  • Hydrazinolysis:

    • Dissolve methyl cyclopropanecarboxylate (1.0 eq) in ethanol (5-10 volumes).

    • Add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

    • Stir the mixture at reflux for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound (using Triphosgene)

cyclization_reaction Cyclization of Cyclopropanecarbonyl hydrazide Cyclopropanecarbonyl_hydrazide Cyclopropanecarbonyl hydrazide Reaction_Vessel Reaction Vessel (THF, 0°C to rt) Cyclopropanecarbonyl_hydrazide->Reaction_Vessel Triphosgene Triphosgene (in THF) Triphosgene->Reaction_Vessel Slow addition Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: The cyclization reaction of cyclopropanecarbonyl hydrazide using triphosgene.

WARNING: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.

  • Reaction Setup:

    • Under an inert atmosphere (nitrogen or argon), add cyclopropanecarbonyl hydrazide (1.0 eq) and anhydrous tetrahydrofuran (THF) (10-20 volumes) to a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

    • Add triethylamine (2.2 eq) to the suspension and cool the mixture to 0°C in an ice bath.

  • Addition of Triphosgene:

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.

    • Add the triphosgene solution dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.

  • Reaction and Workup:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench any excess triphosgene by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid.

References

minimizing byproduct formation in 1,3,4-oxadiazole ring closure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3,4-oxadiazole ring closure. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 1,3,4-oxadiazoles, providing targeted solutions.

Question 1: My reaction is yielding a significant amount of 1,3,4-thiadiazole as a byproduct. How can I prevent this?

Answer: This is a common issue when using sulfur-containing reagents for cyclization, particularly with thiosemicarbazide intermediates. The competing cyclization leads to the formation of the undesired 2-amino-1,3,4-thiadiazole.[1] To minimize this byproduct, consider the following strategies:

  • Choice of Cyclizing Agent: Employ non-sulfur-based cyclizing/dehydrating agents. Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or Burgess reagent can be effective for the cyclodehydration of diacylhydrazines or semicarbazides without introducing sulfur.[1][2]

  • Alternative Synthetic Routes:

    • Oxidative Cyclization of N-acylhydrazones: This method avoids the use of thiosemicarbazides altogether. Oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can efficiently cyclize acylhydrazones to the desired 1,3,4-oxadiazoles.[1]

    • From Carboxylic Acids and Hydrazides: A one-pot synthesis using a coupling agent like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) followed by a dehydrating agent like the Burgess reagent can provide high yields of 1,3,4-oxadiazoles with minimal byproducts.[3]

Question 2: The yield of my desired 2,5-disubstituted 1,3,4-oxadiazole is low, and I observe unreacted starting materials. What can I do to improve the conversion?

Answer: Low conversion can be attributed to several factors, including inefficient dehydration, suboptimal reaction conditions, or catalyst deactivation. Here are some troubleshooting steps:

  • Optimize the Dehydrating Agent: The choice and amount of dehydrating agent are critical. For the cyclodehydration of diacylhydrazines, strong dehydrating agents like POCl₃, polyphosphoric acid (PPA), or triflic anhydride with triphenylphosphine oxide can be effective.[1][4] However, milder and more modern reagents like the Burgess reagent or Deoxo-Fluor can also provide excellent yields, sometimes under milder conditions.[1]

  • Reaction Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by minimizing byproduct formation through uniform heating.[3][5] For instance, the oxidative cyclization of N-acylhydrazones using chloramine-T can be completed in 20–50 minutes at 80–100°C under microwave irradiation.[3]

  • Catalyst and Ligand Loading (for catalyzed reactions): In copper-catalyzed C-H arylation of 1,3,4-oxadiazoles, the loading of the copper source (e.g., CuI) and the ligand (e.g., 1,10-phenanthroline) is crucial. Optimization studies have shown that 20 mol % of CuI and 40 mol % of 1,10-phenanthroline can be optimal for certain reactions.[6]

Question 3: I am struggling with the purification of my 1,3,4-oxadiazole from byproducts. Are there any recommended work-up or purification procedures?

Answer: Effective purification is key to obtaining a high-purity product. The choice of method depends on the nature of the desired product and the impurities.

  • Recrystallization: This is a common and effective method for purifying solid 1,3,4-oxadiazole derivatives. Green solvents like ethanol are often suitable for recrystallization.[3]

  • Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the preferred method. A common mobile phase is a gradient of ethyl acetate in heptane or petroleum ether.[7][8]

  • Work-up Procedure: A typical work-up involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure before further purification.[1]

Question 4: Are there any "greener" or more environmentally friendly methods for synthesizing 1,3,4-oxadiazoles that minimize hazardous waste?

Answer: Yes, several eco-friendly approaches have been developed to address the environmental concerns associated with traditional methods that often use hazardous reagents and solvents.[3][9]

  • Catalyst-Free and Solvent-Free Conditions: Some syntheses can be performed under solvent-free conditions or by using grinding techniques, which significantly reduces waste.[3]

  • Microwave-Mediated Synthesis: As mentioned earlier, microwave irradiation is a green chemistry technique that can accelerate reactions, improve yields, and reduce byproduct formation.[3][9]

  • Use of Greener Solvents: Employing environmentally benign solvents like ethanol or water-based systems can reduce the environmental impact of the synthesis.[3]

  • Photoredox Catalysis: Visible-light-promoted cyclization of aldehydes offers a mild and efficient route to 2,5-disubstituted 1,3,4-oxadiazoles, avoiding harsh reagents.[10]

Experimental Protocols

Below are detailed methodologies for key experiments in 1,3,4-oxadiazole synthesis.

Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids and Hydrazides [3]

  • Step 1: Coupling: To a solution of a carboxylic acid (1 mmol) in THF, add HATU (1 mol%) and a hydrazide (1 mmol).

  • Stir the mixture at ambient temperature for 1-3 hours.

  • Step 2: Dehydration: Add Burgess reagent (1.1 mmol) to the reaction mixture.

  • Continue stirring at ambient temperature and monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2,5-disubstituted 1,3,4-oxadiazole.

Protocol 2: Microwave-Assisted Oxidative Cyclization of N-Acylhydrazones [3]

  • Preparation of N-Acylhydrazone: Condense an acylhydrazine with an aldehyde to form the corresponding N-acylhydrazone.

  • Cyclization: In a microwave reactor vessel, combine the N-acylhydrazone (1 mmol) and chloramine-T (0.29 mmol) in a suitable solvent.

  • Irradiate the mixture in a microwave synthesizer at 80-100°C for 20-50 minutes.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Data Presentation

The following table summarizes the yield and reaction conditions for different 1,3,4-oxadiazole synthesis methods to facilitate comparison.

MethodStarting MaterialsReagents/CatalystConditionsYield (%)Reference
Coupling & Dehydration Carboxylic Acids, HydrazidesHATU, Burgess ReagentAmbient Temp, 1-3 h63-96[3]
Microwave-Assisted Oxidative Cyclization N-AcylhydrazonesChloramine-TMicrowave, 80-100°C, 20-50 min69-86[3]
Cyclodehydration DiacylhydrazinesTriflic Anhydride, Triphenylphosphine OxideAnhydrous26-96[1]
One-Pot Synthesis-Arylation Carboxylic Acids, NIITP, Aryl IodidesCuI, 1,10-Phenanthroline, Cs₂CO₃80-110°C, 3-16 h~78 (isolated)[6]
Cyclodesulfurization ThiosemicarbazidesTBTU, DIEA50°C, DMFup to 85[11]

Visualizations

The following diagrams illustrate key pathways and workflows in 1,3,4-oxadiazole synthesis.

Reaction_Pathway cluster_main Main Synthetic Route to 1,3,4-Oxadiazole cluster_side Common Side Reaction Start Carboxylic Acid + Acyl Hydrazide Intermediate Diacylhydrazine Intermediate Start->Intermediate Coupling Product 2,5-Disubstituted 1,3,4-Oxadiazole Intermediate->Product Dehydrative Cyclization (e.g., POCl₃) Thio_Intermediate Thiosemicarbazide Intermediate Byproduct 2-Amino-1,3,4-Thiadiazole (Byproduct) Thio_Intermediate->Byproduct Competing Cyclization Troubleshooting_Workflow Start Problem Identified: Byproduct Formation Q1 Is the byproduct a 1,3,4-thiadiazole? Start->Q1 Sol1 Change cyclizing agent to non-sulfur based (e.g., POCl₃). Consider alternative routes. Q1->Sol1 Yes Q2 Is the issue low yield/ unreacted starting material? Q1->Q2 No End Problem Resolved Sol1->End Sol2 Optimize dehydrating agent. Adjust temperature/time. Consider microwave synthesis. Q2->Sol2 Yes Sol2->End

References

Technical Support Center: Enhancing the Biological Activity of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to enhance the biological activity of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and biological evaluation of this compound derivatives.

Issue Possible Causes Troubleshooting Steps
Low yield during synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol 1. Incomplete reaction of cyclopropanecarbohydrazide with carbon disulfide.2. Suboptimal reaction temperature or time.3. Degradation of the product during workup.1. Ensure equimolar or a slight excess of carbon disulfide is used. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Optimize the reaction temperature. Refluxing in ethanol is a common practice. Extend the reaction time if TLC shows incomplete conversion.[1]3. During acidification to precipitate the product, add the acid slowly and maintain a low temperature to prevent degradation.[2]
Difficulty in purification of the final compound 1. Presence of unreacted starting materials.2. Formation of side products.3. Poor solubility of the product in common recrystallization solvents.1. Use column chromatography with an appropriate solvent system to separate the product from starting materials.2. Analyze the reaction mixture by LC-MS to identify side products and optimize reaction conditions to minimize their formation.3. Test a range of solvents for recrystallization. A mixture of ethanol and water is often effective for purifying 1,3,4-oxadiazole-2-thiols.[1]
Inconsistent results in biological assays 1. Impure test compounds.2. Instability of the compound in the assay medium.3. Variation in cell lines or experimental conditions.1. Confirm the purity of the compound using techniques like NMR, Mass Spectrometry, and HPLC before conducting biological assays.2. Assess the stability of the compound under assay conditions (e.g., pH, temperature, presence of media components).3. Standardize cell culture conditions, passage number, and assay protocols to ensure reproducibility.
Low solubility of derivatives for biological testing 1. The planar and rigid structure of the 1,3,4-oxadiazole ring can lead to poor solubility.1. Prepare stock solutions in a suitable organic solvent like DMSO.2. For in vivo studies, consider formulation strategies such as co-solvents, surfactants, or nanotechnology-based delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to synthesizing this compound and its tautomeric thione form?

A1: The most common and effective method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols (the thione tautomer) involves a two-step process. First, an acid hydrazide (in this case, cyclopropanecarbohydrazide) is reacted with carbon disulfide in a basic alcoholic solution (like potassium hydroxide in ethanol). The reaction mixture is typically refluxed. Following the completion of the reaction, the mixture is acidified to precipitate the 5-cyclopropyl-1,3,4-oxadiazole-2-thiol.[1][2] The -ol tautomer exists in equilibrium with the -thione form.

Q2: What are the key strategies to enhance the biological activity of these derivatives?

A2: Enhancing the biological activity of 1,3,4-oxadiazole derivatives often involves structural modifications. Key strategies include:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the oxadiazole ring significantly influences biological activity. The cyclopropyl group is a good starting point, and further modifications can be explored.

  • Derivatization of the 2-thiol/ol group: The thiol or hydroxyl group at the 2-position is a common site for derivatization to produce various thioethers, esters, or Mannich bases, which can lead to enhanced activity.[3]

  • Introduction of other pharmacophores: Hybrid molecules can be created by linking other biologically active moieties to the 1,3,4-oxadiazole scaffold.

Q3: What are the known biological activities of 1,3,4-oxadiazole derivatives?

A3: 1,3,4-oxadiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[2][4][5] The specific activity is highly dependent on the substitution pattern on the oxadiazole ring.

Q4: What are the potential mechanisms of action for the anticancer activity of 1,3,4-oxadiazole derivatives?

A4: The anticancer effects of 1,3,4-oxadiazole derivatives can be attributed to various mechanisms. These include the inhibition of enzymes like thymidylate synthase and histone deacetylases (HDACs), disruption of microtubule polymerization, and induction of apoptosis.[6][7] Some derivatives have also been shown to inhibit signaling pathways involved in cell proliferation and survival.

Q5: How can I improve the solubility of my this compound derivatives for biological testing?

A5: Poor aqueous solubility is a common challenge with heterocyclic compounds. To improve solubility for in vitro assays, you can prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it in the aqueous assay medium. For in vivo studies, formulation approaches like using co-solvents, preparing nanoparticles, or forming salts (if applicable) can be explored.

Quantitative Data Summary

The following table summarizes the anticancer activity of some 2,5-disubstituted-1,3,4-oxadiazole derivatives against various cancer cell lines. While specific data for 5-cyclopropyl derivatives is limited in the public domain, this table provides a reference for the potential potency of this class of compounds.

Compound Modification Cancer Cell Line IC50 (µM) Reference
1 2-(4-Methoxyphenyl)-5-(4-pyridyl)-1,3,4-oxadiazoleHT-29 (Colon)>100[8]
2 2-(4-Chlorophenyl)-5-(4-pyridyl)-1,3,4-oxadiazoleHT-29 (Colon)>100[8]
3 2-(2-(Phenylsulfanylmethyl)phenyl)-5-(4-pyridyl)-1,3,4-oxadiazoleMDA-MB-231 (Breast)10.3[8]
4 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thione derivativeMCF-7 (Breast)Varies with substitution[6]
5 1,3,4-Oxadiazole-quinoline hybridDLA and MCF-7LD50: 132-136 µg/ml[9]
6 Benzoxazole linked 1,3,4-oxadiazoleHT-29 (Colon)0.018[9]

Experimental Protocols

Protocol 1: Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol

This protocol is a general procedure based on the common synthesis route for 5-substituted-1,3,4-oxadiazole-2-thiols.[1][2]

Materials:

  • Cyclopropanecarbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve cyclopropanecarbohydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.1 equivalents) in water to the flask.

  • Add carbon disulfide (1.2 equivalents) dropwise to the reaction mixture at room temperature with constant stirring.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines a general method for evaluating the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48 or 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Cyclopropanecarbohydrazide step1 React with CS2 and KOH start->step1 step2 Reflux step1->step2 step3 Acidification step2->step3 product 5-Cyclopropyl-1,3,4- oxadiazole-2-thiol step3->product bio_start Purified Compound product->bio_start Purification assay In Vitro Assay (e.g., MTT) bio_start->assay data Determine IC50 assay->data sar Structure-Activity Relationship Analysis data->sar

Caption: General experimental workflow for the synthesis and biological evaluation of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol derivatives.

signaling_pathway cluster_cell Cancer Cell cluster_pathway Potential Target Pathways oxadiazole 1,3,4-Oxadiazole Derivative ras_raf Ras/Raf/MEK/ERK Pathway oxadiazole->ras_raf Inhibition pi3k_akt PI3K/Akt Pathway oxadiazole->pi3k_akt Inhibition cell_cycle Cell Cycle Progression oxadiazole->cell_cycle Arrest apoptosis Apoptosis oxadiazole->apoptosis Induction growth_factor Growth Factor Receptor growth_factor->ras_raf Activation growth_factor->pi3k_akt Activation ras_raf->cell_cycle Promotes pi3k_akt->apoptosis Inhibits

Caption: Potential signaling pathways modulated by 1,3,4-oxadiazole derivatives in cancer cells.

References

Validation & Comparative

A Comparative Analysis of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Analogues and Other 1,3,4-Oxadiazole Derivatives in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities. This guide provides a detailed comparison of a cyclopropyl-containing 1,3,4-oxadiazole derivative against other substituted 1,3,4-oxadiazoles, with a focus on their antimicrobial properties. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of new antimicrobial leads.

While specific experimental data for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol is not extensively available in the public domain, this comparison centers on a structurally analogous compound, N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamide (OZE-I) , which incorporates the key cyclopropyl moiety. This analogue provides valuable insights into the potential efficacy of cyclopropyl-substituted oxadiazoles.

Performance Comparison: Antibacterial and Antifungal Activity

The antimicrobial efficacy of 1,3,4-oxadiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of OZE-I and other representative 1,3,4-oxadiazole derivatives against clinically relevant bacterial and fungal strains.

Antibacterial Activity Against Staphylococcus aureus

Staphylococcus aureus, including its methicillin-resistant strains (MRSA), is a leading cause of hospital-acquired infections. The data below compares the in vitro activity of various 1,3,4-oxadiazole derivatives against this pathogen.

Compound/DerivativeStructureTest Strain(s)MIC (µg/mL)Reference
OZE-I (Cyclopropyl derivative)N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamideS. aureus (MSSA & MRSA strains)4 - 16[1]
OZE-II N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamideS. aureus (MSSA & MRSA strains)4 - 16[1]
OZE-III N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamideS. aureus (MSSA & MRSA strains)8 - 32[1]
Furan-Oxadiazole Derivative (I2) 2-(Furan-2-yl)-5-(1-((5-nitrofuran-2-yl)methylene)hydrazinyl)methyl)-1,3,4-oxadiazoleS. aureus4[2]
Furan-Oxadiazole Derivative (F4) 2-((1H-indol-3-yl)methyl)-5-(furan-2-yl)-1,3,4-oxadiazoleS. aureus4[2]

Analysis: The cyclopropyl-containing derivative, OZE-I, demonstrates potent antibacterial activity against both methicillin-sensitive and methicillin-resistant strains of S. aureus, with MIC values as low as 4 µg/mL.[1] Its performance is comparable to another potent derivative, OZE-II, and superior to OZE-III.[1] Notably, certain furan-containing oxadiazoles also exhibit strong activity against S. aureus.[2]

Antifungal Activity Against Candida albicans

Candida albicans is a prevalent opportunistic fungal pathogen in humans. The following table highlights the antifungal potential of different 1,3,4-oxadiazole derivatives.

Compound/DerivativeStructureTest Strain(s)MIC (µg/mL)Reference
LMM5 5-(3-chlorophenyl)-3-((4-fluorobenzyl)amino)-1,3,4-oxadiazol-2(3H)-oneC. albicans32[3]
LMM11 3-((4-chlorobenzyl)amino)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-oneC. albicans32[3]
LMM6 5-(4-chlorophenyl)-3-((4-fluorobenzyl)amino)-1,3,4-oxadiazol-2(3H)-oneC. albicans8 - 32[4]
Nitro/Chloro Aroyl Derivative (F1) 2-(4-chlorophenyl)-5-(1-phenylethyl)-1,3,4-oxadiazoleC. albicans32[2]
Nitro/Chloro Aroyl Derivative (F2) 2-(4-nitrophenyl)-5-(1-phenylethyl)-1,3,4-oxadiazoleC. albicans32[2]

Analysis: Several 2,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones and other derivatives have demonstrated notable activity against C. albicans, with MIC values typically around 32 µg/mL.[2][3] Compound LMM6 exhibited a promising MIC range of 8-32 µg/mL.[4] This suggests that the 1,3,4-oxadiazole core is a viable scaffold for the development of antifungal agents.

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of antimicrobial action for many 1,3,4-oxadiazole derivatives is still under investigation and can vary depending on the specific substitutions. One proposed mechanism for their antibacterial activity involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication, recombination, and repair. For antifungal activity, some derivatives are thought to inhibit enzymes like thioredoxin reductase, leading to an increase in oxidative stress and ultimately fungal cell death.

Below are diagrams illustrating a generalized workflow for antimicrobial screening and a conceptual representation of a potential enzyme inhibition mechanism.

G cluster_workflow Antimicrobial Screening Workflow A Synthesis of 1,3,4-Oxadiazole Derivatives B Primary Screening (e.g., Agar Diffusion) A->B C Quantitative Assay (MIC Determination) B->C D Cytotoxicity Assay C->D E Mechanism of Action Studies C->E F Lead Optimization D->F E->F

Caption: A generalized workflow for the screening and development of new antimicrobial agents.

G cluster_pathway Proposed Enzyme Inhibition by 1,3,4-Oxadiazole Derivative Oxadiazole 1,3,4-Oxadiazole Derivative Enzyme Bacterial/Fungal Enzyme (e.g., DNA Gyrase) Oxadiazole->Enzyme Product Product Enzyme->Product Catalyzes reaction Inhibition Inhibition CellDeath Bacterial/Fungal Cell Death Enzyme->CellDeath Essential for cell survival Substrate Substrate Substrate->Enzyme Binds to active site

Caption: Conceptual diagram of enzyme inhibition as a potential antimicrobial mechanism.

Experimental Protocols

The following are representative methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Microbial Inoculum: Bacterial or fungal colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. The inoculum is then further diluted to the final desired concentration.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The prepared microbial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density. A positive control (microorganism with no compound) and a negative control (broth only) are included in each assay.[1][2][3][4]

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles (General Procedure)

A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of a diacylhydrazine intermediate.

  • Formation of Diacylhydrazine: An appropriate acid hydrazide is reacted with an acyl chloride or carboxylic acid in a suitable solvent (e.g., pyridine, DMF).

  • Cyclization: The resulting diacylhydrazine is then subjected to dehydrative cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or polyphosphoric acid (PPA) with heating.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

The structures of the synthesized compounds are typically confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Conclusion

The 1,3,4-oxadiazole nucleus continues to be a highly promising scaffold in the development of new antimicrobial agents. The cyclopropyl-containing derivative OZE-I exhibits potent antibacterial activity against S. aureus, highlighting the potential of incorporating such aliphatic rings in the design of new oxadiazole-based drugs. Further investigation into the precise mechanism of action and structure-activity relationships of these compounds will be crucial for the development of next-generation antimicrobial therapies. This guide serves as a valuable resource for researchers in the field, providing a comparative overview of the performance of various 1,3,4-oxadiazole derivatives and a foundation for future research endeavors.

References

A Comparative Analysis of Novel Oxadiazole Compounds and Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The relentless rise of antibiotic resistance necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action. One such promising class of compounds is the 1,3,4-oxadiazole derivatives, which have demonstrated a wide range of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a comparative study of a representative 1,3,4-oxadiazole compound against established antibiotics.

Due to the limited availability of specific experimental data for 5-Cyclopropyl-1,3,4-oxadiazol-2-ol, this report will utilize 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol as a well-documented proxy. This compound has been identified as a potent, broad-spectrum antimicrobial agent, making it a suitable candidate for a comparative analysis against conventional antibiotics such as Ciprofloxacin (a fluoroquinolone) and Amoxicillin (a β-lactam).[3][4]

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of antibacterial efficacy, supported by experimental protocols and visual diagrams to elucidate key processes.

Comparative Antibacterial Activity

The antibacterial efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium. The following table summarizes the reported MIC values for the proxy compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, against various bacterial strains, in comparison to Ciprofloxacin and Amoxicillin. Lower MIC values indicate greater potency.

Bacterial Strain Proxy Compound Ciprofloxacin Amoxicillin
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
MIC (µg/mL)MIC (µg/mL)MIC (µg/mL)
Staphylococcus aureus (Gram-positive)Data Not Available0.25 - 2.00.25 - 2.0
Streptococcus pneumoniae (Gram-positive)Stronger than Ampicillin[3]0.5 - 2.00.06 - 2.0
Escherichia coli (Gram-negative)Stronger than Ampicillin[3]0.015 - 0.254.0 - 16.0
Pseudomonas aeruginosa (Gram-negative)>100x stronger than Ampicillin[3]0.5 - 4.0>128

Note: The antibacterial activity of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol was reported to be significantly stronger than ampicillin against the tested strains, but specific MIC values were not provided in the search results.[3]

Mechanisms of Action: A Comparative Overview

Understanding the mechanism of action is crucial for developing new drugs and combating resistance.

1,3,4-Oxadiazole Derivatives: The precise mechanism of action for many 1,3,4-oxadiazole derivatives is still under investigation, which is a promising indicator for a novel mechanism that could circumvent existing resistance pathways. Some studies suggest that these compounds may interfere with essential cellular processes unique to bacteria.

Fluoroquinolones (e.g., Ciprofloxacin): These antibiotics inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[][6][7] This action prevents DNA replication and repair, ultimately leading to bacterial cell death.[]

β-Lactam Antibiotics (e.g., Amoxicillin): This class of antibiotics inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.[8][9][10] They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[11] This disruption of the cell wall integrity leads to cell lysis and death.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial compounds.

Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiols

A general and efficient method for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols involves the reaction of aryl hydrazides with carbon disulfide.[4]

Materials:

  • Substituted aryl hydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or another suitable base

  • Ethanol

  • Acetic acid or other acid for neutralization

  • Reaction flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve the aryl hydrazide and potassium hydroxide in absolute ethanol in a round-bottom flask.

  • Add carbon disulfide to the mixture.

  • Reflux the reaction mixture for several hours (typically 3-12 hours).[12]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess solvent by evaporation.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.[12]

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol-water mixture) to obtain the purified 5-substituted 1,3,4-oxadiazole-2-thiol.[12]

General Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiols ArylHydrazide Aryl Hydrazide ReactionMixture Reaction Mixture ArylHydrazide->ReactionMixture CS2 Carbon Disulfide (CS2) CS2->ReactionMixture Base Base (e.g., KOH) in Ethanol Base->ReactionMixture Reflux Reflux (Heating) ReactionMixture->Reflux Cyclization Acidification Acidification Reflux->Acidification Product 5-Substituted-1,3,4-oxadiazole-2-thiol Acidification->Product Precipitation

Caption: General synthesis pathway for 5-substituted 1,3,4-oxadiazole-2-thiols.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[13][14]

Materials:

  • 96-well microtiter plates[15]

  • Bacterial culture in the logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Antimicrobial stock solution

  • Multichannel pipette

  • Incubator

  • ELISA reader (optional, for automated reading)

Procedure:

  • Prepare a serial two-fold dilution of the antimicrobial agent in the wells of a 96-well plate using MHB.[15] The final volume in each well is typically 100 µL.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Inoculate each well (except for the sterility control) with 100 µL of the bacterial suspension, resulting in a final volume of 200 µL.

  • Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[16]

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AntimicrobialDilution Prepare serial dilutions of antimicrobial in 96-well plate Inoculation Inoculate wells with bacterial suspension AntimicrobialDilution->Inoculation InoculumPrep Prepare standardized bacterial inoculum InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadResults Observe for visible growth Incubation->ReadResults MIC Determine MIC ReadResults->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a substance.[17][18][19]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Antimicrobial solution

  • Incubator

Procedure:

  • A standardized bacterial inoculum is uniformly spread over the surface of an MHA plate using a sterile cotton swab to create a bacterial lawn.[17]

  • Wells (6-8 mm in diameter) are aseptically punched into the agar using a sterile cork borer.[18][20]

  • A specific volume (e.g., 100 µL) of the antimicrobial solution is added to each well.[19]

  • The plates are incubated at 37°C for 18-24 hours.[17]

  • Antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Signaling Pathway Diagram: Mechanism of Action of β-Lactam Antibiotics

To provide a comparative context for the mechanism of action, the following diagram illustrates the well-established pathway for β-lactam antibiotics.

Mechanism of Action of β-Lactam Antibiotics BetaLactam β-Lactam Antibiotic (e.g., Amoxicillin) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Binds to and inhibits Crosslinking Cell Wall Cross-linking PBP->Crosslinking Catalyzes CellLysis Cell Lysis (Bacterial Death) PBP->CellLysis Inhibition leads to faulty cell wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->Crosslinking CellWall Stable Bacterial Cell Wall Crosslinking->CellWall

Caption: Inhibition of bacterial cell wall synthesis by β-lactam antibiotics.

The emergence of novel heterocyclic compounds like 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol offers a promising avenue in the fight against antimicrobial resistance. Preliminary data suggests that this class of compounds exhibits significant antibacterial activity, in some cases surpassing that of established antibiotics like ampicillin.[3] While further research is required to elucidate their precise mechanism of action, toxicity profile, and in vivo efficacy, the 1,3,4-oxadiazole scaffold represents a valuable lead structure for the development of next-generation antibiotics. This guide provides a foundational comparison and standardized protocols to aid researchers in the continued exploration of these promising antimicrobial agents.

References

Validating the Anticancer Potential of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol: A Comparative Analysis of Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activities of compounds structurally related to 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. Due to a lack of specific published data on the anticancer activity of this compound, this guide focuses on the performance of analogous 1,3,4-oxadiazole derivatives, offering insights into their potential efficacy and mechanisms of action.

The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of enzymes, growth factors, and kinases.[1] This guide will delve into the experimental data of closely related analogs to provide a foundational understanding for the potential validation of this compound as an anticancer agent.

Comparative Anticancer Activity of 1,3,4-Oxadiazole Analogs

The following table summarizes the in vitro anticancer activity of several N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogs, which share the core 1,3,4-oxadiazole ring with the target compound. The data is presented as Growth Percent (GP) at a concentration of 10⁻⁵ M against a panel of human cancer cell lines, as per the National Cancer Institute (NCI) protocol.[3][4] A lower GP value indicates higher anticancer activity.

Compound IDStructureCancer Cell LineGrowth Percent (GP)Reference
4s N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)15.43[3][4]
Leukemia (K-562)18.22[3][4]
Breast Cancer (T-47D)34.27[3][4]
Colon Cancer (HCT-15)39.77[3][4]
4u N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMelanoma (MDA-MB-435)6.82[3][4]
Leukemia (K-562)24.80[3]
Non-Small-Cell Lung Cancer (NCI-H522)41.03[3]
Colon Cancer (HCT-15)44.74[3]
4j N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amineNon-Small-Cell Lung Cancer (HOP-92)75.06[3]
Leukemia (MOLT-4)76.31[3]
Non-Small-Cell Lung Cancer (NCI-H522)79.42[3]
CNS Cancer (SNB-75)81.73[3]

Potential Mechanisms of Action and Signaling Pathways

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with key cellular processes. While the specific mechanism for this compound is unknown, related compounds have been reported to act as inhibitors of various enzymes and signaling pathways critical for cancer cell survival and proliferation.[1]

Some of the key molecular targets for 1,3,4-oxadiazole derivatives include:

  • Tyrosine Kinases: These enzymes play a crucial role in cell signaling and are often dysregulated in cancer.

  • Histone Deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression, inducing cell cycle arrest and apoptosis.[1]

  • Thymidylate Synthase: This enzyme is essential for DNA synthesis and is a target for some chemotherapy drugs.[1]

  • Telomerase: This enzyme is responsible for maintaining telomere length and is often overexpressed in cancer cells.[5]

The following diagram illustrates a generalized signaling pathway that could be targeted by 1,3,4-oxadiazole derivatives, leading to apoptosis.

anticancer_pathway 1,3,4-Oxadiazole Derivative 1,3,4-Oxadiazole Derivative Signaling Cascade (e.g., Kinases) Signaling Cascade (e.g., Kinases) 1,3,4-Oxadiazole Derivative->Signaling Cascade (e.g., Kinases) Inhibition Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->Signaling Cascade (e.g., Kinases) Transcription Factors Transcription Factors Signaling Cascade (e.g., Kinases)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., Kinases)->Apoptosis Induction Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Generalized signaling pathway potentially targeted by 1,3,4-oxadiazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer activity of novel compounds, based on protocols described for 1,3,4-oxadiazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to determine if the compound induces programmed cell death (apoptosis).

Principle:

During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

apoptosis_workflow Treat Cells Treat cells with the compound Harvest Cells Harvest cells Treat Cells->Harvest Cells Wash Cells Wash cells with binding buffer Harvest Cells->Wash Cells Stain Cells Stain with Annexin V-FITC and Propidium Iodide Wash Cells->Stain Cells Analyze Analyze by flow cytometry Stain Cells->Analyze

Caption: Workflow for an Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: The cells are washed and then resuspended in a binding buffer containing fluorescently labeled Annexin V and PI.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Conclusion

While direct experimental evidence for the anticancer activity of this compound is currently unavailable in the public domain, the data from structurally related 1,3,4-oxadiazole derivatives is promising. The presented comparative data and experimental protocols provide a solid framework for initiating studies to validate the anticancer potential of this specific compound. Future research should focus on synthesizing this compound and evaluating its cytotoxicity against a panel of cancer cell lines, followed by mechanistic studies to elucidate its mode of action.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-cyclopropyl-1,3,4-oxadiazol-2-ol scaffold is a promising chemotype in the development of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Inhibition of FAAH elevates the levels of endogenous cannabinoids, such as anandamide, offering therapeutic potential for pain, inflammation, and anxiety without the psychoactive side effects associated with direct cannabinoid receptor agonists. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, supported by experimental data and detailed protocols.

It is important to note that while the 1,3,4-oxadiazole-2-one/ol core is a recognized scaffold for FAAH inhibition, a comprehensive, publicly available study detailing a systematic SAR for a series of this compound analogs with varied substitutions is limited. Therefore, this guide consolidates data from broader studies on 1,3,4-oxadiazol-2-one FAAH inhibitors to deduce the probable SAR trends for the 5-cyclopropyl series. The this compound exists in tautomeric equilibrium with its 5-cyclopropyl-1,3,4-oxadiazol-2(3H)-one form, both of which are relevant for biological activity.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative 1,3,4-oxadiazol-2-one analogs against human FAAH (hFAAH). The data illustrates the impact of substitutions at the 3-position and 5-position of the oxadiazole ring on inhibitory potency.

Compound IDR1 (Position 5)R2 (Position 3)hFAAH IC50 (nM)Reference
A CyclopropylPhenyl50Hypothetical
B Cyclopropyl4-Chlorophenyl25Hypothetical
C Cyclopropyl3,4-Dichlorophenyl10Hypothetical
D Methyl4-Chlorophenyl120[1]
E Methoxy3-(1-(4-isobutylphenyl)ethyl) (S-enantiomer)11[2]
F Methoxy3-(1-(4-isobutylphenyl)ethyl) (R-enantiomer)240[2]
G Phenoxy3-(3-chlorophenyl)6.1[1]

Note: Compounds A, B, and C are hypothetical examples to illustrate the expected SAR trends for the 5-cyclopropyl series based on general observations from related analogs.

Structure-Activity Relationship (SAR) Summary

  • Substitution at Position 5: The nature of the substituent at the 5-position significantly influences potency. Small, lipophilic groups like cyclopropyl and methyl are generally well-tolerated. The methoxy and phenoxy groups have also been shown to yield highly potent inhibitors.

  • Substitution at Position 3: The substituent at the 3-position, typically an aryl or substituted aryl group, plays a crucial role in binding to the FAAH active site.

    • Electronic Effects: Electron-withdrawing groups on the phenyl ring at the 3-position, such as chlorine, generally enhance inhibitory activity. This suggests that the electronic nature of this aromatic ring is important for interaction with the enzyme.

    • Stereochemistry: As demonstrated by compounds E and F, the stereochemistry of substituents at the 3-position can have a profound impact on potency, with one enantiomer often being significantly more active than the other.[2]

  • The 1,3,4-Oxadiazol-2-one Core: This heterocyclic system is considered a key pharmacophore, likely involved in crucial interactions with the catalytic serine residue in the FAAH active site.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of potential inhibitors.

1. General Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-one

The synthesis of the 5-cyclopropyl-1,3,4-oxadiazol-2-one core can be achieved through a multi-step process, as illustrated in the workflow diagram below. A general procedure is as follows:

  • Hydrazide Formation: Cyclopropanecarboxylic acid is converted to its corresponding methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield cyclopropanecarboxylic acid hydrazide.

  • Carbazate Formation: The resulting hydrazide is reacted with a chloroformate, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to form the corresponding carbazate.

  • Cyclization: The carbazate is then cyclized to the 5-cyclopropyl-1,3,4-oxadiazol-2-one ring. This cyclization can be achieved by heating or by using a dehydrating agent like phosphorus oxychloride.[3]

2. In Vitro FAAH Inhibition Assay (Fluorometric Method)

This assay is a common high-throughput screening method to determine the inhibitory potency of compounds against FAAH.

  • Principle: The assay measures the enzymatic hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and its fluorescence intensity is proportional to FAAH activity.

  • Materials:

    • Recombinant human FAAH (hFAAH)

    • Assay Buffer: Tris-HCl buffer (pH 7.4-9.0)

    • FAAH substrate (e.g., AAMCA)

    • Test compounds dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer, hFAAH enzyme solution, and the test compound at various concentrations to the wells of a microplate.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-37°C) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Measure the increase in fluorescence intensity over time using a plate reader (Excitation: ~355 nm, Emission: ~460 nm).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Synthesis Workflow

G General Synthesis of 5-Cyclopropyl-1,3,4-oxadiazol-2-one cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Carbazate Formation cluster_2 Step 3: Cyclization A Cyclopropanecarboxylic Acid B Cyclopropanecarboxylate Ester A->B Esterification (e.g., MeOH, H+) C Cyclopropanecarboxylic Acid Hydrazide B->C Hydrazinolysis (N2H4·H2O) E Ethyl 2-(cyclopropanecarbonyl)hydrazine-1-carboxylate C->E D Ethyl Chloroformate D->E Base (e.g., Et3N) F 5-Cyclopropyl-1,3,4-oxadiazol-2-one E->F Heat or Dehydrating Agent (e.g., POCl3)

General synthetic route to the 5-cyclopropyl-1,3,4-oxadiazol-2-one core.

FAAH Inhibition Experimental Workflow

G In Vitro FAAH Inhibition Assay Workflow A Prepare Reagents: - hFAAH Enzyme - Assay Buffer - Test Compounds - FAAH Substrate B Dispense Reagents into 96-well plate: - Buffer - hFAAH - Test Compound A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction: Add FAAH Substrate C->D E Measure Fluorescence (Kinetic or Endpoint) D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 E->F

Workflow for determining FAAH inhibitor potency using a fluorometric assay.

FAAH Signaling Pathway

G Mechanism of Action: FAAH Inhibition cluster_0 Endocannabinoid Metabolism cluster_1 Effect of Inhibitor cluster_2 Downstream Signaling Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation IncreasedAnandamide Increased Anandamide Levels Inhibitor This compound Analog Inhibitor->FAAH Inhibition CB1R CB1 Receptor IncreasedAnandamide->CB1R Activation TherapeuticEffects Therapeutic Effects (Analgesia, Anxiolysis, etc.) CB1R->TherapeuticEffects

Inhibition of FAAH by this compound analogs leads to increased anandamide levels and subsequent therapeutic effects.

References

A Comparative Efficacy Analysis of Raltegravir and Commercial Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety of Raltegravir, a notable antiretroviral drug, with other commercially available alternatives for the treatment of Human Immunodeficiency Virus-1 (HIV-1). The analysis is supported by quantitative data from pivotal clinical trials, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Introduction to Raltegravir and its Therapeutic Target

Raltegravir is an antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2] Its mechanism of action targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By inhibiting this enzyme, Raltegravir prevents the integration of viral DNA into the host cell's genome, a critical step in the HIV life cycle.[2][3] This targeted approach offers a distinct advantage in antiretroviral therapy, particularly for treatment-naive patients and those with resistance to other drug classes.[1]

Comparative Efficacy in Clinical Trials

The efficacy of Raltegravir has been extensively evaluated in several key clinical trials, often in combination with other antiretroviral agents. This section presents a comparative analysis of Raltegravir against two widely used commercial drugs: Efavirenz (a non-nucleoside reverse transcriptase inhibitor) and Dolutegravir (another integrase inhibitor).

Data Presentation

The following tables summarize the key efficacy and safety outcomes from the STARTMRK and SPRING-2 clinical trials.

Table 1: Virologic Suppression Rates (HIV-1 RNA < 50 copies/mL)

Clinical TrialTimepointRaltegravir RegimenComparator RegimenKey Finding
STARTMRK Week 4886.1%[4]81.9% (Efavirenz)[4]Raltegravir was non-inferior to Efavirenz.[4]
Week 9681%[5]79% (Efavirenz)[5]Non-inferiority of Raltegravir to Efavirenz was maintained.[5]
Week 15675.4%[6]68.1% (Efavirenz)[6]Raltegravir demonstrated durable viral suppression.[6]
SPRING-2 Week 4888%[7]85% (Dolutegravir)[7]Dolutegravir was non-inferior to Raltegravir.[7]
Week 9681%[8]76% (Dolutegravir)[8]Non-inferiority of Dolutegravir to Raltegravir was maintained.[8]
SAILING Week 4864%71% (Dolutegravir)[9]Dolutegravir was superior to Raltegravir in treatment-experienced patients.[9]

Table 2: Immunologic Response (Mean Change in CD4+ Cell Count from Baseline)

Clinical TrialTimepointRaltegravir Regimen (cells/mm³)Comparator Regimen (cells/mm³)
STARTMRK Week 96+240[5]+225 (Efavirenz)[5]
Week 156+332[6]+295 (Efavirenz)[6]
SPRING-2 Week 96+276[8]+264 (Dolutegravir)[8]

Table 3: Safety and Tolerability (Drug-Related Clinical Adverse Events)

Clinical TrialTimepointRaltegravir RegimenComparator RegimenKey Finding
STARTMRK Week 4844.1%[4]77.0% (Efavirenz)[4]Significantly fewer drug-related adverse events with Raltegravir.[4]
Week 9647%[5]78% (Efavirenz)[5]The favorable safety profile of Raltegravir was maintained.[5]
SPRING-2 Week 96Similar incidence to DolutegravirSimilar incidence to RaltegravirBoth regimens were well-tolerated.[8]
SAILING Week 4818%20% (Dolutegravir)Both regimens were well-tolerated with low rates of discontinuation due to adverse events.[10]

Experimental Protocols

The data presented above is derived from rigorously designed clinical trials. The methodologies for the STARTMRK and SPRING-2 trials are outlined below.

STARTMRK Trial Protocol
  • Study Design: A multicenter, double-blind, randomized, active-controlled, non-inferiority Phase III trial.[4][5]

  • Patient Population: Treatment-naive HIV-1-infected adults with a plasma HIV-1 RNA concentration of more than 5000 copies/mL and no baseline resistance to efavirenz, tenofovir, or emtricitabine.[4]

  • Randomization: Patients were randomly assigned in a 1:1 ratio to receive either Raltegravir or Efavirenz.[4] Randomization was stratified by baseline HIV-1 RNA levels and viral hepatitis co-infection status.[11]

  • Treatment Regimens:

    • Raltegravir (400 mg twice daily) in combination with a fixed-dose of tenofovir/emtricitabine.[4]

    • Efavirenz (600 mg once daily) in combination with a fixed-dose of tenofovir/emtricitabine.[4]

  • Primary Efficacy Endpoint: The proportion of patients achieving an HIV-1 RNA concentration of less than 50 copies/mL at week 48.[4] The non-inferiority margin was set at 12%.[4]

  • Secondary Endpoints: Included changes from baseline in CD4 cell counts, safety and tolerability, and the development of genotypic or phenotypic resistance.[11]

SPRING-2 Trial Protocol
  • Study Design: A 96-week, phase 3, randomized, double-blind, active-controlled, non-inferiority study.[7][8]

  • Patient Population: Treatment-naive adults (aged ≥ 18 years) with HIV-1 infection and HIV-1 RNA concentrations of 1000 copies per mL or greater.[7]

  • Randomization: Patients were randomly assigned (1:1) to receive either Dolutegravir or Raltegravir. Randomization was stratified by screening HIV-1 RNA levels and the nucleoside reverse transcriptase inhibitor backbone used.[7]

  • Treatment Regimens:

    • Dolutegravir (50 mg once daily) with coformulated tenofovir/emtricitabine or abacavir/lamivudine.[7]

    • Raltegravir (400 mg twice daily) with coformulated tenofovir/emtricitabine or abacavir/lamivudine.[7]

  • Primary Endpoint: The proportion of participants with HIV-1 RNA less than 50 copies per mL at 48 weeks, with a 10% non-inferiority margin.[7]

  • Secondary Endpoints: Included changes from baseline in CD4 cell counts, incidence and severity of adverse events, changes in laboratory parameters, and evidence of resistance.[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HIV-1 replication cycle, the mechanism of action of integrase inhibitors, and a generalized workflow for a randomized clinical trial.

HIV_Replication_Cycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation New Virus Assembly New Virus Assembly Viral RNA->New Virus Assembly Integrated Viral DNA Integrated Viral DNA Viral DNA->Integrated Viral DNA Integration (Inhibited by Raltegravir) Integrated Viral DNA->Viral RNA Transcription Viral Proteins->New Virus Assembly Budding Virus Budding Virus New Virus Assembly->Budding Virus Assembly & Budding HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating Mature Virion Mature Virion Budding Virus->Mature Virion Maturation

Caption: The HIV-1 Replication Cycle and the point of inhibition by Raltegravir.

Integrase_Inhibitor_Mechanism cluster_nucleus Host Cell Nucleus Viral DNA Viral DNA Integrase Enzyme Integrase Enzyme Viral DNA->Integrase Enzyme Binding Integration Blocked Host DNA Host DNA Integrase Enzyme->Host DNA Strand Transfer Raltegravir Raltegravir Raltegravir->Integrase Enzyme Inhibition

Caption: Mechanism of action of Raltegravir as an integrase strand transfer inhibitor.

Clinical_Trial_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Treatment Group A\n(Raltegravir) Treatment Group A (Raltegravir) Randomization->Treatment Group A\n(Raltegravir) Treatment Group B\n(Comparator) Treatment Group B (Comparator) Randomization->Treatment Group B\n(Comparator) Follow-up & Data Collection Follow-up & Data Collection Treatment Group A\n(Raltegravir)->Follow-up & Data Collection Treatment Group B\n(Comparator)->Follow-up & Data Collection Data Analysis Data Analysis Follow-up & Data Collection->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Caption: A generalized workflow for a randomized controlled clinical trial.

References

In Vivo Validation of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol: A Comparative Guide to Preclinical Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo anti-inflammatory activity of the novel compound 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. Due to the absence of published in vivo data for this specific molecule, this document establishes a hypothetical framework for its validation, drawing comparisons with a well-characterized 1,3,4-oxadiazole derivative with demonstrated anti-inflammatory properties: 5-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol. The experimental data for the comparator is based on established preclinical models.

The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] Various derivatives have been synthesized and evaluated, showing promising results in preclinical studies.[1][2][3]

Comparative Analysis of Anti-Inflammatory Activity

This section compares the hypothetical in vivo anti-inflammatory profile of this compound with the reported data for 5-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol. The primary model for this comparison is the carrageenan-induced paw edema assay in rats, a standard for acute inflammation assessment.[1][3]

Table 1: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema Model

CompoundDose (mg/kg)Time Post-Carrageenan (hours)% Inhibition of EdemaReference Compound% Inhibition by Reference
This compound 20 (Hypothetical)355 (Hypothetical)Indomethacin (10 mg/kg)65
5-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1,3,4-oxadiazole-2-thiol 10266.66[3]Flurbiprofen90.01[3]
Indomethacin 10364.3[1]--
Ibuprofen 70492[1]--

Experimental Protocols

A detailed methodology for the key in vivo experiment is provided below.

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[1][3]

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control, standard, and test groups (n=6 per group).

  • Compound Administration: The test compound (e.g., this compound) and the standard drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the inflammatory signaling pathway targeted by many anti-inflammatory drugs and the general workflow for in vivo validation.

G Hypothetical Anti-Inflammatory Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Cell_Stimulus->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes Cyclooxygenase Enzymes (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Test_Compound This compound (Hypothetical Target) Test_Compound->COX_Enzymes Inhibition

Caption: Hypothetical mechanism of action for this compound.

G In Vivo Validation Workflow Start Compound Synthesis & Characterization Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Grouping Randomization into Control, Standard, & Test Groups Animal_Acclimatization->Grouping Dosing Compound Administration Grouping->Dosing Inflammation_Induction Carrageenan Injection Dosing->Inflammation_Induction Data_Collection Paw Volume Measurement (Plethysmometer) Inflammation_Induction->Data_Collection Data_Analysis Calculation of % Edema Inhibition Data_Collection->Data_Analysis Results Comparative Efficacy & Statistical Analysis Data_Analysis->Results

Caption: General workflow for the in vivo validation of anti-inflammatory compounds.

Conclusion

While direct in vivo experimental data for this compound is not yet available, the extensive research on analogous 1,3,4-oxadiazole derivatives suggests its potential as an anti-inflammatory agent. The provided comparative framework and detailed experimental protocol offer a robust starting point for its preclinical evaluation. Further studies are warranted to elucidate the precise mechanism of action, efficacy, and safety profile of this novel compound. The cyclopropyl moiety may offer unique pharmacokinetic or pharmacodynamic properties that could differentiate it from other derivatives.

References

Comparative Analysis of 1,3,4-Oxadiazole Derivatives: A Cross-Reactivity and Biological Activity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. While specific cross-reactivity studies on 5-Cyclopropyl-1,3,4-oxadiazol-2-ol are not publicly available, this guide provides a comparative analysis of various 1,3,4-oxadiazole derivatives to offer insights into their potential selectivity and off-target effects. The data presented herein is compiled from multiple studies to facilitate a broader understanding of this important class of compounds.

Multi-Target Enzyme Inhibition Profile of 1,3,4-Oxadiazole-2-thiol Derivatives

A study on a series of 22 derivatives of 1,3,4-oxadiazole-2-thiol revealed their potential to inhibit multiple enzymes associated with diabetes and Alzheimer's disease.[1] This provides a valuable dataset for understanding the cross-reactivity of this particular subclass of 1,3,4-oxadiazoles.

Compound IDα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)Acetylcholinesterase (AChE) IC50 (µM)Butyrylcholinesterase (BChE) IC50 (µM)
3f 18.52 ± 0.0920.25 ± 1.05--
Acarbose (Standard) 12.29 ± 0.2615.98 ± 0.14--
Donepezil (Standard) --2.01 ± 0.123.12 ± 0.06
Various other derivatives--9.25 ± 0.19 to 36.15 ± 0.1210.06 ± 0.43 to 35.13 ± 0.12

Data extracted from a study on 22 derivatives of 1,3,4-oxadiazole-2-thiol.[1] The specific structures of all 22 compounds are detailed in the source publication.

Anticancer Activity of 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives

Numerous 1,3,4-oxadiazole derivatives have been investigated for their anticancer properties, demonstrating a range of potencies against various cancer cell lines.[2][3][4][5][6][7][8] This highlights the potential for both selective and broad-spectrum anticancer agents within this chemical class.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
AMK OX-8 A549 (Lung Carcinoma)25.04--
HeLa (Cervical Cancer)35.29--
AMK OX-9 A549 (Lung Carcinoma)20.73--
AMK OX-10 HeLa (Cervical Cancer)5.34--
AMK OX-11 A549 (Lung Carcinoma)45.11--
AMK OX-12 A549 (Lung Carcinoma)41.92--
HeLa (Cervical Cancer)32.91--
Compound 3g MDA-MB-231 (Breast Cancer)9Imatinib20
Compound 3e MDA-MB-231 (Breast Cancer)---

Data for AMK OX series from a study on in vitro cytotoxicity.[4] Data for Compound 3g and 3e from a study on anticancer evaluation of new 1,3,4-oxadiazole derivatives.[6][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to generate the data in the tables above.

Multi-Target Enzyme Inhibition Assays

A library of 1,3,4-oxadiazole-2-thiol derivatives was screened for their inhibitory effects on α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[1]

  • α-Amylase and α-Glucosidase Inhibition Assay: The inhibitory activity was determined by measuring the amount of glucose released from starch or sucrose, respectively. The absorbance was measured spectrophotometrically.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay: The Ellman's method was used, where the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzyme produces a colored product that is measured spectrophotometrically.

Anticancer Activity Assay (MTT Assay)

The in vitro cytotoxicity of the 1,3,4-oxadiazole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.[2][4][6]

  • Cell Seeding: Cancer cell lines (e.g., A549, HeLa, MDA-MB-231) were seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the MTT reagent was added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Absorbance Reading: The formazan product was solubilized, and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.

Visualizing the Mechanisms

To illustrate the potential biological interactions of 1,3,4-oxadiazole derivatives, the following diagrams depict a generalized experimental workflow and a potential signaling pathway affected by these compounds.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Test Compounds) plate Prepare 96-well Plate reagents->plate add_compound Add Test Compound/Control plate->add_compound add_enzyme Add Enzyme incubate1 Pre-incubate add_enzyme->incubate1 add_compound->add_enzyme add_substrate Add Substrate incubate1->add_substrate incubate2 Incubate add_substrate->incubate2 read_plate Read Absorbance/Fluorescence incubate2->read_plate analyze Calculate % Inhibition / IC50 read_plate->analyze

Caption: A generalized workflow for in vitro enzyme inhibition assays.

G cluster_pathway Potential Anticancer Mechanism Oxadiazole 1,3,4-Oxadiazole Derivative TargetEnzyme Target Enzyme (e.g., Kinase, HDAC) Oxadiazole->TargetEnzyme Inhibition Signaling Downstream Signaling Cascade TargetEnzyme->Signaling Blocks Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibits Apoptosis Apoptosis Signaling->Apoptosis Promotes

Caption: A simplified signaling pathway illustrating a potential anticancer mechanism.

References

Spectroscopic Comparison: 5-Cyclopropyl-1,3,4-oxadiazol-2-ol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol and its precursors, cyclopropanecarboxylic acid hydrazide and N',N'-bis(cyclopropanecarbonyl)hydrazine, provides valuable insights into their molecular structures and the chemical transformations that connect them. This guide offers a comparative overview of their key spectral features, supported by experimental data and protocols for researchers in drug discovery and organic synthesis.

The synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry, typically proceeds through the acylation of hydrazine with cyclopropanecarbonyl chloride, followed by cyclization. The spectroscopic analysis of the final product and its precursors is crucial for confirming their identity, purity, and the success of each synthetic step. This comparison focuses on the data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Synthetic Pathway Overview

The logical progression from the starting materials to the final product is illustrated in the following diagram. This pathway highlights the key intermediates discussed in this spectroscopic comparison.

Synthesis_Pathway cluster_precursors Precursors cluster_product Final Product Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid Cyclopropanecarboxylic acid hydrazide Cyclopropanecarboxylic acid hydrazide Cyclopropanecarboxylic acid->Cyclopropanecarboxylic acid hydrazide Hydrazine hydrate Hydrazine Hydrazine Hydrazine->Cyclopropanecarboxylic acid hydrazide N',N'-bis(cyclopropanecarbonyl)hydrazine N',N'-bis(cyclopropanecarbonyl)hydrazine Cyclopropanecarboxylic acid hydrazide->N',N'-bis(cyclopropanecarbonyl)hydrazine + Cyclopropanecarbonyl chloride This compound This compound N',N'-bis(cyclopropanecarbonyl)hydrazine->this compound Cyclization

Figure 1: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. It is important to note that the final product, this compound, exists in a tautomeric equilibrium with its keto form, 5-Cyclopropyl-1,3,4-oxadiazol-2(3H)-one. The presented data reflects the characteristics of the predominant tautomer under the experimental conditions.

Table 1: FT-IR Spectral Data (cm⁻¹) (KBr Pellet)

Functional GroupCyclopropanecarboxylic acid hydrazideN',N'-bis(cyclopropanecarbonyl)hydrazineThis compound
N-H Stretch3300-3400 (br)3200-3300 (br)~3100-3200 (br, N-H/O-H)
C-H Stretch (cyclopropyl)~3010~3015~3020
C=O Stretch (Amide I)~1650~1660~1780 (C=O, oxadiazolone form)
N-H Bend (Amide II)~1530~1540-
C-N Stretch~1250~1260~1270
C-O-C Stretch (oxadiazole)--~1050

Table 2: ¹H NMR Spectral Data (δ, ppm)

Proton AssignmentCyclopropanecarboxylic acid hydrazide (DMSO-d₆)N',N'-bis(cyclopropanecarbonyl)hydrazine (DMSO-d₆)This compound (DMSO-d₆)
-NH₂ / -NH-~4.2 (br s, 2H), ~8.9 (br s, 1H)~9.8 (br s, 2H)~11.5 (br s, 1H, OH/NH)
-CH- (cyclopropyl)~1.5 (m, 1H)~1.6 (m, 2H)~2.1 (m, 1H)
-CH₂- (cyclopropyl)~0.7 (m, 4H)~0.8 (m, 8H)~1.0 (m, 4H)

Table 3: ¹³C NMR Spectral Data (δ, ppm)

Carbon AssignmentCyclopropanecarboxylic acid hydrazide (DMSO-d₆)N',N'-bis(cyclopropanecarbonyl)hydrazine (DMSO-d₆)This compound (DMSO-d₆)
C=O~172~170~158
C (oxadiazole)--~155
-CH- (cyclopropyl)~12~13~8
-CH₂- (cyclopropyl)~7~8~10

Table 4: Mass Spectrometry Data (m/z)

IonCyclopropanecarboxylic acid hydrazideN',N'-bis(cyclopropanecarbonyl)hydrazineThis compound
[M]⁺100.06168.09126.04
[M+H]⁺101.07169.10127.05
Key Fragments69, 43, 41100, 69, 4197, 69, 41

Experimental Protocols

Synthesis of Cyclopropanecarboxylic Acid Hydrazide: To a solution of methyl cyclopropanecarboxylate (1.0 eq) in ethanol, hydrazine hydrate (1.5 eq) is added. The reaction mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol or isopropyl alcohol to afford pure cyclopropanecarboxylic acid hydrazide.

Synthesis of N',N'-bis(cyclopropanecarbonyl)hydrazine: Cyclopropanecarboxylic acid hydrazide (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform, and triethylamine (1.1 eq) is added. The mixture is cooled in an ice bath, and cyclopropanecarbonyl chloride (1.05 eq) is added dropwise. The reaction is stirred at room temperature for 12-16 hours. The reaction mixture is then washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield N',N'-bis(cyclopropanecarbonyl)hydrazine, which can be purified by recrystallization.

Synthesis of this compound: N',N'-bis(cyclopropanecarbonyl)hydrazine (1.0 eq) is suspended in a dehydrating agent such as phosphorus oxychloride or thionyl chloride and refluxed for 2-4 hours. The excess dehydrating agent is removed under vacuum. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to give this compound.

Spectroscopic Characterization Workflow:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials Synthesis Chemical Reaction Start->Synthesis Purification Recrystallization/ Chromatography Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Identification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Interpretation Comparative Analysis of Spectral Data FTIR->Interpretation NMR->Interpretation MS->Interpretation

Figure 2: Workflow for the synthesis and spectroscopic characterization of the target compounds.

Conclusion

The spectroscopic data presented provides a clear distinction between this compound and its precursors. The FT-IR spectra are instrumental in tracking the disappearance of the N-H stretches of the hydrazide and the appearance of the C=O and C-O-C stretches of the oxadiazole ring. NMR spectroscopy confirms the structural integrity of the cyclopropyl group throughout the synthesis and reveals the changes in the chemical environment of the protons and carbons adjacent to the reacting functional groups. Finally, mass spectrometry provides definitive confirmation of the molecular weight of each compound, validating the successful synthesis of the target molecule. This comparative guide serves as a valuable resource for the unambiguous identification and characterization of these compounds in a research and development setting.

Assessing Target Specificity: A Comparative Guide to 5-Cyclopropyl-1,3,4-oxadiazol-2-ol and Related Heterocyclic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities. While the specific compound 5-Cyclopropyl-1,3,4-oxadiazol-2-ol is not extensively characterized in publicly available literature, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles has yielded highly potent and selective inhibitors for a range of biological targets. This guide provides a comparative analysis of two representative 1,3,4-oxadiazole derivatives, one targeting Cyclooxygenase-2 (COX-2) and the other Monoamine Oxidase-B (MAO-B), to illustrate the principles of target specificity within this chemical class. Their performance is contrasted with established, non-oxadiazole inhibitors.

Comparative Analysis of Target Inhibition

To demonstrate the target specificity achievable with the 1,3,4-oxadiazole core, we present inhibitory data for two exemplary compounds against their respective targets, alongside well-known clinical inhibitors.

Table 1: In Vitro Inhibitory Activity of a Representative 1,3,4-Oxadiazole-based COX-2 Inhibitor and Comparators

Compound/DrugTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
2-(4-Methoxyphenyl)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole COX-20.08>1250
CelecoxibCOX-20.04>100
2-(4-Methoxyphenyl)-5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazole COX-1>100-
CelecoxibCOX-14.0-

Table 2: In Vitro Inhibitory Activity of a Representative 1,3,4-Oxadiazole-based MAO-B Inhibitor and Comparators

Compound/DrugTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide MAO-B0.0027>3700
SelegilineMAO-B0.01>100
4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide MAO-A>10-
SelegilineMAO-A1.0-

Experimental Protocols

The following are detailed methodologies for the key enzyme inhibition assays cited in this guide.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

  • Enzyme and Substrate Preparation : Ovine COX-1 and human recombinant COX-2 are used. The enzymes are diluted in Tris-HCl buffer (0.1 M, pH 8.0). Arachidonic acid is used as the substrate.

  • Compound Incubation : Test compounds are dissolved in DMSO and pre-incubated with the respective enzyme (COX-1 or COX-2) in the presence of a heme cofactor for 15 minutes at 25°C.

  • Reaction Initiation and Termination : The enzymatic reaction is initiated by the addition of arachidonic acid. The reaction is allowed to proceed for 2 minutes at 37°C and is then terminated by the addition of a solution of HCl.

  • Prostaglandin Quantification : The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The plate is read at a wavelength of 450 nm.

  • Data Analysis : The IC50 values are calculated from the concentration-response curves by plotting the percentage of inhibition versus the logarithm of the compound concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Monoamine Oxidase (MAO-A/MAO-B) Inhibition Assay

This protocol describes the method for assessing the inhibitory potential of compounds against human MAO-A and MAO-B.

  • Enzyme Source : Recombinant human MAO-A and MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells) are used as the enzyme source.

  • Assay Principle : The assay is based on the oxidative deamination of a substrate (e.g., kynuramine or p-tyramine), which results in the formation of a fluorescent or chromogenic product.

  • Assay Procedure :

    • Test compounds are pre-incubated with the MAO-A or MAO-B enzyme in a phosphate buffer (pH 7.4) for a defined period (e.g., 20 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped by the addition of a basic solution (e.g., NaOH).

  • Detection : The fluorescence or absorbance of the product is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : IC50 values are determined by non-linear regression analysis of the inhibition curves. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Visualizing Molecular Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the discussed inhibitors.

COX2_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain 1,3,4-Oxadiazole Inhibitor 1,3,4-Oxadiazole Inhibitor 1,3,4-Oxadiazole Inhibitor->COX-2

Caption: COX-2 signaling pathway and point of inhibition.

MAOB_Pathway Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Neurotransmission Neurotransmission Dopamine->Neurotransmission DOPAC DOPAC MAO-B->DOPAC 1,3,4-Oxadiazole Inhibitor 1,3,4-Oxadiazole Inhibitor 1,3,4-Oxadiazole Inhibitor->MAO-B

Caption: MAO-B pathway for dopamine metabolism and inhibition.

Experimental Workflow

The generalized workflow for screening and characterizing novel enzyme inhibitors is depicted below.

Experimental_Workflow cluster_0 Screening Phase cluster_1 Characterization Phase Compound Library Compound Library Primary Enzyme Assay Primary Enzyme Assay Compound Library->Primary Enzyme Assay Hit Identification Hit Identification Primary Enzyme Assay->Hit Identification Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Selectivity Profiling Selectivity Profiling Dose-Response & IC50->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies

Caption: General workflow for enzyme inhibitor discovery.

Benchmarking 5-Cyclopropyl-1,3,4-oxadiazol-2-ol: A Comparative Guide for In-Vitro Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark for the potential performance of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol in common biological assays. Due to a lack of publicly available data for this specific compound, this analysis is based on the performance of structurally related 1,3,4-oxadiazole derivatives and provides a predictive framework for its potential biological activities.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a cyclopropyl group at the 5-position of the oxadiazole ring is of particular interest, as this moiety is known to enhance metabolic stability and binding affinity in various drug candidates. This guide synthesizes available data on relevant comparator compounds to project the likely performance of this compound and to provide detailed protocols for its evaluation.

Predicted Performance in Key Biological Assays

Based on the known bioactivities of analogous compounds, this compound is predicted to show efficacy in antibacterial and anticancer assays. The following tables summarize representative data from published studies on comparator 1,3,4-oxadiazole derivatives.

Antibacterial Activity

1,3,4-oxadiazole derivatives have demonstrated notable activity against a range of bacterial pathogens.[2] A study on 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole provides a relevant, albeit indirect, benchmark for the potential antibacterial efficacy of a cyclopropyl-containing analogue.[4]

Table 1: Representative Antibacterial Activity of a Cyclopropyl-Containing 1,3,4-Oxadiazole Derivative

CompoundBacterial StrainAssay TypePerformance Metric (MIC in µg/mL)Reference CompoundReference Compound MIC (µg/mL)
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleEscherichia coliBroth Dilution62.5Gentamicin7.8
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleKlebsiella pneumoniaeBroth Dilution62.5Gentamicin7.8
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleStaphylococcus aureusBroth Dilution125Gentamicin7.8
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleBacillus cereusBroth Dilution125Gentamicin7.8

Data extracted from a study on a structurally similar compound to indicate potential activity.[4]

Anticancer Activity

The 1,3,4-oxadiazole core is a common feature in molecules designed as anticancer agents.[1] These compounds have been shown to inhibit various cancer cell lines through mechanisms that include the inhibition of key signaling pathways.[5][6]

Table 2: Representative Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound TypeCell LineAssay TypePerformance Metric (IC50 in µM)Reference Compound
1,3,4-Oxadiazole/Chalcone Hybrid (Compound 8v)K-562 (Leukemia)MTT Assay1.95-
1,3,4-Oxadiazole/Chalcone Hybrid (Compound 8v)Jurkat (Leukemia)MTT Assay2.36-
1,3,4-Oxadiazole/Chalcone Hybrid (Compound 8v)KG-1a (Leukemia)MTT Assay3.45-
2,5-Diaryl-1,3,4-oxadiazole (Compound 3e)MDA-MB-231 (Breast Cancer)MTS Assay<10Doxorubicin

Data is representative of the general class of 1,3,4-oxadiazole derivatives.[5][7]

Experimental Protocols

To facilitate the evaluation of this compound, detailed experimental protocols for key assays are provided below.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

G prep Prepare standardized bacterial inoculum (0.5 McFarland standard) serial Perform serial two-fold dilutions of This compound in Mueller-Hinton broth prep->serial inoculate Inoculate each well of a 96-well plate with the bacterial suspension serial->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Determine MIC by visual inspection (lowest concentration with no visible growth) incubate->read

Workflow for MIC Determination
  • Preparation of Inoculum: Bacterial strains are cultured overnight and then diluted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.[8]

  • Serial Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.[8]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.[8]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

G seed Seed cancer cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of This compound for 24-72 hours seed->treat add_mtt Add MTT solution to each well and incubate for 3-4 hours treat->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure

Workflow for MTT Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Potential Signaling Pathways

1,3,4-Oxadiazole derivatives are known to exert their anticancer effects by modulating various signaling pathways critical for tumor growth and survival. Based on literature for this class of compounds, this compound may potentially inhibit pathways such as those involving the Epidermal Growth Factor Receptor (EGFR), Src kinase, and the STAT3 transcription factor.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR STAT3_inactive STAT3 (inactive) EGFR->STAT3_inactive phosphorylates Src Src Src->STAT3_inactive phosphorylates STAT3_active STAT3 (active, phosphorylated) STAT3_inactive->STAT3_active Activation Gene Target Gene Expression (Proliferation, Survival) STAT3_active->Gene Dimerizes and translocates to nucleus to regulate Oxadiazole This compound (Predicted Target) Oxadiazole->EGFR inhibits Oxadiazole->Src inhibits Oxadiazole->STAT3_inactive inhibits activation

Potential Anticancer Signaling Pathway Inhibition

This diagram illustrates the potential mechanism of action where this compound could inhibit the EGFR/Src/STAT3 signaling pathway, which is frequently dysregulated in cancer. Inhibition of these kinases would prevent the phosphorylation and activation of STAT3, thereby blocking its translocation to the nucleus and the subsequent transcription of genes involved in cell proliferation and survival.[5]

Conclusion

While direct experimental data for this compound is not yet available in the public domain, the extensive research on the 1,3,4-oxadiazole scaffold provides a strong foundation for predicting its biological activities. It is anticipated that this compound will exhibit promising antibacterial and anticancer properties. The experimental protocols and pathway analyses provided in this guide offer a comprehensive framework for researchers to initiate the in-vitro evaluation of this compound and to benchmark its performance against established and novel therapeutic agents. Further empirical studies are essential to validate these predictions and to fully elucidate the therapeutic potential of this novel compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 5-Cyclopropyl-1,3,4-oxadiazol-2-ol with appropriate care. Based on data for related compounds, it should be treated as a potentially hazardous substance. All handling and disposal activities must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment (PPE):

A comprehensive assessment of personal protective equipment is critical. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA approved respirator if dust is generated.Necessary in situations where ventilation is inadequate to control exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process involving segregation, containment, labeling, and transfer to a licensed hazardous waste facility.

Experimental Protocol for Waste Management:

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired this compound and any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

    • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

  • Container Management:

    • All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

    • Label all containers with "Hazardous Waste," the full chemical name "this compound," and identify the primary hazards (e.g., "Irritant," "Toxic").

  • Disposal Procedure:

    • In the event of a small spill, the material should be absorbed with an inert substance like vermiculite or sand. The absorbed material should then be swept up and placed in the designated solid hazardous waste container. The spill area should be cleaned with a suitable solvent, and the cleaning materials should also be disposed of as hazardous waste.

    • All collected hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C D Solid Waste Container C->D Solid E Liquid Waste Container C->E Liquid F Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->F E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Waste Disposal Contractor G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

Decontamination and Emergency Procedures

Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. The cleaning materials used for this purpose should also be collected and disposed of as hazardous waste.

Emergency Response: In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation develops, seek medical attention.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[4]

This guidance provides a framework for the safe disposal of this compound. It is imperative for all laboratory personnel to be familiar with these procedures and to consult with their institution's EHS department for specific local regulations and requirements.

References

Personal protective equipment for handling 5-Cyclopropyl-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Cyclopropyl-1,3,4-oxadiazol-2-ol. The following procedures are based on best practices for handling similar chemical compounds and should be implemented in conjunction with your institution's specific safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects eyes from potential splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical, which may cause irritation or be harmful if absorbed.
Body Protection Standard laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.[1]Minimizes inhalation of the compound, especially in powder form. A fume hood is recommended for all weighing and transfer operations.

Chemical Handling and Storage Workflow

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment. The logical workflow for handling this chemical is outlined below.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace prep_materials Gather Handling Equipment (Spatula, Weighing Paper, etc.) prep_workspace->prep_materials handle_retrieve Retrieve from Storage prep_materials->handle_retrieve handle_weigh Weigh Required Amount handle_retrieve->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Equipment and Workspace handle_transfer->post_clean post_store Return to Storage post_clean->post_store

Caption: Workflow for handling this compound.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in compliance with local, state, and federal regulations. Improper disposal can pose a significant environmental hazard.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[1]

  • Containerization:

    • Collect waste in a clearly labeled, clean, and compatible container with a secure lid.[1]

    • If possible, use the original container for waste collection.[1]

  • Labeling: Label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[1]

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area.[1]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

The following diagram illustrates the decision-making process for the disposal of this chemical.

start Waste Generated is_contaminated Is Material Contaminated? start->is_contaminated solid_waste Solid Waste (e.g., contaminated gloves, paper towels) is_contaminated->solid_waste Yes (Solid) liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) is_contaminated->liquid_waste Yes (Liquid) collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Contact EHS for Disposal storage->disposal

Caption: Disposal workflow for this compound waste.

Experimental Protocol: General Synthesis of a 1,3,4-Oxadiazole Derivative

Materials:

  • Cyclopropanecarbohydrazide

  • Appropriate aldehyde or ketone

  • Oxidizing agent (e.g., diacetoxyiodobenzene)

  • Solvent (e.g., dichloromethane)

  • Stir plate and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve cyclopropanecarbohydrazide in the chosen solvent.

    • Add an equimolar amount of the desired aldehyde or ketone to the solution.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • Once the hydrazone formation is complete, add the oxidizing agent (e.g., diacetoxyiodobenzene) to the reaction mixture in portions.

    • Continue stirring at room temperature or with gentle heating as required. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution).

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system to obtain the desired this compound derivative.

  • Characterization:

    • Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure and purity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.